molecular formula C6H12N2O4S2 B10857602 Dabso

Dabso

Cat. No.: B10857602
M. Wt: 240.3 g/mol
InChI Key: MISUHPSYABLQKS-UHFFFAOYSA-N
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Description

Dabso is a useful research compound. Its molecular formula is C6H12N2O4S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;sulfur dioxide

InChI

InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;

InChI Key

MISUHPSYABLQKS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.O=S=O.O=S=O

Origin of Product

United States

Foundational & Exploratory

Dabso: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), a stable and versatile reagent for the incorporation of sulfur dioxide in organic synthesis.

Introduction

Dabso, an abbreviation for 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a bench-stable, colorless, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a wide array of organic transformations. It is a charge-transfer complex formed between the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. The solid-state structure reveals that each sulfur dioxide molecule is bound to a nitrogen atom of the DABCO framework through weak N→S dative bonds. This stable adduct mitigates the hazards associated with handling toxic and gaseous SO2, making it an invaluable tool for synthetic chemists.

This compound's primary utility lies in its ability to introduce the SO2 moiety into organic molecules, facilitating the synthesis of a diverse range of sulfur-containing compounds. These include, but are not limited to, metal sulfinates, sulfonyl fluorides, sulfonamides, sulfonohydrazides, sulfonic esters, sulfonic thioesters, and sulfones. Its application spans various reaction types, including one-pot protocols, annulation, and coupling reactions, often proceeding through the formation of a sulfinate radical or anion intermediate.

Physicochemical and Spectral Properties

This compound is a hygroscopic solid that is readily handled under normal laboratory conditions, although storage under an inert atmosphere is recommended. Its key physicochemical and spectral data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
Appearance White to off-white crystals or powder
Melting Point 112–114 °C (decomposition)
CAS Registry Number 119752-83-9
Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane).
IR (KBr) νSO2 asymmetric stretch at 1320 cm⁻¹, symmetric stretch at 1145 cm⁻¹
¹³C NMR (DMSO-d₆) 46.8 ppm (DABCO carbons)

Synthesis of this compound

The industrial preparation of this compound involves the direct reaction of DABCO with condensed and bubbled sulfur dioxide gas at low temperatures. However, a safer and more convenient laboratory-scale synthesis has been developed utilizing commercially available Karl-Fischer reagent as the source of sulfur dioxide.

Experimental Protocol: Synthesis of this compound using Karl-Fischer Reagent

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Karl-Fischer reagent (as a source of SO2)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

Procedure:

  • In a dry flask under an inert atmosphere, dissolve DABCO in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the Karl-Fischer reagent to the cooled DABCO solution. A precipitate of this compound will form almost immediately.

  • Once the addition is complete, stir the mixture for a designated period to ensure complete reaction.

  • Collect the solid precipitate by filtration.

  • Wash the solid with diethyl ether to remove any residual pyridine, methanol, and THF from the Karl-Fischer reagent.

  • Dry the resulting white to off-white solid under vacuum to yield pure this compound.

This method avoids the direct handling of gaseous sulfur dioxide and typically provides this compound in high yield (96-97%).

DABCO DABCO in THF Dabso_Precipitate This compound (precipitate) DABCO->Dabso_Precipitate KF_Reagent Karl-Fischer Reagent (SO2 source) KF_Reagent->Dabso_Precipitate Washing Wash with Diethyl Ether Dabso_Precipitate->Washing Pure_this compound Pure this compound Washing->Pure_this compound

Caption: Synthesis of this compound via precipitation from DABCO and Karl-Fischer reagent.

Applications in Organic Synthesis

This compound has emerged as a versatile reagent in organic synthesis, primarily as a sulfur dioxide surrogate. Its utility is highlighted in the preparation of several important classes of sulfur-containing compounds.

Synthesis of Sulfonamides

A prominent application of this compound is in the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents. One common approach involves a one-pot, three-component reaction with a Grignard reagent and an amine.

Materials:

  • Aryl or alkyl halide

The Advent of DABSO: A Safer, More Efficient Sulfur Dioxide Surrogate in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has marked a significant advancement in synthetic organic chemistry, offering a stable, solid, and safe alternative to gaseous sulfur dioxide (SO₂). This whitepaper provides a comprehensive overview of this compound, detailing its properties, applications, and the experimental protocols for its use in the synthesis of crucial sulfur-containing functionalities prevalent in medicinal chemistry.

Introduction: Overcoming the Challenges of Gaseous SO₂

Sulfur dioxide is a fundamental building block in organic synthesis, enabling the formation of sulfonyl halides, sulfonamides, sulfones, and other key structural motifs found in a vast array of pharmaceuticals. However, its gaseous nature, toxicity, and corrosive properties present significant handling and safety challenges in a laboratory setting. This compound, a stable charge-transfer complex of DABCO and SO₂, effectively circumvents these issues. It is a bench-stable, colorless crystalline solid that decomposes at 200 °C, making it easy to handle and store under an inert atmosphere at room temperature. This has revolutionized the accessibility and application of SO₂ chemistry in both academic and industrial research.

Properties and Reactivity of this compound

This compound acts as a surrogate by releasing SO₂ in situ under appropriate reaction conditions. Its reactivity is primarily centered around the formation of sulfinate intermediates, typically through reaction with organometallic reagents or via transition metal-catalyzed cross-coupling reactions. These sulfinates can then be further functionalized to yield a diverse range of sulfonyl compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₂N₂O₄S₂
Molecular Weight 240.30 g/mol
Appearance Colorless crystalline solid
Decomposition Temp. 200 °C (DSC)
Active SO₂ Content ~50%
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)
Stability Air-stable, easy to handle

Synthetic Applications of this compound in Drug Development

The utility of this compound spans the synthesis of several critical functional groups in drug molecules. Its application in palladium and copper-catalyzed reactions has been particularly transformative.

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have gained prominence as covalent inhibitors and chemical probes in drug discovery. This compound provides a convenient route to these compounds, typically through a one-pot, two-step process involving the formation of a sulfinate intermediate followed by fluorination.

Table 2: Comparison of Yields for Sulfonyl Fluoride Synthesis using this compound

Starting MaterialCatalyst/ReagentsFluorinating AgentProductYield (%)Reference
Aryl BromidePdCl₂(AmPhos)₂NFSIAryl Sulfonyl Fluoride65-95
Aryl IodidePd(OAc)₂/CataCXium ASelectfluorAryl Sulfonyl Fluoride60-95
Grignard Reagent-NFSIAryl/Alkyl Sulfonyl Fluoride50-85
Aryl Boronic AcidPd(II) catalystNFSIAryl Sulfonyl Fluoride55-90
Synthesis of Sulfonamides

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. This compound facilitates the synthesis of sulfonamides through various pathways, including the reaction of in situ-generated sulfinates with amines.

Table 3: Representative Yields for Sulfonamide Synthesis using this compound

Starting MaterialCatalyst/ReagentsAmine SourceProductYield (%)Reference

Dabso: A Technical Guide to Safe Handling and Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dabso, the common name for the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, has emerged as a valuable reagent in organic synthesis. It serves as a stable, solid, and easily handled surrogate for toxic and gaseous sulfur dioxide (SO₂), mitigating many of the hazards associated with the direct use of SO₂ gas.[1][2][3] This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available technical data, to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[4] This interaction creates a stable adduct that moderates the risks of handling gaseous SO₂.[4] The solid-state structure reveals weak N→S dative bonds between the DABCO and SO₂ molecules.[4] Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄S₂[4]
Molecular Weight 240.3 g/mol [4]
Appearance Colorless crystalline solid[1][3]
Melting Point 112–114 °C (decomposition)[4]; 180 °C (decomposition)[5][6]; 200 °C (decomposition)[1][1][4][5][6]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane).[4][4]
Hygroscopicity Hygroscopic solid.[4][7][4][7]
Stability Air-stable.[1][1]

Safety and Hazard Information

While this compound is significantly safer to handle than gaseous SO₂, it is not without hazards. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is essential.

Hazard ClassificationGHS CodesPrecautionary Statements
Flammable SolidH228P210
Acute Toxicity (Oral)H302P301 + P312 + P330
Skin IrritationH315P302 + P352
Eye IrritationH319P305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure)H335-
Hazardous to the Aquatic Environment (Chronic)H412P273

Signal Word: Danger

Target Organs: Respiratory system

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability and safety of this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly closed.

  • Store under an inert gas atmosphere (e.g., nitrogen or argon).[1]

  • Due to its hygroscopic nature, minimize exposure to air and moisture.[7]

  • Storage Class Code: 4.1B - Flammable solid hazardous materials.

  • For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[8]

Spill Management:

  • In case of a spill, avoid creating dust.

  • Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is widely used as an SO₂ surrogate in various organic reactions, including the synthesis of sulfonamides and sulfamides.[2][3]

Synthesis of this compound

A convenient and safe method for the multigram synthesis of this compound involves the in situ generation of SO₂ from sodium sulfite, which then reacts with DABCO in a closed two-chamber system.[9][10] This method avoids the direct handling of gaseous SO₂.[9][10]

G cluster_0 Chamber 1: SO2 Generation cluster_1 Chamber 2: this compound Formation Na2SO3 Sodium Sulfite (Na₂SO₃) SO2 Sulfur Dioxide (SO₂) Gas Na2SO3->SO2 reacts with H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->SO2 dropwise addition to DABCO_sol DABCO in Solvent SO2->DABCO_sol bubbles into This compound This compound (precipitate) DABCO_sol->this compound

Workflow for the synthesis of this compound using a two-chamber system.
One-Pot Preparation of Sulfonamides using this compound

This compound can be used in a one-pot synthesis of sulfonamides, starting from a Grignard reagent.[3][11]

G Grignard Grignard Reagent (R-MgX) Sulfinate Sulfinate Intermediate (R-SO₂⁻) Grignard->Sulfinate reacts with This compound This compound This compound->Sulfinate SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Sulfinate->SulfonylChloride reacts with SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->SulfonylChloride Sulfonamide Sulfonamide (R-SO₂NR'₂) SulfonylChloride->Sulfonamide reacts with Amine Amine (R'₂NH) Amine->Sulfonamide

Reaction pathway for the one-pot synthesis of sulfonamides using this compound.

Toxicology

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, its primary hazard is related to its components, DABCO and sulfur dioxide. Sulfur dioxide is a known respiratory irritant.[12] High concentrations of SO₂ can cause severe airway obstruction.[12] The oral acute toxicity of this compound is categorized as harmful if swallowed (H302).[6]

It is imperative for researchers to consult the most recent and complete Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive toxicological data.

Conclusion

This compound offers a significant safety and handling advantage over gaseous sulfur dioxide for a variety of synthetic applications. Its solid and air-stable nature simplifies experimental setups and reduces the risks associated with toxic gas handling.[1][3] However, it is a chemical that requires careful handling, appropriate personal protective equipment, and adherence to established laboratory safety procedures. By understanding its properties and potential hazards, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

The Physical Properties of Dabso Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabso, or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.[1][2][3] Its ease of handling has made it an increasingly popular reagent in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds relevant to the pharmaceutical and agrochemical industries.[4][5] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and visual representations of its applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its effective use and handling in a laboratory setting. A summary of these properties is presented in the tables below.

General Properties
PropertyValueSource(s)
Chemical Name 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)[6]
Common Name This compound[7]
CAS Number 119752-83-9[7]
Molecular Formula C₆H₁₂N₂O₄S₂[7]
Molecular Weight 240.31 g/mol [7]
Appearance White to off-white crystalline solid[1]
Hygroscopicity Hygroscopic[6]
Physicochemical Properties
PropertyValueSource(s)
Melting Point 141-143 °C (decomposes)[8]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Poorly soluble in nonpolar solvents (e.g., hexane) and ethers (e.g., diethyl ether).[9]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic Properties
TechniqueSolventPeak(s)Source(s)
¹H NMR CD₃OD3.21 ppm (s)[8]
¹³C NMR CD₃OD45.6 ppm[8]
Infrared (IR) KBr3400, 2962, 2892, 2802, 1651, 1465, 1324, 1178, 1053, 999, 949, 842, 804, 785, 718 cm⁻¹[8]
UV-Vis DMSOData not readily available in public sources. A published study mentions the UV-Vis absorption spectra of this compound in DMSO, but specific absorption maxima are not provided in the accessible literature.[10] Sulfur dioxide in water exhibits a characteristic absorption at 276 nm.[11]
Fluorescence -No data available in public sources.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

Method 1: Using Karl-Fischer Reagent [6]

This method provides a safe and convenient laboratory-scale synthesis of this compound.

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous Tetrahydrofuran (THF)

  • Karl-Fischer reagent (volumetric two-component KF titration, pyridine-containing working medium, solution A: pyridine-sulfur dioxide)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DABCO in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Karl-Fischer reagent dropwise to the stirred solution. A precipitate of this compound will form.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether to remove any residual pyridine (B92270) and other impurities.

  • Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.

Method 2: Using Sodium Sulfite (B76179) [12]

This method generates sulfur dioxide in situ, avoiding the handling of gaseous SO₂.

Materials:

  • DABCO

  • Sodium sulfite

  • Sulfuric acid

  • A suitable solvent (e.g., THF)

  • Two-chamber reaction setup

Procedure:

  • Set up a two-chamber reactor. In one chamber, place sodium sulfite. In the second chamber, dissolve DABCO in the chosen solvent.

  • Slowly add sulfuric acid to the chamber containing sodium sulfite to generate sulfur dioxide gas.

  • The generated SO₂ gas is then passed into the second chamber containing the DABCO solution, leading to the precipitation of this compound.

  • After the reaction is complete, the solid this compound is collected by filtration, washed, and dried.

Determination of Melting Point

A standard capillary melting point determination method can be used.

Materials:

  • This compound sample (finely powdered and dry)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range represents the melting point. Note that this compound decomposes at its melting point.

Determination of Solubility (Qualitative)

A general procedure for determining the qualitative solubility of an organic compound.

Materials:

  • This compound sample

  • Test tubes

  • A range of solvents (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, hexane, diethyl ether)

  • Vortex mixer or stirring rod

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the solvent to be tested.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for about 1 minute.

  • Observe if the solid dissolves completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound using Karl-Fischer Reagent

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product DABCO DABCO Dissolve Dissolve DABCO in THF under N2 DABCO->Dissolve THF Anhydrous THF THF->Dissolve Cool Cool to 0°C Dissolve->Cool Add_KF Add Karl-Fischer Reagent dropwise Cool->Add_KF Stir_0C Stir at 0°C for 30 min Add_KF->Stir_0C Stir_RT Stir at RT for 3 hr Stir_0C->Stir_RT Filter Vacuum Filtration Stir_RT->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Dabso_Product This compound Reagent Dry->Dabso_Product

Caption: Workflow for the synthesis of this compound reagent using the Karl-Fischer method.

Reaction Pathway: One-Pot Sulfonamide Synthesis using this compound

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Grignard Grignard Reagent (R-MgX) Step1 1. Reaction of Grignard reagent with this compound Grignard->Step1 This compound This compound This compound->Step1 Amine Amine (R'₂NH) Step3 3. Reaction with SO₂Cl₂ and Amine Amine->Step3 SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Step3 Step2 2. In situ formation of Sulfinate salt (R-SO₂MgX) Step1->Step2 Step2->Step3 Sulfonamide Sulfonamide (R-SO₂NR'₂) Step3->Sulfonamide

References

An In-depth Technical Guide on the Mechanism of Sulfur Dioxide Release from DABSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the release of sulfur dioxide (SO₂) from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This compound is a stable, solid charge-transfer complex that serves as a convenient and safe surrogate for gaseous SO₂ in a multitude of chemical transformations. Understanding the principles of its SO₂ release is paramount for its effective application in research and drug development.

Core Concepts of this compound and SO₂ Release

This compound is a charge-transfer complex formed between the Lewis base 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of the Lewis acid sulfur dioxide.[1] The interaction involves the donation of electron density from the nitrogen atoms of DABCO to the sulfur atoms of SO₂, forming dative N-S bonds. This complex is a stable, colorless crystalline solid that is easy to handle, circumventing the challenges associated with the use of toxic and gaseous SO₂.[2]

The release of SO₂ from this compound is primarily a thermal decomposition process. Upon heating, the dative N-S bonds cleave, liberating gaseous SO₂ and regenerating the DABCO base. Differential Scanning Calorimetry (DSC) data indicates that this compound decomposes at approximately 200 °C .[3] This controlled release mechanism allows for the in situ generation of SO₂ in reaction mixtures, enabling a variety of sulfinylation and sulfonylation reactions.

Proposed Mechanism of SO₂ Release

The thermal decomposition of this compound can be conceptualized as a reversible equilibrium that is shifted towards the products (DABCO and SO₂) at elevated temperatures. The process is believed to occur in a stepwise manner, with the sequential dissociation of the two SO₂ molecules.

dot graph SO2_Release_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

This compound [label="this compound\n(DABCO·(SO₂)₂)", fillcolor="#F1F3F4"]; Intermediate [label="DABCO·SO₂", fillcolor="#F1F3F4"]; DABCO [label="DABCO", fillcolor="#F1F3F4"]; SO2_1 [label="SO₂", shape=circle, style=filled, fillcolor="#FBBC05"]; SO2_2 [label="SO₂", shape=circle, style=filled, fillcolor="#FBBC05"];

This compound -> Intermediate [label="Heat (Δ)", color="#EA4335"]; Intermediate -> SO2_1 [label="Release", style=dashed, color="#34A853"]; Intermediate -> DABCO [label="Heat (Δ)", color="#EA4335"]; DABCO -> SO2_2 [label="Release", style=dashed, color="#34A853"]; }

Figure 1: Proposed stepwise thermal decomposition of this compound.

The overall decomposition can be represented by the following equilibrium:

DABCO·(SO₂)₂ (s) ⇌ DABCO (s) + 2SO₂ (g)

Quantitative Data

While specific kinetic and thermodynamic parameters for the thermal decomposition of this compound are not extensively reported in the peer-reviewed literature, data from analogous amine-SO₂ adducts and general principles of thermal analysis can provide valuable estimations. The following table summarizes the known and expected quantitative data.

ParameterValue/Expected RangeMethod of DeterminationNotes
Decomposition Temperature (Td) ~200 °CDifferential Scanning Calorimetry (DSC)This is the temperature at which significant decomposition begins.[3]
Activation Energy (Ea) Not ReportedThermogravimetric Analysis (TGA)For thermal decomposition of similar charge-transfer complexes, Ea values can range from 80 to 200 kJ/mol.[4]
Enthalpy of Decomposition (ΔHd) Not ReportedDifferential Scanning Calorimetry (DSC)Expected to be endothermic, as energy is required to break the N-S bonds. For amine-SO₂ adducts used in other applications, dissociation enthalpies can vary.[5]
Entropy of Decomposition (ΔSd) Not ReportedCalculated from ΔHd and ΔGdExpected to be positive, as a solid decomposes into a solid and two gaseous molecules, leading to an increase in disorder.

Note: The values for Activation Energy, Enthalpy of Decomposition, and Entropy of Decomposition are estimations based on analogous compounds and should be determined experimentally for this compound for accurate modeling.

Experimental Protocols

To determine the kinetic and thermodynamic parameters of SO₂ release from this compound, the following experimental protocols are recommended.

This technique is ideal for determining the decomposition temperature, the stoichiometry of the released gas, and the kinetics of the decomposition.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_tga TGA-MS Instrument Setup cluster_analysis Data Analysis P1 Weigh 5-10 mg of this compound into a ceramic TGA pan S1 Place pan in TGA furnace P1->S1 S2 Set inert gas flow (e.g., N₂ or Ar) at 50-100 mL/min S1->S2 S3 Set temperature program: - Equilibrate at 30 °C - Ramp to 300 °C at 10 °C/min S2->S3 S4 Set MS to monitor m/z = 64 (SO₂) S3->S4 A1 Analyze TGA curve for mass loss S4->A1 A2 Analyze MS data for SO₂ evolution S4->A2 A3 Correlate mass loss with SO₂ detection A1->A3 A2->A3 A4 Perform kinetic analysis on TGA data (e.g., using Flynn-Wall-Ozawa method) A3->A4

Figure 2: Experimental workflow for TGA-MS analysis of this compound.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Set the temperature program to equilibrate at 30 °C, followed by a heating ramp to 300 °C at a rate of 10 °C/min.

    • Configure the coupled mass spectrometer to monitor the mass-to-charge ratio (m/z) of 64, corresponding to SO₂.

  • Data Acquisition: Initiate the TGA-MS run and collect data for mass loss as a function of temperature and the ion current for m/z = 64.

  • Data Analysis:

    • The TGA thermogram will show a mass loss step corresponding to the release of SO₂. The percentage mass loss can be used to confirm the stoichiometry of the decomposition.

    • The MS data will show an increase in the ion current for m/z = 64, confirming the evolution of SO₂.

    • Kinetic parameters such as the activation energy can be determined by performing experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and applying isoconversional methods (e.g., Flynn-Wall-Ozawa) to the TGA data.

DSC is used to measure the heat flow associated with the thermal decomposition of this compound, allowing for the determination of the enthalpy of decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_analysis Data Analysis P1 Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan S1 Place sample and reference pans in DSC cell P1->S1 P2 Prepare an empty, sealed pan as a reference P2->S1 S2 Set inert gas flow (e.g., N₂) at 20-50 mL/min S1->S2 S3 Set temperature program: - Equilibrate at 30 °C - Ramp to 250 °C at 10 °C/min S2->S3 A1 Record the heat flow as a function of temperature S3->A1 A2 Identify the endothermic peak corresponding to decomposition A1->A2 A3 Integrate the peak area to determine the enthalpy of decomposition (ΔH_d) A2->A3

Figure 3: Experimental workflow for DSC analysis of this compound.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC measurement cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to equilibrate at 30 °C, followed by a heating ramp to 250 °C at a rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak corresponding to the decomposition of this compound.

    • The onset temperature of this peak corresponds to the decomposition temperature.

    • The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd) in J/g, which can then be converted to kJ/mol.

Conclusion

The release of SO₂ from this compound is a thermally induced decomposition process that proceeds via the cleavage of the dative N-S bonds. While a precise quantitative understanding of the kinetics and thermodynamics of this process requires further experimental investigation, the methodologies outlined in this guide provide a clear pathway for researchers to obtain this critical data. A thorough understanding of the SO₂ release mechanism will enable the more rational design of reaction conditions and the broader application of this valuable SO₂ surrogate in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Dabso

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dabso, a portmanteau of DABCO-bis(sulfur dioxide), is a stable, crystalline solid that serves as a crucial reagent in modern organic synthesis.[1][2] It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[3] The primary utility of this compound lies in its ability to act as a convenient and safer surrogate for gaseous sulfur dioxide, a toxic and difficult-to-handle reagent.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound, with a focus on experimental details and logical workflows for researchers in chemistry and drug development.

Molecular Structure and Identification

This compound is characterized by a bicyclic amine framework (DABCO) that forms dative bonds with two molecules of sulfur dioxide through its bridgehead nitrogen atoms.[3] This interaction creates a stable, solid adduct, mitigating the hazards associated with handling gaseous SO₂.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 119752-83-9[3][4]
Molecular Formula C₆H₁₂N₂O₄S₂[3][5]
Molecular Weight 240.31 g/mol [4][5]
IUPAC Name 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt)[6]
SMILES O=S([N+]12CC--INVALID-LINK--(S([O-])=O)CC1)[O-][4][5]
InChI 1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;[3]
InChIKey MISUHPSYABLQKS-UHFFFAOYSA-N[3]

Physicochemical and Spectral Properties

This compound is a white to off-white, hygroscopic solid.[3][4][7] Its physical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline powder[6]
Melting Point 112–114 °C (decomposition)[3], 180 °C (decomposition)[6]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane); soluble in water.[3][6]
Stability Bench-stable solid, though hygroscopic.[1][7]

Table 3: Spectral Data for this compound

Spectral MethodObserved Signals
Infrared (IR) (KBr) ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹[3]
¹³C NMR (DMSO-d₆) δ 46.8 ppm (DABCO carbons)[3]

Experimental Protocols

Synthesis of this compound

A convenient and safe laboratory-scale synthesis of this compound utilizes Karl-Fischer reagent as a source of sulfur dioxide.[7][8]

Protocol: Preparation of this compound from Karl-Fischer Reagent [7]

  • Apparatus Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a rubber septum and cooled to room temperature under vacuum.

  • Reagent Addition: 1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask. The flask is then evacuated and back-filled with argon three times. Dry tetrahydrofuran (B95107) (THF) (180 mL) is introduced via syringe.

  • Reaction with SO₂ Source: The solution is cooled to 0 °C in an ice bath. Karl-Fischer reagent (solution A, containing pyridine (B92270) and sulfur dioxide, ~280-375 mmol SO₂) is added dropwise via syringe over 30 minutes. A precipitate of this compound forms shortly after the addition begins.

  • Reaction Completion and Isolation: The suspension is stirred at 0 °C for an additional 30 minutes, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.

  • Filtration and Washing: The suspension is filtered through a sintered-glass funnel under reduced pressure. The collected solid is washed by re-suspending it in diethyl ether (200 mL) and stirring for 15 minutes, followed by filtration. This washing step is repeated twice.

  • Drying: Due to its hygroscopic nature, the solid this compound is immediately transferred to a round-bottomed flask and dried in a desiccator under vacuum for 12 hours to yield a colorless powder (typically 96-97% yield).[7]

Synthesis of Sulfonamides using this compound

This compound is widely used as an SO₂ surrogate in the one-pot synthesis of sulfonamides from Grignard reagents.[2][9]

Protocol: One-Pot Preparation of Sulfonamides [9]

  • Grignard Reaction: A solution of the desired Grignard reagent is prepared. This compound is then added to this solution.

  • Sulfinate Formation: The reaction mixture is stirred, allowing the Grignard reagent to react with the in situ generated SO₂ to form a sulfinate intermediate.

  • Conversion to Sulfonamide: Sulfuryl chloride is added to the reaction mixture, followed by the desired amine (primary or secondary).

  • Workup and Purification: The reaction is worked up through standard aqueous extraction procedures, and the final sulfonamide product is purified, typically by column chromatography.

Logical Workflow: this compound in Organic Synthesis

The primary role of this compound is to serve as a stable, solid source of sulfur dioxide for various chemical transformations. This workflow avoids the direct handling of hazardous SO₂ gas.

Dabso_Workflow cluster_synthesis This compound Formation cluster_application Synthetic Applications DABCO DABCO (1,4-diazabicyclo[2.2.2]octane) This compound This compound (Stable Solid Adduct) DABCO->this compound SO2 SO₂ (Sulfur Dioxide Gas) SO2->this compound Grignard Grignard Reagents This compound->Grignard Releases SO₂ Anilines Anilines + I₂ This compound->Anilines Releases SO₂ Diene Dienes This compound->Diene Releases SO₂ Sulfinates Sulfinates Grignard->Sulfinates Sulfamides Sulfamides Anilines->Sulfamides Sulfolenes Sulfolenes Diene->Sulfolenes Cheletropic Addition Sulfonamides Sulfonamides Sulfinates->Sulfonamides + SO₂Cl₂ + Amine

Caption: Logical workflow illustrating the formation of this compound and its application as an SO₂ surrogate.

Biological Signaling Pathways of Sulfur Dioxide

While this compound itself is primarily a synthetic reagent, its role as an SO₂ donor is significant because sulfur dioxide is recognized as a gasotransmitter involved in various physiological processes in mammals.[10] The biological effects of SO₂ are mediated through several signaling pathways. It is plausible that the biological activity of this compound, if any, would be due to the release of SO₂.

Key Signaling Pathways Involving SO₂: [10]

  • Redox Pathway: SO₂ is involved in protective effects against myocardial ischemia-reperfusion injury, myocardial injury, pulmonary hypertension, and atherosclerosis through redox-sensitive mechanisms.

  • Ion Channels: L-type calcium channels and ATP-sensitive potassium channels are implicated in the vasorelaxant effects of SO₂.

  • Cyclic Nucleotide Pathways: The 3'-5'-cyclic guanosine (B1672433) monophosphate (cGMP) and 3'-5'-cyclic adenosine (B11128) monophosphate (cAMP) pathways are also involved in SO₂-induced vasorelaxation.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in vascular remodeling during pulmonary hypertension and in the proliferation of vascular smooth muscle cells.

SO2_Signaling cluster_pathways Signaling Pathways cluster_effects Biological Effects SO2 Sulfur Dioxide (SO₂) Redox Redox Pathway SO2->Redox Ion_Channels Ion Channels (Ca²⁺, K⁺-ATP) SO2->Ion_Channels Cyclic_Nucleotides cAMP/cGMP Pathways SO2->Cyclic_Nucleotides MAPK MAPK Pathway SO2->MAPK Cardioprotection Cardioprotection Redox->Cardioprotection Vasorelaxation Vasorelaxation Ion_Channels->Vasorelaxation Cyclic_Nucleotides->Vasorelaxation Vascular_Remodeling Vascular Remodeling MAPK->Vascular_Remodeling

Caption: Major signaling pathways modulated by the gasotransmitter sulfur dioxide (SO₂).

Conclusion

This compound has emerged as an indispensable reagent in organic synthesis, offering a safe and practical alternative to gaseous sulfur dioxide. Its well-defined structure and predictable reactivity have enabled the development of robust protocols for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides and sulfamides, which are prevalent motifs in pharmaceuticals. While the direct biological activity of the this compound complex is not extensively studied, its role as a precursor to the biologically active gasotransmitter SO₂ suggests potential avenues for future research in chemical biology and drug delivery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

The Discovery and Application of DABSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The handling of gaseous sulfur dioxide (SO₂) in a laboratory setting presents significant safety and logistical challenges. The discovery of DABSO, a stable, solid adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, has revolutionized the use of SO₂ in organic synthesis. This technical guide provides an in-depth overview of the seminal work that introduced this compound as a practical SO₂ surrogate, its synthesis, and its application in key synthetic transformations. Detailed experimental protocols and quantitative data are presented to facilitate its adoption and further exploration by the scientific community.

Introduction: The Advent of a Stable SO₂ Surrogate

While the existence of charge-transfer complexes between amines and sulfur dioxide was known, it was the 2011 publication by Michael C. Willis and his research group at the University of Oxford that established this compound as a highly effective and user-friendly reagent for organic synthesis.[1][2][3][4][5][6] This work, detailed in Organic Letters, demonstrated that the bench-stable, colorless solid could seamlessly replace hazardous gaseous SO₂ in several important chemical reactions.[1][3][4] The discovery provided a safer and more convenient avenue for the synthesis of a variety of sulfur-containing compounds.[7]

This compound, chemically known as DABCO-bis(sulfur dioxide), is a charge-transfer complex formed between one molecule of DABCO and two molecules of sulfur dioxide.[1] Its solid nature mitigates the risks associated with handling toxic and corrosive SO₂ gas.[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, offering flexibility based on available starting materials and equipment.

Experimental Protocol: Synthesis from Karl-Fischer Reagent

A safe and convenient method utilizes the Karl-Fischer reagent as a source of sulfur dioxide.[8]

Procedure:

  • An oven-dried 500-mL round-bottomed flask equipped with a stir bar is cooled to room temperature under vacuum and then filled with argon.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask, which is then evacuated and back-filled with argon three times.

  • Dry tetrahydrofuran (B95107) (THF) (180 mL) is added via syringe, and the mixture is stirred until the DABCO dissolves completely.

  • The flask is cooled in an ice bath, and Karl-Fischer reagent (solution A, 120 mL) is added dropwise over 30 minutes, leading to the precipitation of this compound.

  • After stirring for an additional 30 minutes at 0 °C, the ice bath is removed, and the suspension is stirred for a further 3 hours at room temperature.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a colorless powder.[8]

Experimental Protocol: Synthesis using Sodium Sulfite (B76179)

An alternative approach generates sulfur dioxide in situ from sodium sulfite in a two-chamber reactor, avoiding the direct handling of SO₂ gas.[9][10]

Procedure:

  • A two-chamber reactor is charged with DABCO (5.05 g, 45 mmol) in one chamber (A) and sodium sulfite (12.48 g, 99 mmol) in the other (B).

  • The reactor is evacuated and backfilled with nitrogen three times.

  • THF (60 mL) is added to chamber A, and water (40 mL) is added to chamber B.

  • Sulfuric acid (6 mL) is added gradually to chamber B via a syringe pump over 2 hours to generate SO₂.

  • The mixture is stirred overnight at room temperature.

  • The resulting suspension in chamber A is filtered, and the collected white solid is washed with diethyl ether and dried under vacuum to afford this compound.[9][10]

Key Synthetic Applications

The seminal 2011 paper by Willis and coworkers demonstrated the utility of this compound in three key transformations: the synthesis of sulfonamides, sulfamides, and sulfolenes.[1][3][4]

One-Pot Sulfonamide Synthesis

This compound serves as an excellent SO₂ source for the one-pot synthesis of sulfonamides from Grignard reagents.[1][3]

  • To a cooled (-78 °C) solution of a Grignard reagent (1.0 equiv) in THF, a suspension of this compound (1.25 equiv) in THF is added.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Sulfuryl chloride (1.1 equiv) is then added, and the mixture is allowed to warm to room temperature over 1 hour.

  • The appropriate amine (2.5 equiv) is added, and the reaction is stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

EntryGrignard ReagentAmineProductYield (%)
1Phenylmagnesium bromideMorpholineN-(Phenylsulfonyl)morpholine67
2Phenylmagnesium bromidePiperidine1-(Phenylsulfonyl)piperidine75
3Phenylmagnesium bromideBenzylamineN-Benzylbenzenesulfonamide72
44-Methoxyphenylmagnesium bromideMorpholine4-Methoxy-N-morpholinobenzenesulfonamide80
52-Thienylmagnesium bromideMorpholineN-(Thiophen-2-ylsulfonyl)morpholine50
6Benzylmagnesium chlorideMorpholineN-(Benzylsulfonyl)morpholine65

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Sulfamide (B24259) Synthesis

This compound efficiently replaces gaseous SO₂ in the preparation of diarylsulfamides from anilines.[1][3]

  • To a solution of aniline (B41778) (1.0 equiv) in acetonitrile, this compound (2.0 equiv), iodine (1.0 equiv), and pyridine (B92270) (2.0 equiv) are added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

EntryAnilineProductYield (%)
1AnilineN,N'-Diphenylsulfamide63
24-MethylanilineN,N'-Di-p-tolylsulfamide71
34-MethoxyanilineN,N'-Bis(4-methoxyphenyl)sulfamide55
44-ChloroanilineN,N'-Bis(4-chlorophenyl)sulfamide68

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Sulfolene Synthesis

This compound participates in cheletropic additions with dienes to form sulfolenes.[1][3][11]

  • A mixture of this compound (1.0 equiv) and 2,3-dimethylbutadiene (5.0 equiv) in a sealed pressure tube is heated at 120 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is purified directly by column chromatography to afford the sulfolene product.[1]

DieneProductYield (%)
2,3-Dimethylbutadiene3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide80

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Visualizing the Core Reactions

Reaction Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

Synthesis_of_this compound cluster_kf From Karl-Fischer Reagent cluster_ss From Sodium Sulfite DABCO_KF DABCO in THF Cooling_KF Cool to 0 °C DABCO_KF->Cooling_KF KF_reagent Karl-Fischer Reagent Stirring_KF Stir at rt KF_reagent->Stirring_KF Cooling_KF->KF_reagent Filtration_KF Filter and Dry Stirring_KF->Filtration_KF DABSO_KF This compound Product Filtration_KF->DABSO_KF DABCO_SS DABCO in THF (Chamber A) Stirring_SS Stir Overnight DABCO_SS->Stirring_SS Na2SO3 Na2SO3 in H2O (Chamber B) H2SO4 Add H2SO4 to B Na2SO3->H2SO4 H2SO4->Stirring_SS Filtration_SS Filter and Dry (from A) Stirring_SS->Filtration_SS DABSO_SS This compound Product Filtration_SS->DABSO_SS

Caption: Experimental workflows for the synthesis of this compound.

Sulfonamide_Synthesis_Workflow Grignard Grignard Reagent Reaction_1 React at -78 °C Grignard->Reaction_1 This compound This compound This compound->Reaction_1 SO2Cl2 Sulfuryl Chloride Reaction_2 Add SO2Cl2, warm to rt SO2Cl2->Reaction_2 Amine Amine Reaction_3 Add Amine Amine->Reaction_3 Reaction_1->Reaction_2 Reaction_2->Reaction_3 Workup Aqueous Workup & Purification Reaction_3->Workup Product Sulfonamide Workup->Product

Caption: One-pot sulfonamide synthesis workflow using this compound.

Reaction Pathways

The underlying chemical transformations are depicted in the following signaling pathways.

Sulfonamide_Pathway RMgX R-MgX Sulfinate R-SO2-MgX RMgX->Sulfinate + this compound This compound This compound (SO2 source) This compound->Sulfinate SulfonylChloride R-SO2-Cl Sulfinate->SulfonylChloride + SO2Cl2 SO2Cl2 SO2Cl2 SO2Cl2->SulfonylChloride Sulfonamide R-SO2-NR'2 SulfonylChloride->Sulfonamide + R'2NH Amine R'2NH Amine->Sulfonamide

Caption: Reaction pathway for sulfonamide synthesis.

Sulfamide_Pathway Aniline 2 ArNH2 Sulfamide ArNH-SO2-NHAr Aniline->Sulfamide This compound This compound (SO2 source) This compound->Sulfamide Oxidative Coupling Iodine I2 Iodine->Sulfamide Pyridine Pyridine Pyridine->Sulfamide

Caption: Reaction pathway for sulfamide synthesis.

Sulfolene_Pathway Diene 1,3-Diene Sulfolene Sulfolene Diene->Sulfolene This compound This compound (SO2 source) This compound->Sulfolene [4+1] Cheletropic Addition Heat Heat (120 °C) Heat->Sulfolene

Caption: Reaction pathway for sulfolene synthesis.

Conclusion

The introduction of this compound by Willis and his group has had a significant impact on synthetic organic chemistry by providing a safe and convenient alternative to gaseous sulfur dioxide. The protocols outlined in this guide, derived from the foundational literature, demonstrate the practicality and broad applicability of this reagent. For researchers in drug discovery and development, this compound opens up more accessible routes to novel sulfonamides, sulfamides, and other sulfur-containing scaffolds, thereby accelerating the exploration of chemical space for new therapeutic agents.

References

The Strategic Advantage of DABSO in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and versatility is paramount. The introduction of DABCO-bis(sulfur dioxide) (DABSO) as a solid, stable, and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂) has marked a significant advancement in the synthesis of sulfur-containing compounds. This guide provides an in-depth technical overview of the core advantages of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction workflows. Its adoption mitigates the considerable hazards and handling difficulties associated with toxic SO₂ gas, while enabling a broad range of novel and efficient synthetic transformations.

Core Advantages of this compound

The primary advantage of this compound lies in its ability to serve as a safe and convenient source of sulfur dioxide.[1][2][3] As a stable, crystalline solid, it eliminates the need for specialized equipment required for handling a toxic and corrosive gas, thereby enhancing laboratory safety and simplifying experimental setups.[1][4] Beyond its handling advantages, this compound has proven to be a versatile reagent in a multitude of synthetic applications, leading to the efficient formation of sulfones, sulfonamides, sulfinamides, and other valuable sulfur-containing motifs.[5][6]

Key Benefits:
  • Enhanced Safety: Eliminates the risks associated with handling gaseous SO₂.[1][4]

  • Ease of Handling: As a crystalline solid, this compound is easily weighed and dispensed.[2][7]

  • Versatility: Enables a wide array of synthetic transformations, including transition metal-catalyzed reactions and multi-component couplings.[1][5]

  • Efficiency: Often allows for one-pot syntheses, reducing reaction times and purification steps.[2][7]

Quantitative Data Summary

The efficacy of this compound across various synthetic procedures is demonstrated by the consistently high yields and manageable reaction times. The following tables summarize quantitative data for key transformations.

Table 1: One-Pot Sulfone Synthesis via Grignard/Organolithium Reagents and this compound
Organometallic ReagentElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
n-BuMgClBenzyl bromideDMF120 (Microwave)386[3][6][7]
PhMgClBenzyl bromideDMF120 (Microwave)385[3][6]
2-ThienylLiBenzyl bromideDMF120 (Microwave)375[3][6]
n-BuMgClIodopropaneDMF120 (Microwave)374[3][6]
PhLiDiphenyliodonium triflateDMF120 (Microwave)368[3][6]
Table 2: Palladium-Catalyzed Aminosulfonylation for N-Aminosulfonamide Synthesis

| Aryl Iodide | Hydrazine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | N,N-Dimethylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 85 |[1] | | 1-Iodonaphthalene | N,N-Dimethylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 90 |[1] | | 2-Iodothiophene | N,N-Dibenzylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 78 |[1] |

Table 3: One-Pot Sulfinamide Synthesis
Organometallic ReagentAmineTotal Reaction Time (h)Yield (%)Reference
4-Fluorophenylmagnesium bromideMorpholine1.583[2][8][9]
Phenylmagnesium bromideAniline1.575[2][8][9]
n-Butylmagnesium chloridePiperidine1.572[2][8][9]
2-ThienyllithiumPyrrolidine1.565[2][8][9]

Experimental Protocols

General Procedure for One-Pot Sulfone Synthesis

This protocol is adapted from Deeming, A. S., et al., Org. Lett., 2014, 16, 150-153.[3][6][7]

  • To a suspension of this compound (1.0 equiv) in anhydrous THF at -40 °C under an inert atmosphere, add the organometallic reagent (Grignard or organolithium, 1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add the desired electrophile (e.g., alkyl halide, 3.0 equiv) and the appropriate solvent (e.g., DMF).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Palladium-Catalyzed N-Aminosulfonamide Synthesis

This protocol is based on the work of Willis, M. C., et al. as described in TCI Chemicals literature.[1]

  • In a glovebox, charge a reaction vessel with Pd(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 10 mol%), and this compound (0.6 equiv).

  • Add the aryl iodide (1.0 equiv) and the N,N-dialkylhydrazine (1.2 equiv).

  • Add the appropriate solvent (e.g., dioxane) and seal the vessel.

  • Heat the reaction mixture at 70 °C for the specified time.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Procedure for One-Pot Sulfinamide Synthesis

This protocol is adapted from Lo, P. K. T., et al., J. Org. Chem., 2020, 85, 5753-5760.[2][8][9]

  • To a suspension of this compound (0.5 equiv) in anhydrous THF at room temperature under an inert atmosphere, add the organometallic reagent (1.0 equiv) dropwise.

  • Stir the resulting mixture for 30 minutes.

  • Add thionyl chloride (1.1 equiv) dropwise and continue stirring for another 30 minutes.

  • Add the desired amine (1.5 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv).

  • Stir the reaction for an additional 30 minutes.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic procedures involving this compound.

One_Pot_Sulfone_Synthesis Organometallic Organometallic Reagent (R-MgX or R-Li) Sulfinate Metal Sulfinate (R-SO₂M) Organometallic->Sulfinate + this compound THF, -40°C to rt This compound This compound (SO₂ source) Sulfone Sulfone Product (R-SO₂-E) Sulfinate->Sulfone + Electrophile DMF, 120°C (µW) Electrophile Electrophile (E-X) Palladium_Catalyzed_Aminosulfonylation cluster_reactants Reactants ArylIodide Aryl Iodide CatalyticCycle Pd(0)/Pd(II) Catalytic Cycle ArylIodide->CatalyticCycle This compound This compound This compound->CatalyticCycle Hydrazine N,N-Dialkylhydrazine Hydrazine->CatalyticCycle Product N-Aminosulfonamide CatalyticCycle->Product Product Formation One_Pot_Sulfinamide_Synthesis Organometallic Organometallic Reagent Sulfinate Metal Sulfinate Organometallic->Sulfinate + this compound rt, 30 min This compound This compound SulfinylChloride Sulfinyl Chloride Intermediate Sulfinate->SulfinylChloride + SOCl₂ rt, 30 min SOCl2 SOCl₂ Sulfinamide Sulfinamide Product SulfinylChloride->Sulfinamide + Amine, Base rt, 30 min Amine Amine (R₂NH)

References

The Organic Chemist's Ally: A Deep Dive into Dabso as a Sulfur Dioxide Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and versatile reagents is perpetual. In the realm of organosulfur chemistry, the gaseous and toxic nature of sulfur dioxide (SO₂) has long presented a significant hurdle. Enter 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), or Dabso, a stable, solid complex that has emerged as a revolutionary surrogate for SO₂. This technical guide provides an in-depth exploration of this compound, from its synthesis and core properties to its diverse applications and the detailed experimental protocols that underpin its use in modern organic synthesis.

Introduction to this compound: Taming a Reactive Gas

This compound is a charge-transfer complex formed between the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2] This white, crystalline solid is air-stable and significantly easier and safer to handle than gaseous SO₂, which is corrosive and toxic.[2][3] The controlled release of SO₂ from the this compound complex in solution allows for its measured and efficient incorporation into a wide array of organic molecules, making it an invaluable tool in the synthesis of sulfur-containing compounds.[1][4] Its introduction has paved the way for the development of novel synthetic methodologies, particularly in the preparation of sulfonyl-containing molecules of significant interest to the pharmaceutical and agrochemical industries.[5]

Synthesis of this compound: Two Reliable Pathways

The preparation of this compound can be achieved through multiple routes, with two prominent methods offering safe and efficient access to this valuable reagent.

Synthesis from Karl-Fischer Reagent

A safe and convenient method for preparing this compound on a laboratory scale involves the use of a commercially available Karl-Fischer reagent as the sulfur dioxide source.[6][7] This procedure avoids the direct handling of gaseous SO₂.

Experimental Protocol: Synthesis of this compound using Karl-Fischer Reagent [6]

  • An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is cooled to room temperature under an argon atmosphere.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask.

  • Dry tetrahydrofuran (B95107) (THF) (180 mL) is introduced via syringe, and the mixture is stirred until the DABCO is completely dissolved.

  • The solution is cooled to 0 °C in an ice bath.

  • Karl-Fischer reagent (solution A, containing ~280 - 375 mmol of SO₂) is added dropwise via syringe over 30 minutes. The precipitation of this compound is observed shortly after the addition begins.

  • The suspension is stirred for an additional 30 minutes at 0 °C, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.

  • The solid product is collected by filtration under reduced pressure.

  • The collected solid is washed with diethyl ether (3 x 200 mL) and dried under vacuum to afford this compound as a colorless powder (yields typically 96-97%).[6]

Synthesis Using Sodium Sulfite (B76179)

An alternative and convenient multigram synthesis of this compound utilizes sodium sulfite as the SO₂ source in a two-chamber setup.[5][8] This method generates SO₂ in situ, which is then trapped by a solution of DABCO.

Experimental Protocol: Synthesis of this compound using Sodium Sulfite [8]

  • A two-chamber apparatus is assembled, with one chamber for the generation of SO₂ and the other for its reaction with DABCO.

  • In the generation chamber, a solution of sodium sulfite is prepared.

  • In the reaction chamber, a solution of DABCO in a suitable solvent is placed.

  • Sulfuric acid is slowly added to the sodium sulfite solution to generate SO₂ gas.

  • The generated SO₂ is bubbled through the DABCO solution, leading to the precipitation of this compound.

  • The reaction is performed at room temperature.

  • The solid product is collected by filtration, washed, and dried to yield this compound in quantitative amounts on a 10 g scale.[8]

Reaction Mechanisms: The Central Role of the Sulfinate Intermediate

The synthetic utility of this compound primarily stems from its ability to act as an electrophile, reacting with a variety of nucleophiles to form a key sulfinate intermediate. This intermediate can then be trapped in situ with a range of electrophiles to generate a diverse array of sulfur-containing compounds. The majority of reactions involving this compound proceed through the formation of a metal sulfinate.[1][9][10]

Applications in Organic Synthesis: A Versatile Building Block

This compound has found widespread application in the synthesis of several important classes of organosulfur compounds, including sulfonamides, sulfones, and sulfinamides.

Synthesis of Sulfonamides

The sulfonamide functional group is a ubiquitous motif in medicinal chemistry.[2] this compound provides a convenient route to these compounds, typically through a one-pot, multi-component reaction.

Experimental Protocol: One-Pot Synthesis of Sulfonamides [3]

  • To a solution of a Grignard reagent (1.0 equiv) in an appropriate solvent, this compound (1.0 equiv) is added at a controlled temperature (e.g., -40 °C to room temperature).

  • The reaction mixture is stirred to form the magnesium sulfinate intermediate.

  • Sulfuryl chloride is then added to the reaction mixture to form the corresponding sulfonyl chloride.

  • Finally, an amine is added to the reaction mixture to yield the desired sulfonamide.

  • Yields for this transformation are generally good, ranging from 50-80%.[3]

A notable advancement in sulfonamide synthesis is the Sandmeyer-type reaction of (hetero)aromatic amines with this compound.[2]

Experimental Protocol: Sandmeyer Chlorosulfonylation for Sulfonamide Synthesis [2]

  • To a solution of an aniline (B41778) substrate (1.0 equiv) in acetonitrile, 37% aqueous HCl (2.0 equiv) is added at room temperature.

  • tert-Butyl nitrite (B80452) (1.1 equiv) is then added dropwise.

  • After stirring for a specified time, this compound (0.60 equiv) and CuCl₂ (5 mol %) are added.

  • The reaction mixture is stirred for 17 hours, then cooled to 0 °C.

  • An amine (e.g., morpholine, 2.2 equiv) is added to the reaction mixture to afford the corresponding sulfonamide.

Synthesis of Sulfones

Sulfones are another important class of compounds with applications in medicinal and materials chemistry.[1][9] this compound facilitates a versatile one-pot synthesis of sulfones.[1][4]

Experimental Protocol: One-Pot Synthesis of Sulfones [1][4]

  • An organometallic reagent (e.g., Grignard or organolithium reagent, 1.0 equiv) is added to a suspension of this compound (1.0 equiv) in THF at -40 °C.

  • The reaction mixture is stirred to form the metal sulfinate.

  • An electrophile (e.g., alkyl halide, epoxide, or aryliodonium salt, 3.0 equiv) and DMF are added, and the mixture is heated, often using microwave irradiation at 120 °C for 3 hours.[1][4]

  • This protocol allows for the synthesis of a broad range of sulfones in moderate to excellent yields.[4]

Synthesis of Sulfinamides

This compound can also be employed in the one-pot synthesis of sulfinamides, which are of growing interest in medicinal chemistry.[11][12]

Experimental Protocol: One-Pot Synthesis of Sulfinamides [11][12]

  • An organometallic reagent (0.50 mmol, 1.0 equiv) is added dropwise to a suspension of pre-dried this compound (60 mg, 0.25 mmol, 0.5 equiv) in anhydrous THF (2 mL) at room temperature. The mixture is stirred for 30 minutes.

  • Thionyl chloride (SOCl₂, 40 μL, 0.55 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for another 30 minutes.

  • A nitrogen-based nucleophile is then added to trap the in situ generated sulfinyl chloride, yielding the sulfinamide.

  • The entire process is completed in approximately 1.5 hours at room temperature, with yields ranging from 32-83%.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions involving this compound, highlighting its efficiency and versatility.

EntryOrganometallic ReagentElectrophileProductYield (%)
1ⁿBuMgClBenzyl (B1604629) bromiden-Butyl benzyl sulfone86
2PhMgClBenzyl bromidePhenyl benzyl sulfone75
3VinylMgClBenzyl bromideVinyl benzyl sulfone68
42-ThienylLiBenzyl bromide2-Thienyl benzyl sulfone72
5ⁿBuMgClIodopropanen-Butyl n-propyl sulfone74

Table 1: Synthesis of Sulfones using this compound. [4]

EntryAniline SubstrateAmineProductYield (%)
1AnilineMorpholineN-(Phenylsulfonyl)morpholine78
24-FluoroanilineMorpholineN-((4-Fluorophenyl)sulfonyl)morpholine85
34-MethoxyanilineMorpholineN-((4-Methoxyphenyl)sulfonyl)morpholine72
42-AminopyridineMorpholineN-(Pyridin-2-ylsulfonyl)morpholine65

Table 2: Sandmeyer-type Synthesis of Sulfonamides using this compound. [2]

Visualizing this compound Chemistry: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Dabso_Synthesis DABCO DABCO Reaction Reaction DABCO->Reaction SO2_source SO2 Source (e.g., Karl-Fischer Reagent) SO2_source->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction This compound This compound Reaction->this compound Precipitation

Caption: Synthesis of this compound from DABCO and a sulfur dioxide source.

Dabso_Reaction_Workflow This compound This compound Sulfinate Metal Sulfinate Intermediate This compound->Sulfinate Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Sulfinate Product Sulfur-containing Product Sulfinate->Product Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product

Caption: General reaction workflow for the use of this compound in organic synthesis.

Sulfonamide_Mechanism cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Sulfonamide Formation This compound This compound Sulfinate R-SO2-MgX This compound->Sulfinate RMgX R-MgX RMgX->Sulfinate Sulfonyl_Chloride R-SO2-Cl Sulfinate->Sulfonyl_Chloride SO2Cl2 SO2Cl2 SO2Cl2->Sulfonyl_Chloride Sulfonamide R-SO2-NR'2 Sulfonyl_Chloride->Sulfonamide Amine R'2NH Amine->Sulfonamide

Caption: Simplified reaction mechanism for sulfonamide synthesis using this compound.

Conclusion

This compound has firmly established itself as an indispensable reagent in modern organic synthesis. Its ability to serve as a safe and convenient surrogate for sulfur dioxide has unlocked a plethora of synthetic possibilities, enabling the efficient construction of complex sulfur-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of this compound's properties, synthesis, and reaction scope is crucial for leveraging its full potential in the design and synthesis of novel chemical entities. The detailed protocols and data presented in this guide offer a solid foundation for the practical application of this remarkable reagent.

References

An In-depth Technical Guide to DABSO: A Stable Sulfur Dioxide Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO. It serves as a stable, solid surrogate for gaseous sulfur dioxide, offering significant advantages in safety and handling for a variety of chemical syntheses. This document covers its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key synthetic pathways.

Core Chemical and Physical Properties

This compound is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1] This adduct is a bench-stable, colorless crystalline solid, which makes it a convenient and safer alternative to using hazardous gaseous SO₂.[2][3]

PropertyValueReference
CAS Number 119752-83-9
Molecular Formula C₆H₁₂N₂O₄S₂[1][4]
Molecular Weight 240.3 g/mol [1]
Appearance Colorless crystalline solid[2][3]
Melting Point 112–114°C (with decomposition)[1]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane).[1]
Hygroscopicity Hygroscopic[1]
Spectral DataValueReference
Infrared (KBr) ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹[1]
¹³C NMR (DMSO-d₆) 46.8 ppm (DABCO carbons)[1]

Synthesis of this compound

A convenient and safe multigram synthesis of this compound has been developed to avoid the direct handling of toxic SO₂ gas. This method utilizes a two-chamber reactor where SO₂ is generated from sodium sulfite (B76179) and consumed in a separate chamber.[5][6]

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium sulfite (Na₂SO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Symmetrical two-chamber reactor with septa

  • Teflon-coated oval stirring bars

Procedure:

  • Charge one chamber (Chamber A) of the two-chamber reactor with DABCO (5.050 g, 45 mmol) and a stirring bar.

  • Charge the other chamber (Chamber B) with sodium sulfite (12.480 g, 99 mmol, 2.2 equiv) and a stirring bar.

  • Seal both chambers with screw caps (B75204) fitted with septa.

  • Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times.

  • Under a positive nitrogen pressure, add THF (60 mL) to Chamber A via syringe.

  • Similarly, add water (40 mL) to Chamber B.

  • The gradual generation of SO₂ in Chamber B and its consumption in Chamber A leads to the precipitation of this compound.

  • The reaction is performed at room temperature.

  • After completion, the solid this compound can be isolated. This protocol can be scaled up to a 10 g scale, providing a quantitative yield after overnight drying.[6]

cluster_chamberB Chamber B: SO₂ Generation cluster_chamberA Chamber A: this compound Formation Na2SO3 Na₂SO₃ in Water SO2_gas SO₂ (gas) Na2SO3->SO2_gas Gradual Generation DABCO DABCO in THF SO2_gas->DABCO Consumption This compound This compound (precipitate) DABCO->this compound

Workflow for the two-chamber synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a source of sulfur dioxide in various organic transformations.[7][8] It facilitates the synthesis of a wide range of sulfur-containing compounds, including sulfonamides, sulfamides, and sulfones, which are important scaffolds in pharmaceuticals and materials science.[9][10]

This compound enables a convenient one-pot synthesis of sulfonamides from Grignard reagents, avoiding the use of gaseous SO₂.[2][3][11] The process involves the formation of a sulfinate intermediate, which is then converted to the final sulfonamide.

Experimental Protocol: One-Pot Sulfonamide Synthesis [3]

Materials:

  • Grignard reagent (e.g., Aryl magnesium bromide)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Amine

Procedure:

  • To a solution of the Grignard reagent (1.0 equiv) in THF, add this compound (2.5 equiv).

  • Stir the reaction mixture at 40 °C for 1 hour to form the magnesium sulfinate intermediate.

  • Add sulfuryl chloride (1.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Add the desired amine (10 equiv) to the mixture to form the sulfonamide product.

  • Isolate and purify the product. Yields for this process are typically in the range of 50-80%.[2]

reagents Grignard Reagent (R-MgX) + this compound sulfinate Magnesium Sulfinate (R-SO₂-MgX) reagents->sulfinate + THF, 40°C sulfonyl_chloride Sulfonyl Chloride (R-SO₂-Cl) sulfinate->sulfonyl_chloride + SO₂Cl₂ sulfonamide Sulfonamide (R-SO₂-NR'R'') sulfonyl_chloride->sulfonamide + Amine (HNR'R'')

One-pot synthesis of sulfonamides using this compound.

This compound can be used in a one-pot, three-component synthesis of sulfones.[12] This method involves the reaction of organometallic reagents with this compound to form metal sulfinates, which are then trapped in situ with various carbon electrophiles.

Experimental Protocol: Three-Component Sulfone Synthesis [12]

Materials:

  • Organometallic reagent (Grignard or organolithium, 1 equiv)

  • This compound (1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon electrophile (e.g., benzyl (B1604629) bromide, 3-5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Add the organometallic reagent to a solution of this compound in THF at -40 °C to generate the metal sulfinate.

  • Add the carbon electrophile and DMF to the reaction mixture.

  • Heat the reaction mixture to 120 °C using microwave irradiation for 3 hours.

  • Isolate and purify the sulfone product.

Logical flow for three-component sulfone synthesis.

Role in Transition Metal-Catalyzed Reactions

This compound has proven to be an effective SO₂ surrogate in transition metal-catalyzed cross-coupling reactions.[13] This has enabled the development of novel methods for the synthesis of sulfones and sulfonyl fluorides from substrates like aryl halides and aryl boronic acids, using catalysts based on palladium, copper, cobalt, and iridium.[13]

Biological Signaling Pathways of Sulfur Dioxide

While this compound itself is a reagent for synthesis, its role as an SO₂ donor connects it to the biological activities of sulfur dioxide. SO₂ is now recognized as a gasotransmitter, similar to nitric oxide and carbon monoxide, and is involved in various physiological processes.[14] Its biological effects are mediated through several signaling pathways, including:

  • Redox Pathways: Involved in protective effects against myocardial ischemia-reperfusion injury and atherosclerosis.[14]

  • Ion Channels: L-type calcium and ATP-sensitive potassium channels are involved in the vasorelaxant effects of SO₂.[14]

  • MAPK Pathway: Plays a role in vascular remodeling and smooth muscle cell proliferation.[14]

Understanding these pathways is crucial for researchers in drug development, as the sulfonyl-containing compounds synthesized using this compound may interact with these biological targets.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis, providing a safe and convenient alternative to gaseous sulfur dioxide. Its stability, ease of handling, and versatility in a wide range of reactions, including one-pot and transition metal-catalyzed processes, make it an indispensable tool for chemists. For professionals in drug discovery and development, the ability to efficiently synthesize diverse sulfonyl-containing molecules opens up new avenues for creating novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Dabso in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of compounds referred to as "Dabso." It has come to our attention that the term "this compound" is colloquially used for at least two distinct chemical entities. This guide will address both, providing available solubility data, standard experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Clarification of "this compound" Chemical Identity

It is crucial to first distinguish between the two compounds commonly associated with the name "this compound":

  • This compound (DABCO-bis(sulfur dioxide)) : The bis-adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. This is a stable, colorless crystalline solid used as a surrogate for gaseous sulfur dioxide in organic synthesis.[1][2][3]

  • 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) : A fluorescent reagent used for the sensitive detection of thiols.[4]

Given the distinct applications of these compounds, their solubility profiles in organic solvents are of significant interest to researchers in different fields.

Solubility Data of this compound Compounds

Table 1: Solubility of this compound (DABCO-bis(sulfur dioxide))

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified1.96 mg/mL (8.16 mM)Requires ultrasonic and warming, pH adjustment to 3 with HCl, and heating to 60°C. Hygroscopic nature of DMSO significantly impacts solubility; newly opened DMSO is recommended.[5]
WaterNot SpecifiedSoluble[6]

Table 2: Solubility of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified125 mg/mL[4]

Experimental Protocol for Solubility Determination: Shake-Flask Method

For a precise, quantitative determination of solubility, the isothermal shake-flask method is a widely accepted and reliable technique.

Objective: To determine the saturation solubility of a solid compound in a given organic solvent at a specific temperature.

Materials:

  • The solid compound of interest ("this compound")

  • High-purity organic solvent

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solid to Vial B Add Known Volume of Solvent A->B Step 1 C Seal and Agitate at Constant Temperature (24-72h) B->C Step 2 D Allow Excess Solid to Settle C->D Step 3 E Filter Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify Concentration (e.g., HPLC) F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Workflow for determining the solubility of a solid organic compound.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis Using DABSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable, and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂) has revolutionized the synthesis of sulfonamides.[1][2][3] this compound provides a safer and more convenient alternative to traditional methods that often rely on hazardous reagents like SO₂ gas or chlorosulfonic acid.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound, targeting researchers and professionals in the field of drug discovery and development.

Advantages of Using this compound

  • Safety and Handling: this compound is a bench-stable, colorless solid, which eliminates the need for specialized equipment required to handle toxic and corrosive SO₂ gas.[3][6]

  • Versatility: It is compatible with a variety of synthetic routes, including those starting from organometallic reagents, aryl halides, and anilines.[7][8][9]

  • Efficiency: Reactions involving this compound often proceed with good to excellent yields and can be performed in a one-pot fashion, streamlining synthetic workflows.[2][7]

  • Commercial Availability: this compound is readily available from commercial suppliers, facilitating its adoption in synthesis laboratories.[4][7]

Key Synthetic Protocols

Several robust methods have been developed for sulfonamide synthesis using this compound. The choice of protocol often depends on the available starting materials and the desired substitution pattern of the target sulfonamide.

One-Pot Synthesis from Organometallic Reagents

This widely used method involves the reaction of a Grignard or organolithium reagent with this compound to form a metal sulfinate intermediate. This intermediate is then converted to a sulfonyl chloride in situ, which subsequently reacts with an amine to yield the desired sulfonamide.[2][10] A related procedure can be used to synthesize sulfinamides by trapping the intermediate with an amine prior to oxidation.[7][11]

Experimental Protocol:

  • An oven-dried reaction vessel is charged with this compound (1.0-1.25 equivalents).

  • The vessel is purged with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., THF) is added to create a suspension.

  • The organometallic reagent (1.0 equivalent) is added dropwise at the appropriate temperature (-78 °C for organolithiums, room temperature for Grignards) and stirred for 30-60 minutes.[7]

  • Sulfuryl chloride or thionyl chloride (1.1 equivalents) is added dropwise, and the mixture is stirred for an additional 30 minutes.[2][7]

  • The desired amine (1.5-2.2 equivalents) is added, and the reaction is stirred until completion (typically 1-16 hours).

  • The reaction is quenched with a suitable aqueous solution (e.g., brine or saturated ammonium (B1175870) chloride) and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Quantitative Data Summary:

Organometallic ReagentAmineProductYield (%)Reference
Phenylmagnesium bromideMorpholineN-Morpholinobenzenesulfonamide67[2]
4-Fluorophenylmagnesium bromideMorpholine4-Fluoro-N-morpholinobenzenesulfonamide83[7]
n-ButyllithiumMorpholineN-Morpholinobutane-1-sulfonamide74[2]
2-Thienylmagnesium bromidePiperidine1-(Thiophene-2-sulfonyl)piperidine65[2]

Experimental Workflow:

G cluster_0 One-Pot Sulfonamide Synthesis Start Start DABSO_Suspension Prepare this compound suspension in anhydrous THF under N2 Start->DABSO_Suspension Add_Organometallic Add Organometallic Reagent (Grignard or Organolithium) DABSO_Suspension->Add_Organometallic Form_Sulfinate Formation of Metal Sulfinate Add_Organometallic->Form_Sulfinate Add_SO2Cl2 Add Sulfuryl Chloride (SO2Cl2) Form_Sulfinate->Add_SO2Cl2 Form_Sulfonyl_Chloride In situ formation of Sulfonyl Chloride Add_SO2Cl2->Form_Sulfonyl_Chloride Add_Amine Add Amine Form_Sulfonyl_Chloride->Add_Amine Form_Sulfonamide Formation of Sulfonamide Add_Amine->Form_Sulfonamide Workup_Purification Aqueous Work-up & Purification Form_Sulfonamide->Workup_Purification Product Sulfonamide Product Workup_Purification->Product

Caption: Workflow for one-pot sulfonamide synthesis from organometallic reagents.

Sandmeyer-Type Synthesis from Anilines

This protocol allows for the synthesis of aryl sulfonyl chlorides from readily available anilines, which can then be isolated or directly converted to sulfonamides.[9] The reaction proceeds via diazotization of the aniline (B41778), followed by a copper-catalyzed reaction with this compound.

Experimental Protocol:

  • To a solution of the aniline (1.0 equivalent) in acetonitrile (B52724) is added 37% aqueous HCl (2.0 equivalents).

  • tert-Butyl nitrite (B80452) (1.1 equivalents) is added dropwise at room temperature.

  • After stirring for a specified time, this compound (0.6 equivalents) and CuCl₂ (5 mol %) are added.

  • The reaction mixture is stirred at room temperature or heated (e.g., 75 °C) for 2-17 hours.[9]

  • For sulfonamide synthesis, the mixture is cooled to 0 °C, and the desired amine (2.2 equivalents) is added.

  • The reaction is stirred until completion, followed by an aqueous work-up and purification.

Quantitative Data Summary:

Aniline SubstrateAmineProductYield (%)Reference
4-ChloroanilineMorpholine4-Chloro-N-morpholinobenzenesulfonamide85[9]
4-BromoanilineMorpholine4-Bromo-N-morpholinobenzenesulfonamide82[9]
4-TrifluoromethylanilineMorpholineN-Morpholino-4-(trifluoromethyl)benzenesulfonamide88[9]
2-Aminobenzamide-Saccharin59[9]

Reaction Pathway:

G cluster_1 Sandmeyer-Type Sulfonamide Synthesis Aniline Aniline Diazotization Diazotization (t-BuONO, HCl) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt DABSO_CuCl2 This compound, CuCl2 Diazonium_Salt->DABSO_CuCl2 Sulfonyl_Chloride Aryl Sulfonyl Chloride DABSO_CuCl2->Sulfonyl_Chloride Add_Amine_2 Add Amine Sulfonyl_Chloride->Add_Amine_2 Sulfonamide_2 Aryl Sulfonamide Add_Amine_2->Sulfonamide_2

Caption: Pathway for Sandmeyer-type sulfonamide synthesis from anilines.

Palladium-Catalyzed Aminosulfonylation of Aryl Halides

This method provides access to N-aminosulfonamides through a three-component coupling reaction of an aryl iodide, this compound, and a hydrazine (B178648).[8][12]

Experimental Protocol:

  • A reaction vessel is charged with the aryl iodide (1.0 equivalent), this compound (0.6 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃·HBF₄).

  • The vessel is purged with an inert atmosphere.

  • Anhydrous solvent (e.g., isopropanol) and a base (e.g., triethylamine) are added, followed by the hydrazine (e.g., N,N-dialkylhydrazine).

  • The reaction mixture is heated (e.g., 75 °C) for 16 hours.

  • After cooling, the reaction is subjected to an aqueous work-up and purification by column chromatography.

Quantitative Data Summary:

Aryl IodideHydrazineProductYield (%)Reference
4-IodoacetophenoneN,N-DimethylhydrazineN',N'-Dimethyl-4-acetylbenzenesulfonohydrazide85[12]
1-Iodo-4-nitrobenzeneN,N-DimethylhydrazineN',N'-Dimethyl-4-nitrobenzenesulfonohydrazide90[12]
2-IodothiopheneN-AminomorpholineN-Morpholino-N'-(thiophen-2-ylsulfonyl)hydrazine78[12]

Conclusion

This compound has emerged as a highly valuable reagent for the synthesis of sulfonamides, offering significant advantages in terms of safety, convenience, and versatility. The protocols outlined in this document provide researchers and drug development professionals with a range of reliable methods to access diverse sulfonamide-containing molecules. The choice of the specific protocol will be guided by the availability of starting materials and the desired molecular architecture. As the field of organosulfur chemistry continues to evolve, the applications of this compound and other SO₂ surrogates are expected to expand further, facilitating the discovery and development of new chemical entities.

References

Application Notes and Protocols for Dabso in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dabso (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a versatile and user-friendly reagent in organic synthesis, serving as a solid, bench-stable surrogate for gaseous sulfur dioxide.[1][2][3] Its application in palladium-catalyzed cross-coupling reactions has enabled the efficient synthesis of a wide array of sulfur-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][4] This document provides detailed application notes and protocols for key palladium-catalyzed reactions utilizing this compound.

Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis

This method facilitates the convergent synthesis of diaryl, heteroaryl, and alkenyl sulfones from an organolithium species, an aryl (or related) halide/triflate, and this compound.[5][6] The reaction proceeds via the in-situ formation of a lithium sulfinate, which then undergoes a palladium-catalyzed cross-coupling.

General Reaction Scheme:

Ar-Li + this compound + Ar'-X --[Pd catalyst, Ligand]--> Ar-SO₂-Ar'

Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Sulfone [5]

Materials:

  • Anisole (B1667542)

  • n-Butyllithium (n-BuLi)

  • This compound

  • Iodobenzene (B50100)

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organolithium Reagent: To a solution of anisole (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Formation of the Lithium Sulfinate: In a separate flask, suspend this compound (0.75 mmol) in anhydrous THF (5 mL) and cool to -40 °C. To this suspension, add the freshly prepared solution of 4-methoxyphenyllithium dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction: To the crude lithium 4-methoxyphenylsulfinate suspension, add [Pd₂(dba)₃] (0.025 mmol, 5 mol% Pd), XantPhos (0.05 mmol, 10 mol%), Cs₂CO₃ (1.5 mmol), and iodobenzene (1.0 mmol). Add anhydrous 1,4-dioxane (5 mL) and heat the mixture at 85 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfone.

Table 1: Scope of the Palladium-Catalyzed Three-Component Sulfone Synthesis [5]

Organolithium PrecursorAryl Halide/TriflateProductYield (%)
Anisole4-Iodoanisole (B42571)Bis(4-methoxyphenyl) sulfone85
Thiophene3-Bromoanisole3-Methoxyphenyl 2-thienyl sulfone62
Benzene4-Bromobenzonitrile4-Cyanophenyl phenyl sulfone78
1-Methyl-1H-imidazole2-Bromopyridine1-Methyl-1H-imidazol-2-yl 2-pyridyl sulfone55
FuranVinyl triflate2-Furyl styryl sulfone71

Logical Workflow for Three-Component Sulfone Synthesis

G cluster_start Starting Materials cluster_reagents Catalytic System cluster_process Reaction Steps A Aryl Lithium (Ar-Li) S1 Step 1: In-situ formation of Lithium Arylsulfinate (Ar-SO2Li) A->S1 B This compound (SO2 source) B->S1 C Aryl Halide (Ar'-X) S2 Step 2: Palladium-catalyzed Cross-Coupling C->S2 D Pd Catalyst (e.g., [Pd2(dba)3]) D->S2 E Ligand (e.g., XantPhos) E->S2 F Base (e.g., Cs2CO3) F->S2 S1->S2 Intermediate P Final Product: Diaryl Sulfone (Ar-SO2-Ar') S2->P

Caption: Workflow for Palladium-Catalyzed Three-Component Sulfone Synthesis.

Palladium-Catalyzed Synthesis of N-Aminosulfonamides

This protocol describes a three-component reaction between an aryl iodide, this compound, and a N,N-dialkylhydrazine to produce N-aminosulfonamides, which are important motifs in medicinal chemistry.[1]

General Reaction Scheme:

Ar-I + this compound + R₂N-NH₂ --[Pd catalyst, Ligand]--> Ar-SO₂-NR₂

Experimental Protocol: Synthesis of N-(4-methoxyphenylsulfonyl)-N,N-dimethylhydrazine [1]

Materials:

  • 4-Iodoanisole

  • This compound

  • N,N-Dimethylhydrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 4-iodoanisole (1.0 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃·HBF₄ (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol).

  • Addition of Reagents: Add anhydrous DMSO (5 mL) followed by N,N-dimethylhydrazine (1.5 mmol).

  • Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-aminosulfonamide product.

Table 2: Scope of the Palladium-Catalyzed N-Aminosulfonamide Synthesis [1]

Aryl IodideN,N-DialkylhydrazineProductYield (%)
4-IodoacetophenoneN,N-DimethylhydrazineN-(4-acetylphenylsulfonyl)-N,N-dimethylhydrazine85
3-IodopyridineN,N-DimethylhydrazineN,N-dimethyl-N'-(pyridin-3-ylsulfonyl)hydrazine72
1-IodonaphthaleneN-Aminomorpholine4-(Naphthalen-1-ylsulfonyl)morpholine78
4-IodotolueneN,N-DiethylhydrazineN,N-diethyl-N'-(p-tolylsulfonyl)hydrazine81

Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids

A redox-neutral, phosphine-free method for the synthesis of aryl, heteroaryl, and alkenyl sulfinates from the corresponding boronic acids and this compound.[7][8] These sulfinate intermediates can be used in one-pot, two-step procedures to generate sulfones and sulfonamides.

General Reaction Scheme:

Ar-B(OH)₂ + this compound --[Pd(OAc)₂]--> Ar-SO₂H --[Electrophile]--> Product

Experimental Protocol: One-Pot Synthesis of Benzyl (B1604629) Phenyl Sulfone [8]

Materials:

  • Phenylboronic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzyl bromide

  • 1,4-Dioxane

  • Methanol (MeOH)

Procedure:

  • Sulfinate Formation: In a sealed tube, dissolve phenylboronic acid (1.0 mmol) in a mixture of 1,4-dioxane (4 mL) and MeOH (1 mL). Add this compound (0.5 mmol) and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture at 60 °C for 30 minutes.

  • In-situ Alkylation: After cooling to room temperature, add benzyl bromide (1.2 mmol) to the reaction mixture.

  • Final Reaction: Reseal the tube and heat at 80 °C for 12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Table 3: Scope of Sulfonyl-Containing Products via Sulfinate Intermediates from Boronic Acids [8]

Boronic AcidElectrophileProductYield (%)
4-Tolylboronic acidMethyl iodideMethyl p-tolyl sulfone92
4-Chlorophenylboronic acidN-Chlorosuccinimide, then Morpholine4-(4-Chlorophenylsulfonyl)morpholine75
2-Naphthylboronic acidEthyl bromoacetateEthyl 2-(naphthalen-2-ylsulfonyl)acetate88
(E)-Styrylboronic acidAllyl bromideAllyl (E)-styryl sulfone81

Central Role of the Sulfinate Intermediate

G cluster_products Diverse Sulfonyl Products This compound This compound (SO2 source) Sulfinate In-situ Generated Aryl Sulfinate (Ar-SO2-) This compound->Sulfinate Organometallic Organometallic Reagent (Ar-M) M = Li, B(OH)2 Organometallic->Sulfinate Pd-catalyzed insertion Sulfone Sulfones (Ar-SO2-R) Sulfinate->Sulfone + R-X (Pd-coupling) Sulfonamide Sulfonamides (Ar-SO2-NR2) Sulfinate->Sulfonamide + Electrophilic Amine Source SulfonylFluoride Sulfonyl Fluorides (Ar-SO2-F) Sulfinate->SulfonylFluoride + Electrophilic Fluoride Source

Caption: The central role of the in-situ generated sulfinate intermediate.

These protocols and data highlight the significant utility of this compound in palladium-catalyzed cross-coupling reactions, providing accessible and efficient routes to valuable sulfur-containing compounds for the pharmaceutical and materials science industries. The mild reaction conditions and broad substrate scope make these methods highly attractive for modern synthetic chemistry.

References

Application Notes and Protocols for the Preparation of Sulfonyl Fluorides with Dabso

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl fluorides have emerged as a pivotal functional group in drug discovery and chemical biology, largely due to their unique reactivity profile as covalent inhibitors and their utility in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.[1][2] Traditional synthetic routes to sulfonyl fluorides often involve harsh conditions and the use of hazardous reagents, such as the conversion of sulfonyl chlorides with fluoride sources, which can limit functional group tolerance and pose safety risks.[2][3] The use of DABCO-bis(sulfur dioxide) (Dabso), a stable and solid surrogate for gaseous sulfur dioxide (SO₂), has revolutionized the synthesis of sulfonyl fluorides, offering a milder and more versatile methodology.[4][5] This application note provides detailed protocols for the preparation of sulfonyl fluorides from various precursors using this compound, along with quantitative data to guide reaction optimization.

Reaction Principle

The synthesis of sulfonyl fluorides using this compound typically follows a one-pot, two-step process.[6][7] Initially, a palladium-catalyzed reaction between an aryl or alkenyl halide (or triflate) and this compound generates an intermediate ammonium (B1175870) sulfinate salt.[1][6] This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the desired sulfonyl fluoride.[3][6] This approach avoids the isolation of unstable sulfonyl chloride intermediates and is compatible with a wide range of functional groups.[1]

Experimental Workflows and Mechanisms

The general workflow for the palladium-catalyzed synthesis of sulfonyl fluorides using this compound is depicted below. The process begins with the assembly of the reaction components, followed by the palladium-catalyzed sulfination and subsequent electrophilic fluorination.

G cluster_workflow Experimental Workflow start Assemble Reactants: Aryl/Alkenyl Halide or Triflate, Pd Catalyst, Ligand, Base, This compound, Solvent reaction1 Step 1: Pd-catalyzed Sulfination (e.g., 75 °C, 16 h) start->reaction1 intermediate In situ Formation of Ammonium Sulfinate Salt reaction1->intermediate reaction2 Step 2: Electrophilic Fluorination (e.g., Add Fluorinating Agent, rt, 2-3 h) intermediate->reaction2 workup Reaction Workup and Purification (e.g., Extraction, Chromatography) reaction2->workup product Sulfonyl Fluoride Product workup->product

Caption: General experimental workflow for the one-pot synthesis of sulfonyl fluorides using this compound.

The underlying reaction mechanism involves the formation of a palladium(0) active species which undergoes oxidative addition to the aryl/alkenyl precursor. Subsequent insertion of SO₂ (from this compound) and reductive elimination generates the sulfinate intermediate, which is then fluorinated.

G cluster_mechanism Reaction Mechanism ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX SO2Ins SO₂ Insertion ArPdX->SO2Ins This compound This compound (SO₂) This compound->SO2Ins ArSO2PdX Ar-SO₂-Pd(II)-X SO2Ins->ArSO2PdX RedElim Reductive Elimination ArSO2PdX->RedElim Base Base (e.g., Et₃N) Base->RedElim RedElim->Pd0 Catalyst Regeneration Sulfinate [ArSO₂]⁻ [HNEt₃]⁺ (Sulfinate Salt) RedElim->Sulfinate Fluorination Fluorination Sulfinate->Fluorination FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor, NFSI) FluorinatingAgent->Fluorination Product Ar-SO₂F (Sulfonyl Fluoride) Fluorination->Product

Caption: Plausible catalytic cycle for the palladium-catalyzed formation of sulfonyl fluorides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides

This protocol is adapted from the work of Ball and coworkers and utilizes Selectfluor as the fluorinating agent.[3]

Materials:

  • Aryl iodide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • CataCXium A (0.08 equiv)

  • This compound (0.6 equiv, providing 1.2 equiv of SO₂)

  • Anhydrous triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Anhydrous isopropanol (B130326) (iPrOH)

  • Selectfluor (1.5 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Schlenk tube and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL Schlenk tube, add the aryl iodide (0.90 mmol, 1.0 equiv), Pd(OAc)₂ (10 mg, 0.045 mmol, 0.05 equiv), CataCXium A (24 mg, 0.069 mmol, 0.08 equiv), this compound (0.130 g, 0.54 mmol, 0.6 equiv), and a magnetic stir bar.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under an argon atmosphere, add anhydrous isopropanol (3 mL, 0.3 M) and anhydrous triethylamine (380 μL, 2.7 mmol, 3.0 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 75 °C and stir for 16 hours.

  • After 16 hours, remove the reaction from the oil bath and allow it to cool to room temperature.

  • Add Selectfluor (0.477 g, 1.35 mmol, 1.5 equiv) and anhydrous acetonitrile (3 mL, to maintain 0.3 M) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl sulfonyl fluoride.

Protocol 2: Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides

This protocol, developed by Willis and coworkers, is suitable for aryl and heteroaryl bromides using NFSI as the fluorinating agent.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • PdCl₂(AmPhos)₂ (5 mol%)

  • This compound (0.6 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Isopropanol (iPrOH)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Reaction vial and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, combine the aryl bromide (0.4 mmol, 1.0 equiv), PdCl₂(AmPhos)₂ (0.02 mmol, 5 mol%), this compound (0.24 mmol, 0.6 equiv), and a magnetic stir bar.

  • Add isopropanol (0.2 M) and triethylamine (1.2 mmol, 3.0 equiv).

  • Seal the vial and heat the mixture at 75 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add NFSI (0.6 mmol, 1.5 equiv) to the reaction mixture.

  • Stir at room temperature for 3 hours.

  • After the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and proceed with a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure aryl sulfonyl fluoride.

Data Presentation

The following tables summarize the yields of various sulfonyl fluorides prepared using the described methodologies.

Table 1: Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides with this compound and Selectfluor [3]

EntryAryl Iodide SubstrateProductYield (%)
14-Iodoanisole4-Methoxybenzenesulfonyl fluoride85
24-Iodotoluene4-Methylbenzenesulfonyl fluoride88
31-Iodo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)benzenesulfonyl fluoride75
4Methyl 4-iodobenzoateMethyl 4-(fluorosulfonyl)benzoate82
54-Iodobenzonitrile4-Cyanobenzenesulfonyl fluoride78
61-Iodo-2-methylbenzene2-Methylbenzenesulfonyl fluoride80
72-IodonaphthaleneNaphthalene-2-sulfonyl fluoride90

Reaction conditions: Aryl iodide (1 equiv), this compound (1.2 equiv SO₂), Pd(OAc)₂ (0.05 equiv), PAd₂Bu (0.08 equiv), Et₃N (3 equiv) in iPrOH (0.3 M), 75 °C, 16 h, then Selectfluor and MeCN (0.3 M) at room temperature for 2 h. Isolated yields are an average of two trials.[3]

Table 2: Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides with this compound and NFSI [7]

EntryAryl Bromide SubstrateProductYield (%)
14-Bromoacetophenone4-Acetylbenzenesulfonyl fluoride75
24-Bromobenzonitrile4-Cyanobenzenesulfonyl fluoride81
3Methyl 4-bromobenzoateMethyl 4-(fluorosulfonyl)benzoate85
41-Bromo-4-nitrobenzene4-Nitrobenzenesulfonyl fluoride68
52-BromopyridinePyridine-2-sulfonyl fluoride55
63-BromopyridinePyridine-3-sulfonyl fluoride72
71-Bromo-3,5-dimethylbenzene3,5-Dimethylbenzenesulfonyl fluoride91

Reaction conditions: Aryl halide (0.4 mmol), PdCl₂(AmPhos)₂ (5 mol%), this compound (0.6 equiv.), Et₃N (3.0 equiv.), i-PrOH [0.2 M], 75 °C, 16 h. Then NFSI (1.5 equiv.), rt, 3 h. Isolated yields.[7]

Conclusion

The use of this compound as a solid SO₂ surrogate provides a practical, efficient, and versatile method for the synthesis of sulfonyl fluorides from readily available starting materials such as aryl iodides and bromides.[8] The mild reaction conditions and broad functional group tolerance make this methodology highly attractive for applications in medicinal chemistry and drug development, enabling the late-stage functionalization of complex molecules.[2][8] The protocols and data presented herein serve as a comprehensive guide for researchers to implement this powerful synthetic transformation in their work.

References

Application Notes and Protocols: DABSO in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable, and easy-to-handle surrogate for sulfur dioxide gas in a variety of radical-mediated transformations. The protocols outlined below are suitable for the synthesis of sulfones, sulfonamides, and other sulfur-containing molecules of interest in medicinal chemistry and drug development.

Introduction

This compound has emerged as a key reagent in modern synthetic chemistry, enabling the safe and efficient incorporation of the SO₂ moiety into organic molecules.[1][2] Its application in radical chemistry is particularly noteworthy, providing access to sulfonyl radicals under mild conditions.[3][4] These reactive intermediates can participate in a wide range of carbon-sulfur bond-forming reactions, including additions, cyclizations, and cross-couplings. The use of radical precursors such as aryl diazonium salts, in conjunction with this compound, has become a powerful strategy for the synthesis of diverse organosulfur compounds.[5]

Applications in Radical Synthesis

The radical-mediated reactions involving this compound can be broadly categorized into metal-catalyzed, metal-free, and photocatalyzed processes.

Synthesis of N-Aminosulfonamides

A prominent application of this compound in radical chemistry is the synthesis of N-aminosulfonamides. This transformation is often achieved through a three-component reaction involving an aryl diazonium salt, this compound, and a hydrazine (B178648) derivative.[4] The reaction proceeds via the formation of an aryl radical, which is then trapped by SO₂ released from this compound to generate a sulfonyl radical. Subsequent reaction with the hydrazine furnishes the desired N-aminosulfonamide. Both metal-free and copper-catalyzed versions of this reaction have been developed.[4]

General Reaction Scheme:

Synthesis of Sulfones

This compound is widely used in the radical-mediated synthesis of sulfones. Aryl diazonium salts are common radical precursors for this transformation.[5] The reaction can be performed under metal-free conditions or catalyzed by transition metals like copper.[5] These reactions often involve the generation of an aryl radical, its addition to SO₂ (from this compound) to form an arylsulfonyl radical, which is then trapped by a suitable coupling partner.

General Reaction Scheme:

Synthesis of Sulfonyl Chlorides

Photocatalysis provides a mild and efficient avenue for the synthesis of sulfonyl chlorides from aryl diazonium salts and this compound.[1] In a typical setup, a photocatalyst, upon irradiation with visible light, initiates the formation of an aryl radical from the diazonium salt. This radical then reacts with SO₂ from this compound, and subsequent chlorine atom transfer yields the sulfonyl chloride.

General Reaction Scheme:

Caption: Generation of an aryl radical and subsequent trapping by SO₂ from this compound.

General Workflow for this compound-Mediated Radical Reactions

G Start Start: Aryl Diazonium Salt, This compound, Reagents Reaction Radical Reaction (Metal-catalyzed, Metal-free, or Photocatalyzed) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (Sulfone, Sulfonamide, etc.) Purification->Product

Caption: A generalized experimental workflow for radical reactions utilizing this compound.

Catalytic Cycle for Copper-Catalyzed Sulfonylation

G cluster_reactants Reactants CuI Cu(I) CuII Cu(II) CuI->CuII SET with Ar-N₂⁺ CuII->CuI Reduction ArRadical Ar• ArSO2Radical ArSO₂• ArRadical->ArSO2Radical + SO₂ (from this compound) ArSO2CuII ArSO₂-Cu(II) ArSO2Radical->ArSO2CuII + Cu(I) Product ArSO₂-R ArSO2CuII->Product + R-X Product->CuI Reductive Elimination Diazonium Ar-N₂⁺ Diazonium->ArRadical This compound This compound This compound->ArSO2Radical CouplingPartner R-X

Caption: Proposed catalytic cycle for copper-mediated radical sulfonylation.

References

Application Notes and Protocols for the Synthesis of Sulfones Using Dabso Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfone functional group is a cornerstone in medicinal chemistry and drug development, appearing in numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anti-HIV, and antifungal properties.[1][2] Traditional methods for sulfone synthesis often involve the oxidation of sulfides or the reaction of sodium sulfinates with electrophiles, which can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[1][3]

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (Dabso) has emerged as a superior alternative, offering a safer and more versatile route to sulfones.[4] this compound, a stable, solid surrogate for sulfur dioxide (SO₂), allows for the convenient in situ generation of metal sulfinates from organometallic reagents.[3][5] This one-pot, three-component approach provides a streamlined and efficient pathway to a diverse array of sulfones.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of sulfones utilizing the this compound reagent.

Logical Workflow for this compound-Mediated Sulfone Synthesis

Sulfone Synthesis Workflow General Workflow for Sulfone Synthesis using this compound cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Outcome Organometallic Organometallic Reagent (Grignard or Organolithium) Sulfinate_Formation Step 1: In situ Formation of Metal Sulfinate Organometallic->Sulfinate_Formation Reacts with This compound This compound Reagent (SO₂ Surrogate) This compound->Sulfinate_Formation Electrophile Electrophile (e.g., Alkyl Halide, Epoxide) Trapping Step 2: Electrophilic Trapping Electrophile->Trapping Traps Sulfinate_Formation->Trapping Intermediate Sulfone Final Sulfone Product Trapping->Sulfone Yields

Caption: A generalized workflow illustrating the one-pot synthesis of sulfones from an organometallic reagent, this compound, and an electrophile.

Key Advantages of the this compound-Based Method

  • Safety: Eliminates the need to handle toxic and gaseous sulfur dioxide.[2][3]

  • Versatility: Compatible with a broad range of organometallic reagents (alkyl, allyl, aryl, and heteroaryl) and various electrophiles.[1][2]

  • Efficiency: Often proceeds in a one-pot manner with moderate to excellent yields.[2]

  • Functional Group Tolerance: The mild conditions allow for the presence of various functional groups.[6]

Experimental Protocols

General Protocol for the Synthesis of Benzyl (B1604629) Sulfones

This protocol describes a general method for the synthesis of benzyl sulfones via the in situ generation of a metal sulfinate from an organometallic reagent and this compound, followed by trapping with benzyl bromide.[1][3]

Reaction Scheme:

Benzyl Sulfone Synthesis Synthesis of Benzyl Sulfones reagents Organometallic Reagent (R-M) This compound (SO₂) Benzyl Bromide (BnBr) conditions {Step 1: THF, -40 °C | Step 2: DMF, 120 °C, Microwave} reagents->conditions product R-SO₂-Bn (Benzyl Sulfone) conditions->product

Caption: Reaction scheme for the three-component synthesis of benzyl sulfones.

Materials:

  • Organometallic reagent (Grignard or Organolithium, 1.0 equiv)

  • This compound (1.0 equiv)

  • Benzyl bromide (3.0-5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the organometallic reagent (1.0 equiv) in anhydrous THF, add this compound (1.0 equiv) at -40 °C under an inert atmosphere.

  • Stir the resulting mixture at -40 °C for a specified time to ensure the formation of the metal sulfinate.

  • Add benzyl bromide (3.0-5.0 equiv) and anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 120 °C using a microwave reactor for 3 hours.[1][2] For less reactive sulfinates, longer reaction times or an increased amount of benzyl bromide may be necessary.[1]

  • Upon completion, cool the reaction to room temperature, and quench with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzyl sulfone.

Protocol for the Synthesis of β-Hydroxy Sulfones Using Epoxides as Electrophiles

This protocol outlines the synthesis of β-hydroxy sulfones, where an epoxide serves as the electrophile to trap the in situ generated metal sulfinate.[1][3]

Reaction Scheme:

Hydroxy Sulfone Synthesis Synthesis of β-Hydroxy Sulfones reagents Organometallic Reagent (R-M) This compound (SO₂) Epoxide conditions {Step 1: THF, -40 °C | Step 2: H₂O, 90 °C} reagents->conditions product R-SO₂-CH(R')-CH(OH)-R'' (β-Hydroxy Sulfone) conditions->product

Caption: Reaction scheme for the synthesis of β-hydroxy sulfones using epoxides.

Materials:

  • Organometallic reagent (Grignard or Organolithium, 1.0 equiv)

  • This compound (1.0 equiv)

  • Epoxide (5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

Procedure:

  • Prepare the metal sulfinate in situ as described in the general protocol for benzyl sulfones (Step 1 and 2).

  • Add the epoxide (5.0 equiv) and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C.[1][3]

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction to room temperature and work up as described in the general protocol.

  • Purify the crude product by column chromatography to afford the desired β-hydroxy sulfone.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields obtained for the synthesis of various sulfones using the this compound-based method, demonstrating its broad applicability.

Table 1: Synthesis of Benzyl Sulfones with Various Organometallic Reagents [1][3]

EntryOrganometallic ReagentProductYield (%)
1n-BuMgCln-Butyl benzyl sulfone86
2PhMgClPhenyl benzyl sulfone85
3VinylMgClVinyl benzyl sulfone75
4AllylMgClAllyl benzyl sulfone82
52-ThienylLi2-Thienyl benzyl sulfone78
6N-Me-indol-2-ylLiN-Methylindol-2-yl benzyl sulfone65

Table 2: Synthesis of Sulfones with Various Electrophiles [1][3]

EntryOrganometallic ReagentElectrophileProductYield (%)
1n-BuMgCl4-Methoxybenzyl bromiden-Butyl 4-methoxybenzyl sulfone81
2n-BuMgClCinnamyl bromiden-Butyl cinnamyl sulfone79
3n-BuMgClPropyl iodiden-Butyl propyl sulfone74
4PhMgClDiphenyliodonium triflateDiphenyl sulfone72
5n-BuMgClCyclohexene oxide2-(Butylsulfonyl)cyclohexanol78

Conclusion

The this compound reagent provides a powerful and accessible platform for the synthesis of a wide range of sulfones. The operational simplicity, safety, and broad substrate scope make this methodology highly attractive for applications in medicinal chemistry and organic synthesis. The protocols and data presented herein offer a comprehensive guide for researchers looking to employ this efficient transformation in their work.

References

The Role of DABSO in the Synthesis of Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide (SO₂).[1][2][3] Its ease of handling has made it an increasingly popular reagent in organic synthesis, particularly in the construction of sulfur-containing molecules. Beyond its role in sulfonamide and sulfone synthesis, this compound and its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), have emerged as valuable tools in the synthesis of a variety of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds utilizing this compound and DABCO.

I. Synthesis of Pyrrolo[2,3-c]quinolines via this compound-Mediated Pummerer Reaction

Pyrrolo[2,3-c]quinolines are a class of heterocyclic compounds with notable biological activities, including potential as antimalarial agents. A novel one-pot, acid- and exogenous oxidant-free synthesis has been developed that employs a this compound-facilitated Pummerer reaction.[1][4] This strategy involves the chemoselective reduction of 3-(2-nitrophenyl)-1H-pyrroles to the corresponding anilines, which then undergo a formal [5+1] heteroannulation with a sulfoxide (B87167), activated by this compound, to furnish the 3H-pyrrolo[2,3-c]quinoline core.[4]

Table 1: Synthesis of a Representative Pyrrolo[2,3-c]quinoline

EntryStarting MaterialSulfoxideProductYield (%)
13-(2-aminophenyl)-1H-pyrroleDMSO3H-pyrrolo[2,3-c]quinolineNot specified in abstract
Experimental Protocol: General Procedure for the One-Pot Synthesis of 3H-pyrrolo[2,3-c]quinolines

To a solution of the 3-(2-nitrophenyl)-1H-pyrrole derivative in a suitable solvent, a reducing agent is added to facilitate the chemoselective reduction of the nitro group to an amine.

Following the reduction, this compound and a sulfoxide (e.g., dimethyl sulfoxide, DMSO) are introduced to the reaction mixture. The reaction is then heated to allow for the this compound-facilitated Pummerer reaction and subsequent cyclization to occur.

Upon completion, the reaction is cooled to room temperature, and the crude product is purified using standard chromatographic techniques to yield the desired 3H-pyrrolo[2,3-c]quinoline.

Note: Specific quantities of reactants, solvents, temperatures, and reaction times would be detailed in the full experimental section of the source literature.

pyrroloquinoline_synthesis start 3-(2-nitrophenyl)-1H-pyrrole intermediate1 3-(2-aminophenyl)-1H-pyrrole start->intermediate1 Reduction pummerer_intermediate Pummerer Reaction Intermediate intermediate1->pummerer_intermediate This compound This compound This compound->pummerer_intermediate sulfoxide Sulfoxide (e.g., DMSO) sulfoxide->pummerer_intermediate product 3H-pyrrolo[2,3-c]quinoline pummerer_intermediate->product Cyclization

Figure 1: Synthesis of Pyrrolo[2,3-c]quinolines.

II. DABCO-Catalyzed Multicomponent Synthesis of Tetrazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with potential medicinal applications. An efficient, one-pot, multicomponent synthesis has been developed utilizing DABCO as a catalyst.[5][6] This protocol involves the reaction of malononitrile (B47326), various aldehydes, and 5-aminotetrazole (B145819) monohydrate under reflux conditions in isopropanol.[6]

Table 2: DABCO-Catalyzed Synthesis of Tetrazolo[1,5-a]pyrimidine (B1219648) Derivatives

EntryAldehydeProductYield (%)
1Benzaldehyde5-Amino-7-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrileHigh (not specified)
24-Chlorobenzaldehyde5-Amino-7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileHigh (not specified)
34-Methoxybenzaldehyde5-Amino-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileHigh (not specified)
Experimental Protocol: General Procedure for the Synthesis of Tetrazolo[1,5-a]pyrimidines

To a solution of an aldehyde (1 mmol), malononitrile (1 mmol), and 5-aminotetrazole monohydrate (1 mmol) in isopropanol, a catalytic amount of DABCO is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography.

Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization to afford the pure tetrazolo[1,5-a]pyrimidine derivative.

tetrazolopyrimidine_synthesis aldehyde Aldehyde intermediate Knoevenagel Condensation & Michael Addition Intermediate aldehyde->intermediate malononitrile Malononitrile malononitrile->intermediate aminotetrazole 5-Aminotetrazole aminotetrazole->intermediate dabco DABCO (catalyst) dabco->intermediate product Tetrazolo[1,5-a]pyrimidine intermediate->product Cyclization

Figure 2: DABCO-Catalyzed Synthesis of Tetrazolo[1,5-a]pyrimidines.

III. Palladium-Catalyzed Three-Component Synthesis of 2-Sulfonated Indoles Using this compound

Sulfonated indoles are important building blocks in medicinal chemistry. A palladium-catalyzed, three-component reaction has been developed for the direct C-H sulfonylation of indoles at the C2 position.[7] This method utilizes 1-(pyridin-2-yl)indoles, this compound as the sulfur dioxide source, and aryldiazonium tetrafluoroborates.[7] The reaction proceeds at room temperature and is catalyzed by palladium(II) bromide.[7]

Table 3: Palladium-Catalyzed Synthesis of 2-Sulfonated Indole Derivatives

EntryAryldiazonium Tetrafluoroborate (B81430)ProductYield (%)
1Benzenediazonium tetrafluoroborate2-(Phenylsulfonyl)-1-(pyridin-2-yl)-1H-indoleNot specified in abstract
24-Methylbenzenediazonium tetrafluoroborate2-((4-Methylphenyl)sulfonyl)-1-(pyridin-2-yl)-1H-indoleNot specified in abstract
34-Chlorobenzenediazonium tetrafluoroborate2-((4-Chlorophenyl)sulfonyl)-1-(pyridin-2-yl)-1H-indoleNot specified in abstract
Experimental Protocol: General Procedure for the Synthesis of 2-Sulfonated Indoles

In a reaction vessel, 1-(pyridin-2-yl)indole (1 equivalent), this compound, and an aryldiazonium tetrafluoroborate are combined in a suitable solvent. Palladium(II) bromide (10 mol%) is added as the catalyst. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

The reaction mixture is then subjected to an aqueous work-up, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-sulfonated indole.

sulfonated_indole_synthesis indole 1-(pyridin-2-yl)indole radical_intermediate Aryl Radical & Sulfonyl Radical Intermediates indole->radical_intermediate This compound This compound This compound->radical_intermediate diazonium Aryldiazonium Tetrafluoroborate diazonium->radical_intermediate pd_catalyst Pd(II)Br2 (catalyst) pd_catalyst->radical_intermediate product 2-Sulfonated Indole radical_intermediate->product C-H Sulfonylation

Figure 3: Synthesis of 2-Sulfonated Indoles.

IV. DABCO-Catalyzed Aerobic Oxidation for the One-Pot Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. A one-pot synthesis of quinoxalines has been developed from benzyl (B1604629) ketones and aromatic 1,2-diamines, where DABCO catalyzes the aerobic oxidation of the deoxybenzoin (B349326) intermediate to the corresponding benzil, which then condenses with the diamine.[8]

Table 4: DABCO-Catalyzed One-Pot Synthesis of Quinoxaline (B1680401) Derivatives

EntryBenzyl Ketone1,2-DiamineProductYield (%)
1Deoxybenzoin1,2-Phenylenediamine2,3-DiphenylquinoxalineHigh (not specified)
24'-Methyldeoxybenzoin1,2-Phenylenediamine2-Phenyl-3-(p-tolyl)quinoxalineHigh (not specified)
Experimental Protocol: General Procedure for the One-Pot Synthesis of Quinoxalines

A mixture of a benzyl ketone and an aromatic 1,2-diamine is dissolved in a suitable solvent. A catalytic amount of DABCO is added, and the reaction mixture is stirred under an air atmosphere. The reaction progress is monitored by TLC.

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired quinoxaline derivative.

quinoxaline_synthesis benzyl_ketone Benzyl Ketone benzil_intermediate Benzil Intermediate benzyl_ketone->benzil_intermediate Aerobic Oxidation diamine 1,2-Diamine product Quinoxaline diamine->product Condensation dabco DABCO (catalyst) dabco->benzil_intermediate air Air (Oxidant) air->benzil_intermediate benzil_intermediate->product

Figure 4: One-Pot Synthesis of Quinoxalines.

This compound and DABCO are versatile reagents and catalysts that facilitate the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document highlight their application in multicomponent reactions, one-pot syntheses, and catalyzed C-H functionalization reactions. The mild reaction conditions, operational simplicity, and the ability to construct complex molecular architectures from readily available starting materials make these methods highly valuable for researchers in organic synthesis and drug discovery. The use of this compound as a solid SO₂ surrogate, in particular, offers significant safety and handling advantages over gaseous sulfur dioxide.

References

Application Notes and Protocols for Transition Metal-Catalyzed Reactions Compatible with DABSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid sulfur dioxide surrogate in transition metal-catalyzed reactions. The following sections outline established methodologies using palladium, copper, nickel, and iron catalysts for the synthesis of valuable sulfur-containing organic compounds.

Introduction

This compound is a stable, crystalline solid that serves as a convenient and easy-to-handle source of sulfur dioxide (SO₂), circumventing the challenges associated with handling gaseous SO₂.[1][2] Its compatibility with various transition metal catalysts has enabled the development of novel and efficient cross-coupling reactions for the formation of sulfonyl-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This document details protocols for the synthesis of N-aminosulfonamides, sulfonamides, and sulfones using palladium, copper, nickel, and iron catalysts.

Palladium-Catalyzed Aminosulfonylation of Aryl Halides

Palladium catalysis enables the three-component coupling of aryl halides, this compound, and N,N-dialkylhydrazines to furnish N-aminosulfonamides.[3][4] This transformation is notable for its broad substrate scope, including aryl, heteroaryl, and alkenyl iodides, and its operational simplicity.[3][5]

Quantitative Data
EntryAryl HalideHydrazineCatalyst SystemSolventTime (h)Yield (%)
14-Iodotoluene (B166478)N,N-Dimethylhydrazine5 mol% Pd(OAc)₂, 7 mol% P(t-Bu)₃·HBF₄1,4-Dioxane (B91453)1695
24-IodoanisoleN,N-Dimethylhydrazine5 mol% Pd(OAc)₂, 7 mol% P(t-Bu)₃·HBF₄1,4-Dioxane1691
31-IodonaphthaleneN,N-Dimethylhydrazine5 mol% Pd(OAc)₂, 7 mol% P(t-Bu)₃·HBF₄1,4-Dioxane1688
42-IodothiopheneN,N-Dimethylhydrazine5 mol% Pd(OAc)₂, 7 mol% P(t-Bu)₃·HBF₄1,4-Dioxane1685
5(E)-1-Iodo-2-phenyletheneN,N-Dimethylhydrazine5 mol% Pd(OAc)₂, 7 mol% P(t-Bu)₃·HBF₄1,4-Dioxane1678
Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(p-tolylsulfonyl)hydrazine
  • To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (B1210297) (5.6 mg, 0.025 mmol, 5 mol%), tri-tert-butylphosphonium tetrafluoroborate (B81430) (10.2 mg, 0.035 mmol, 7 mol%), this compound (72 mg, 0.3 mmol, 0.6 equiv), and DABCO (28 mg, 0.25 mmol, 0.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv) followed by 1,4-dioxane (2 mL).

  • Add N,N-dimethylhydrazine (45 µL, 0.6 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aminosulfonamide.

Proposed Catalytic Cycle

palladium_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I (Oxidative Addition) ArSO2-Pd(II)-I(L2) ArSO2-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->ArSO2-Pd(II)-I(L2) SO2 (from this compound) (Migratory Insertion) ArSO2-Pd(II)-N(NR2)(L2) ArSO2-Pd(II)-N(NR2)(L2) ArSO2-Pd(II)-I(L2)->ArSO2-Pd(II)-N(NR2)(L2) H2NNR2 (Ligand Exchange) ArSO2-Pd(II)-N(NR2)(L2)->Pd(0)L2 Reductive Elimination Product ArSO2NHNR2 ArSO2-Pd(II)-N(NR2)(L2)->Product

Caption: Palladium-Catalyzed Aminosulfonylation Cycle.

Copper-Catalyzed Three-Component Synthesis of Sulfonamides

A direct, single-step synthesis of sulfonamides is achievable through a copper-catalyzed three-component reaction of aryl boronic acids, amines, and this compound.[1][6] This method is advantageous as it avoids the pre-installation of sulfur functionality.[6] The reaction is believed to proceed via a Chan-Lam type mechanism.[7]

Quantitative Data
EntryAryl Boronic AcidAmineCatalyst SystemSolventTemp (°C)Yield (%)
1Phenylboronic acidMorpholine (B109124)10 mol% Cu(OTf)₂, 10 mol% bipyridineDMSO8074
24-Methoxyphenylboronic acidMorpholine10 mol% Cu(OTf)₂, 10 mol% bipyridineDMSO8077
34-Fluorophenylboronic acidMorpholine10 mol% Cu(OTf)₂, 10 mol% bipyridineDMSO8072
43-Thienylboronic acidPiperidine10 mol% Cu(OTf)₂, 10 mol% bipyridineDMSO8065
5Phenylboronic acidAniline10 mol% Cu(OTf)₂, 10 mol% bipyridineDMSO8058
Experimental Protocol: Synthesis of 4-(Phenylsulfonyl)morpholine
  • In a vial, combine copper(II) triflate (18 mg, 0.05 mmol, 10 mol%), 2,2'-bipyridine (B1663995) (8 mg, 0.05 mmol, 10 mol%), phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv), and this compound (240 mg, 1.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar, and then add DMSO (2.5 mL).

  • Add morpholine (44 µL, 0.5 mmol, 1.0 equiv) and cesium carbonate (163 mg, 0.5 mmol, 1.0 equiv).

  • Seal the vial and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide.[1]

Proposed Catalytic Cycle

copper_cycle Cu(II)L2 Cu(II)L2 Ar-Cu(II)L2 Ar-Cu(II)L2 Cu(II)L2->Ar-Cu(II)L2 ArB(OH)2 (Transmetalation) ArSO2-Cu(II)L2 ArSO2-Cu(II)L2 Ar-Cu(II)L2->ArSO2-Cu(II)L2 SO2 (from this compound) ArSO2-Cu(III)-N(R2)L2 ArSO2-Cu(III)-N(R2)L2 ArSO2-Cu(II)L2->ArSO2-Cu(III)-N(R2)L2 HNR2, Oxidant (Oxidative Ligand Exchange) Product ArSO2NR2 ArSO2-Cu(III)-N(R2)L2->Product Cu(I)L2 Cu(I)L2 ArSO2-Cu(III)-N(R2)L2->Cu(I)L2 Reductive Elimination Cu(I)L2->Cu(II)L2 Oxidation

Caption: Copper-Catalyzed Sulfonamide Synthesis.

Nickel-Catalyzed Synthesis of Sulfones

Nickel catalysis provides a redox-neutral pathway for the synthesis of sulfinates from aryl and heteroaryl boronic acids, which can be subsequently converted to sulfones in a one-pot procedure. This method is particularly effective for electron-poor and pharmaceutically relevant substrates.

Quantitative Data
EntryAryl Boronic AcidElectrophileCatalyst SystemSolventTime (h)Yield (%)
1Phenylboronic acidt-Butyl bromoacetate10 mol% NiBr₂·glyme, 10 mol% tmphenDMI16 + 191
24-Cyanophenylboronic acidt-Butyl bromoacetate10 mol% NiBr₂·glyme, 10 mol% tmphenDMI16 + 185
34-(Trifluoromethyl)phenylboronic acidt-Butyl bromoacetate10 mol% NiBr₂·glyme, 10 mol% tmphenDMI16 + 182
42-Naphthylboronic acidt-Butyl bromoacetate10 mol% NiBr₂·glyme, 10 mol% tmphenDMI16 + 190
53-Pyridinylboronic acidBenzyl (B1604629) bromide10 mol% NiBr₂·glyme, 10 mol% tmphenDMI16 + 275

tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280); DMI = 1,3-dimethyl-2-imidazolidinone (B1670677)

Experimental Protocol: One-Pot Synthesis of Benzyl Phenyl Sulfone
  • To a reaction tube, add NiBr₂·glyme (6.2 mg, 0.02 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (4.7 mg, 0.02 mmol, 10 mol%), phenylboronic acid (24.4 mg, 0.2 mmol, 1.0 equiv), this compound (28.8 mg, 0.12 mmol, 0.6 equiv), and lithium tert-butoxide (16 mg, 0.2 mmol, 1.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 1,3-dimethyl-2-imidazolidinone (DMI, 1.0 mL).

  • Heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add benzyl bromide (48 µL, 0.4 mmol, 2.0 equiv) and stir at room temperature for 2 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired sulfone.

Proposed Workflow

nickel_workflow cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Sulfone Formation ArB(OH)2 ArB(OH)2 Catalyst1 Ni(II) Catalyst ArB(OH)2->Catalyst1 This compound This compound This compound->Catalyst1 Sulfinate ArSO2Li Catalyst1->Sulfinate Sulfinate2 ArSO2Li Sulfinate->Sulfinate2 One-Pot Electrophile R-X Sulfone ArSO2R Electrophile->Sulfone Sulfinate2->Sulfone

Caption: Nickel-Catalyzed One-Pot Sulfone Synthesis.

Iron-Catalyzed C-H Sulfonylation

Iron catalysis offers a cost-effective and environmentally benign alternative for the synthesis of diaryl sulfones. This method utilizes a radical process to couple 2-naphthols, this compound, and aryl diazonium salts.[2]

Quantitative Data
Entry2-Naphthol (B1666908) DerivativeAryl Diazonium SaltCatalystSolventYield (%)
12-NaphtholPhenyldiazonium tetrafluoroborate10 mol% FeCl₃MeCN78
22-Naphthol4-Methylphenyldiazonium tetrafluoroborate10 mol% FeCl₃MeCN82
32-Naphthol4-Methoxyphenyldiazonium tetrafluoroborate10 mol% FeCl₃MeCN75
42-Naphthol4-Chlorophenyldiazonium tetrafluoroborate10 mol% FeCl₃MeCN72
56-Methoxy-2-naphtholPhenyldiazonium tetrafluoroborate10 mol% FeCl₃MeCN70
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)naphthalen-2-ol
  • To a flask containing a magnetic stir bar, add 2-naphthol (72 mg, 0.5 mmol, 1.0 equiv), phenyldiazonium tetrafluoroborate (105 mg, 0.55 mmol, 1.1 equiv), and this compound (144 mg, 0.6 mmol, 1.2 equiv).

  • Add acetonitrile (B52724) (5 mL) and stir the mixture at room temperature.

  • Add iron(III) chloride (8 mg, 0.05 mmol, 10 mol%) to the suspension.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl sulfone.

Proposed Radical Mechanism

iron_mechanism ArN2+ ArN2+ Ar• Ar• ArN2+->Ar• Fe(II) (SET) Fe(II) Fe(II) ArSO2• ArSO2• Ar•->ArSO2• + SO2 SO2 SO2 (from this compound) Intermediate Radical Adduct ArSO2•->Intermediate + 2-Naphthol Naphthol 2-Naphthol Naphthol->Intermediate Product Diaryl Sulfone Intermediate->Product Oxidation

Caption: Iron-Catalyzed Radical Sulfonylation.

Conclusion

This compound is a versatile and highly compatible SO₂ surrogate for a range of transition metal-catalyzed reactions. The protocols and data presented herein for palladium, copper, nickel, and iron-catalyzed systems provide a robust foundation for researchers in organic synthesis and drug development to access a diverse array of sulfonyl-containing compounds. These methods offer significant advantages in terms of operational simplicity, substrate scope, and the avoidance of hazardous gaseous reagents.

References

One-Pot Synthesis Strategies Involving DABSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid surrogate for sulfur dioxide gas, enabling safer and more convenient handling in a laboratory setting.[1] Its use has led to the development of numerous one-pot synthesis strategies for a variety of sulfur-containing compounds, which are of significant interest in medicinal and materials chemistry. These methods offer increased efficiency by reducing the number of workup and purification steps, saving time and resources. This document provides detailed application notes and experimental protocols for key one-pot syntheses involving this compound.

Application Note 1: One-Pot Synthesis of Sulfonyl Fluorides from Aryl Halides

The synthesis of sulfonyl fluorides is of great importance in drug discovery and chemical biology, where they are utilized as covalent inhibitors and chemical probes. One-pot procedures starting from readily available aryl iodides or bromides provide a streamlined approach to these valuable compounds.[2][3]

Palladium-Catalyzed Conversion of Aryl Iodides and Bromides to Sulfonyl Fluorides

A one-pot, palladium-catalyzed reaction allows for the efficient conversion of aryl iodides and bromides into the corresponding sulfonyl fluorides. The process involves an initial sulfonylation using this compound, followed by in-situ fluorination with an electrophilic fluorine source like Selectfluor or N-fluorobenzenesulfonimide (NFSI).[2][3][4][5] This method is tolerant of a wide array of functional groups.[4][5]

Reaction Workflow:

G cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Fluorination ArylHalide Aryl Halide (I or Br) Sulfinate Aryl Sulfinate Intermediate ArylHalide->Sulfinate 75 °C This compound This compound This compound->Sulfinate 75 °C Pd_Catalyst Pd Catalyst Pd_Catalyst->Sulfinate 75 °C Base Base Base->Sulfinate 75 °C Solvent Solvent Solvent->Sulfinate 75 °C SulfonylFluoride Aryl Sulfonyl Fluoride (B91410) Sulfinate->SulfonylFluoride Room Temp FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor, NFSI) FluorinatingAgent->SulfonylFluoride

Caption: One-pot synthesis of aryl sulfonyl fluorides.

Quantitative Data Summary:

EntryAryl HalideCatalystFluorinating AgentYield (%)Reference
14-IodoacetophenonePd(OAc)₂ / PAd₂BuSelectfluor95[2]
24-IodotoluenePd(OAc)₂ / PAd₂BuSelectfluor91[2]
3Methyl 4-iodobenzoatePd(OAc)₂ / PAd₂BuSelectfluor85[2]
44-BromoacetophenonePdCl₂(AmPhos)₂NFSI89[4][5]
54-BromobenzonitrilePdCl₂(AmPhos)₂NFSI85[4][5]
6N-(4-bromophenyl)acetamidePdCl₂(AmPhos)₂NFSI81[4][5]

Experimental Protocol: Synthesis of 4-acetylphenylsulfonyl fluoride from 4-iodoacetophenone [2]

  • To an oven-dried vial, add 4-iodoacetophenone (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PAd₂Bu (0.08 equiv).

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add anhydrous isopropanol (B130326) (0.3 M) and triethylamine (B128534) (3.0 equiv) via syringe.

  • Heat the reaction mixture at 75 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add Selectfluor (1.5 equiv) and acetonitrile (B52724) (0.3 M).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfonyl fluoride.

Application Note 2: Three-Component One-Pot Synthesis of Sulfones

Sulfones are prevalent motifs in pharmaceuticals and agrochemicals.[6] A versatile one-pot, three-component synthesis utilizes an organometallic reagent (Grignard or organolithium), this compound, and an electrophile to generate a diverse range of sulfones.[7][8] This method avoids the use of gaseous SO₂ and often hazardous, less-available starting materials.[7]

Synthesis of Sulfones via In-Situ Trapping of Metal Sulfinates

The reaction proceeds by the addition of an organometallic reagent to this compound, forming a metal sulfinate intermediate. This intermediate is then trapped in-situ by a variety of carbon electrophiles, such as alkyl halides, epoxides, or iodonium (B1229267) salts, to yield the final sulfone product.[6][8][9]

Reaction Workflow:

G cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Electrophilic Trapping Organometallic Organometallic Reagent (R-MgX or R-Li) Sulfinate Metal Sulfinate Intermediate (R-SO₂M) Organometallic->Sulfinate THF, -40 °C This compound This compound This compound->Sulfinate THF, -40 °C Sulfone Sulfone (R-SO₂-E) Sulfinate->Sulfone DMF, 120 °C, Microwave Electrophile Electrophile (E+) Electrophile->Sulfone

Caption: Three-component one-pot sulfone synthesis.

Quantitative Data Summary:

EntryOrganometallic ReagentElectrophileYield (%)Reference
1n-BuMgClBenzyl (B1604629) bromide86[6][9]
2PhMgBrBenzyl bromide81[6][9]
3VinylMgBrBenzyl bromide75[6][9]
4n-BuMgClPropargyl bromide78[9]
5PhMgBrCyclohexene oxide72[6]
6n-BuMgClDiphenyliodonium triflate70[9]

Experimental Protocol: Synthesis of benzyl butyl sulfone [6][9]

  • To a solution of n-butylmagnesium chloride (1.0 equiv) in THF, add a solution of this compound (1.0 equiv) in THF at -40 °C under an inert atmosphere.

  • Stir the mixture for a specified time to form the magnesium sulfinate.

  • Add benzyl bromide (3.0 equiv) and DMF.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure sulfone.

Application Note 3: One-Pot Synthesis of Unsymmetrical Sulfoxides

Unsymmetrical sulfoxides are important chiral auxiliaries and are present in several biologically active molecules. A one-pot synthesis has been developed that allows for the sequential addition of two different organometallic reagents to a sulfur dioxide equivalent generated from this compound.[10]

Synthesis of Sulfoxides via a Sulfinyl-Dication Equivalent

This method involves the initial reaction of one equivalent of an organometallic reagent with this compound to form a sulfinate intermediate. This intermediate is then activated with trimethylsilyl (B98337) chloride (TMS-Cl) to generate a reactive sulfinate silyl (B83357) ester. A second, different organometallic reagent is then added, which displaces the silyloxy group to form the unsymmetrical sulfoxide.[10]

Reaction Workflow:

G Organometallic1 Organometallic 1 (R¹-M) Sulfinate Sulfinate Intermediate (R¹-SO₂M) Organometallic1->Sulfinate This compound This compound This compound->Sulfinate SilylEster Sulfinate Silyl Ester (R¹-SO(OTMS)) Sulfinate->SilylEster in situ activation TMSCl TMS-Cl TMSCl->SilylEster Sulfoxide Unsymmetrical Sulfoxide (R¹-SO-R²) SilylEster->Sulfoxide Organometallic2 Organometallic 2 (R²-M) Organometallic2->Sulfoxide

References

Application Notes and Protocols for the Preparation of Sulfamides Using DABSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulfamides utilizing 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), a stable, solid surrogate for sulfur dioxide gas. The use of this compound offers a safer and more convenient alternative to gaseous SO₂, facilitating the synthesis of sulfamides in a laboratory setting.[1][2]

Introduction

Sulfamides are a class of organosulfur compounds with the general structure R¹R²NSO₂NR³R⁴. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This compound has emerged as a key reagent for the efficient synthesis of sulfamides, providing a reliable source of sulfur dioxide in a user-friendly solid form.[1][2] This document outlines a primary method for the direct synthesis of diarylsulfamides from anilines.

Method 1: Direct Synthesis of Diaryl-Sulfamides from Anilines

This method outlines the direct conversion of anilines to N,N'-diaryl-sulfamides using this compound in the presence of iodine. This one-pot reaction is an efficient way to synthesize symmetrically substituted sulfamides.[1]

Reaction Principle

The reaction proceeds by treating anilines with sulfur dioxide (released from this compound) and iodine. This method provides a straightforward route to diarylsulfamides, avoiding the use of gaseous SO₂.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Aniline (B41778) This compound Iodine Pyridine (B92270) Acetonitrile (B52724) mix Mix reagents in acetonitrile reagents->mix stir Stir at 0 °C to room temperature mix->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with ethyl acetate (B1210297) quench->extract purify Purify by column chromatography extract->purify product product purify->product Isolated Diaryl-sulfamide

Caption: Experimental workflow for the direct synthesis of diaryl-sulfamides using this compound.

Detailed Experimental Protocol

Materials:

  • Aniline or substituted aniline

  • This compound (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide))

  • Iodine (I₂)

  • Pyridine

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the aniline (1.0 mmol) in anhydrous acetonitrile (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 mmol).

  • Add this compound (2.0 mmol) to the solution, followed by the portion-wise addition of iodine (1.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diaryl-sulfamide.[1]

Quantitative Data

The following table summarizes the yields for the synthesis of various N,N'-diaryl-sulfamides using the protocol described above.[1]

EntryAniline DerivativeProductYield (%)
1AnilineN,N'-Diphenylsulfamide63
24-MethylanilineN,N'-Di-p-tolylsulfamide65
34-MethoxyanilineN,N'-Bis(4-methoxyphenyl)sulfamide61
44-ChloroanilineN,N'-Bis(4-chlorophenyl)sulfamide55
54-BromoanilineN,N'-Bis(4-bromophenyl)sulfamide58
63-MethylanilineN,N'-Di-m-tolylsulfamide60

Logical Relationship Diagram

The following diagram illustrates the key transformations in the direct synthesis of diaryl-sulfamides.

G Aniline Aniline Intermediate Sulfurous Diamide Intermediate (ArNH-SO-NHAr) Aniline->Intermediate + Pyridine This compound This compound (SO₂ source) This compound->Intermediate + Pyridine Iodine Iodine Sulfamide N,N'-Diaryl-sulfamide Intermediate->Sulfamide + Iodine (Oxidation)

References

Application Notes and Protocols for Scale-Up of Reactions Utilizing DABSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid, and easy-to-handle surrogate for toxic and gaseous sulfur dioxide (SO₂).[1] Its use in organic synthesis has streamlined the preparation of various sulfur-containing compounds, such as sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[1] The ability to perform these reactions in a one-pot fashion, combining multiple steps without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction.[2][3] As reactions move from laboratory-scale to pilot plant and industrial production, several key factors must be considered to ensure a safe, efficient, and reproducible process. These application notes provide detailed protocols and scale-up considerations for reactions employing this compound.

Key Advantages of Using this compound in Synthesis

  • Safety: Eliminates the need to handle highly toxic and corrosive SO₂ gas.[4][5]

  • Handling: As a crystalline solid, this compound is easy to weigh and dispense.[1]

  • Stoichiometric Control: Allows for precise control over the amount of SO₂ introduced into a reaction.

  • Versatility: Applicable in a wide range of reactions, including palladium-catalyzed cross-couplings, radical reactions, and nucleophilic additions.[1][6]

Scale-Up Considerations for Reactions Using this compound

Scaling up chemical reactions from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to maintain reaction performance, safety, and product quality.[7][8][9]

1. Reaction Kinetics and Heat Transfer:

  • Exothermicity: The reaction of organometallic reagents with this compound can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Continuous monitoring of the internal reaction temperature is crucial.

  • Addition Rate: The rate of addition of reagents, particularly organometallics, should be carefully controlled to manage the reaction exotherm. A slower addition rate at a larger scale may be necessary.

  • Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the heat generated.

2. Mixing and Mass Transfer:

  • Heterogeneity: Reactions involving this compound, which is a solid, and potentially other solid reagents or intermediates, can be heterogeneous. Efficient agitation is critical to ensure good mass transfer and avoid localized "hot spots."[7]

  • Stirrer Design: The type and speed of the stirrer must be optimized for the specific reaction mixture and reactor geometry to ensure homogeneity.

3. Solvent Selection and Volume:

  • Solubility: The solubility of this compound and other reaction components should be considered. While THF is commonly used at the lab scale, alternative solvents may be necessary for larger-scale operations due to safety, cost, or environmental reasons.

  • Concentration: Increasing the concentration to improve throughput may affect reaction kinetics, exothermicity, and product solubility. Careful evaluation of the optimal concentration is necessary during scale-up.

4. Work-up and Purification:

  • Quenching: The quenching of reactive intermediates needs to be controlled to avoid excessive heat or gas evolution.

  • Extractions: Liquid-liquid extractions can be challenging on a large scale. The choice of extraction solvent and the design of the extraction process are important considerations.

  • Purification Method: Chromatography, which is common in the lab, may not be feasible for large-scale production. Crystallization or distillation are often preferred methods for purification at scale. Developing a robust crystallization procedure early in the process development is highly beneficial.

5. Safety:

  • Off-gassing: Although this compound is a stable solid, the potential for SO₂ release under certain conditions should be assessed. Reactions should be conducted in well-ventilated areas, and appropriate off-gas scrubbing systems should be in place for large-scale operations.

  • Reagent Handling: The handling of large quantities of organometallic reagents and other hazardous materials requires strict safety protocols.

Experimental Protocols

Protocol 1: Gram-Scale One-Pot Synthesis of Sulfones

This protocol is adapted from a procedure for the three-component synthesis of sulfones from organometallic reagents, this compound, and electrophiles.[2][3][10]

Reaction Scheme:

R-M + this compound → [R-SO₂M] --(E⁺)--> R-SO₂-E

  • R-M = Organometallic reagent (e.g., Grignard or organolithium)

  • E⁺ = Electrophile (e.g., alkyl halide)

Materials:

  • This compound

  • Organometallic reagent (e.g., n-butylmagnesium chloride, 2.0 M in THF)

  • Electrophile (e.g., benzyl (B1604629) bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (e.g., 1.2 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 20 mL) to the flask.

  • Formation of Sulfinate: Cool the resulting suspension to -40 °C (using an acetonitrile/dry ice bath). Slowly add the organometallic reagent (e.g., 2.5 mL of 2.0 M n-butylmagnesium chloride in THF, 5.0 mmol) dropwise, maintaining the internal temperature below -30 °C.

  • Addition of Electrophile: Once the addition of the organometallic reagent is complete, add the electrophile (e.g., 1.78 mL, 15.0 mmol of benzyl bromide) followed by anhydrous DMF (e.g., 20 mL).

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 3 hours. Microwave heating can be used for smaller scale reactions to reduce reaction times.[2]

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize representative yields for the one-pot sulfone synthesis at the laboratory scale.

Table 1: Synthesis of Benzyl Sulfones with Various Organometallic Reagents [3]

EntryOrganometallic ReagentElectrophileYield (%)
1n-Butylmagnesium chlorideBenzyl bromide85
2Phenylmagnesium bromideBenzyl bromide88
34-Methoxyphenylmagnesium bromideBenzyl bromide92
42-ThienyllithiumBenzyl bromide75

Reaction conditions: Organometallic reagent (1 equiv), this compound (1 equiv), THF, -40 °C, then benzyl bromide (3 equiv), DMF, 120 °C, 3 h (microwave heating).

Table 2: Scalability of Sulfinamide Synthesis [11]

Scale (mmol)ReagentsYield (%)
0.54-Fluorophenylmagnesium bromide, this compound, Thionyl chloride, Morpholine78
6.04-Fluorophenylmagnesium bromide, this compound, Thionyl chloride, Morpholine75

This data demonstrates the successful scaling of a related sulfinamide synthesis from a 0.5 mmol to a 6.0 mmol scale with a minimal impact on the yield.

Visualizations

Experimental Workflow for One-Pot Sulfone Synthesis

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Electrophilic Trapping cluster_2 Step 3: Work-up and Purification Start This compound in Anhydrous THF Add_Organometallic Add Organometallic Reagent (R-M) at -40 °C Start->Add_Organometallic Sulfinate_Intermediate In situ formation of Metal Sulfinate ([R-SO2M]) Add_Organometallic->Sulfinate_Intermediate Add_Electrophile Add Electrophile (E+) and DMF Sulfinate_Intermediate->Add_Electrophile Heat_Reaction Heat to 120 °C for 3h Add_Electrophile->Heat_Reaction Sulfone_Product Crude Sulfone Product (R-SO2-E) Heat_Reaction->Sulfone_Product Work_up Aqueous Work-up and Extraction Sulfone_Product->Work_up Purification Purification (e.g., Chromatography) Work_up->Purification Final_Product Pure Sulfone Product Purification->Final_Product

Caption: One-pot sulfone synthesis workflow.

Key Scale-Up Considerations for this compound Reactions

G cluster_Process_Parameters Process Parameters cluster_Operational_Safety Operational Safety cluster_Downstream_Processing Downstream Processing Scale_Up Scale-Up of this compound Reactions Heat_Transfer Heat Transfer (Exotherm Control) Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer (Mixing Efficiency) Scale_Up->Mass_Transfer Kinetics Reaction Kinetics (Addition Rate, Temp) Scale_Up->Kinetics Reagent_Handling Safe Handling of Large Quantities Scale_Up->Reagent_Handling Off_Gas Off-Gas Management Scale_Up->Off_Gas Work_Up Scalable Work-up (e.g., Extraction) Scale_Up->Work_Up Purification Purification Method (Crystallization vs. Chromatography) Scale_Up->Purification

Caption: Key considerations for scaling up reactions.

References

Troubleshooting & Optimization

Optimizing Reaction Yields with DABCO: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is DABCO and what is its primary role in organic synthesis?

A1: DABCO, or 1,4-Diazabicyclo[2.2.2]octane, is a highly versatile and widely used tertiary amine catalyst in organic synthesis. Its primary role is to act as a nucleophilic catalyst or a base. Due to the accessibility of its lone pair of electrons, it efficiently catalyzes a variety of reactions, including the popular Baylis-Hillman reaction, polyurethane foam formation, and aromatic halogenations.[1][2][3]

Q2: My DABCO-catalyzed reaction is showing low to no yield. What are the common causes?

A2: Low yields in DABCO-catalyzed reactions can stem from several factors. Common issues include suboptimal reaction conditions such as incorrect solvent choice, inappropriate catalyst loading, or unsuitable temperatures.[4][5] The purity of reagents and the presence of moisture can also significantly impact the reaction outcome. In some cases, side reactions or catalyst deactivation might be the culprit.[4][6]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a crucial role in the efficiency of DABCO-catalyzed reactions. For instance, in the Baylis-Hillman reaction, solvent-free (neat) conditions can lead to remarkable rate acceleration and higher yields, particularly with aromatic aldehydes.[7][8] In other cases, polar solvents like acetonitrile (B52724) or a mixture of 1,4-dioxane (B91453) and water have been shown to significantly improve reaction rates and yields.[4][9] The optimal solvent is highly dependent on the specific substrates and reaction type.

Q4: Can DABCO be recovered and reused?

A4: While standard DABCO can be challenging to recover, recent advancements have focused on developing recyclable DABCO-based catalysts. One approach involves immobilizing DABCO on a magnetic core-shell support, allowing for easy separation using an external magnet and reuse for multiple reaction cycles without a significant loss of activity.[5][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inappropriate solvent or lack thereof.- For Baylis-Hillman reactions with aromatic aldehydes, consider running the reaction under solvent-free (neat) conditions.[7] - For other substrates, screen polar solvents like acetonitrile, DMF, or a 1:1 mixture of 1,4-dioxane and water.[4][9][11]
Incorrect catalyst loading.- The optimal DABCO concentration can vary. Start with a catalytic amount (e.g., 20 mol%) and optimize from there.[7][11] In some cases, a higher loading may be necessary to drive the reaction.[4]
Low reaction temperature.- While many DABCO-catalyzed reactions proceed at room temperature, increasing the temperature can sometimes improve slow reaction rates.[12] For example, some oxidations are performed at 90°C.[11]
Long Reaction Times Inefficient proton transfer.- In the Baylis-Hillman reaction, the addition of a protic co-catalyst or using a protic solvent can sometimes accelerate the proton transfer step, which is often rate-limiting.
Steric hindrance in substrates.- For sterically hindered substrates, a higher catalyst loading or elevated temperature might be required.
Formation of Byproducts Side reactions catalyzed by DABCO.- In reactions involving activated alkynes, undesired double addition products can form in the presence of water. Using completely dry solvents can prevent this.[13] - In polyurethane synthesis, the balance between gelling and blowing reactions is critical and can be adjusted by modifying the catalyst system.[14][15]
Catalyst deactivation.- Catalyst deactivation can occur through processes like coking or poisoning.[6][16] While regeneration of standard DABCO is not typical, using a supported catalyst can allow for recovery and potential regeneration.[5]
Difficulty in Product Isolation Contamination with DABCO.- If excess DABCO is used, it can co-elute with the product during chromatography. Using a supported and recoverable version of DABCO can simplify purification.[5][10]

Experimental Protocols

General Protocol for a DABCO-Catalyzed Baylis-Hillman Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reactant Preparation : To a clean, dry round-bottom flask, add the aldehyde (1 mmol) and the activated alkene (e.g., methyl acrylate, 1.5 mmol).

  • Solvent Addition (if applicable) : If a solvent is used, add the appropriate volume of the chosen solvent (e.g., acetonitrile, 2 mL). For solvent-free conditions, proceed to the next step.

  • Catalyst Addition : Add DABCO (0.2 mmol, 20 mol%).

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary
Reaction TypeAldehydeActivated OlefinDABCO (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Baylis-HillmanAromaticAcrylate20NeatRT0.5-290-98[7]
Aza-Baylis-HillmanIsatin (B1672199) derivativeMethyl Acrylate25AcetonitrileRT1-485-95[9]
Baylis-HillmanVariousMethyl AcrylateStoichiometric1:1 Dioxane:WaterRT12-4870-95[4]
OxidationDeoxybenzoinAir20DMF902485-95[11]

Visualizing Reaction Logic and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.

Baylis_Hillman_Mechanism cluster_nuc_add Nucleophilic Addition cluster_aldol_add Aldol Addition cluster_elim Elimination & Proton Transfer DABCO DABCO Akene Activated Alkyne DABCO->Akene 1. Zwitterion Zwitterionic Intermediate Akene->Zwitterion Forms Aldehyde Aldehyde Zwitterion->Aldehyde 2. Adduct Alkoxide Adduct Aldehyde->Adduct Forms Product Baylis-Hillman Product Adduct->Product 3. Protonation Proton_Source Proton Source Proton_Source->Adduct Product->DABCO 4. Catalyst Regeneration

Caption: The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Conditions Verify Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Check_Reagents Assess Reagent Purity & Catalyst Loading Start->Check_Reagents Analyze_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Start->Analyze_Byproducts Optimize_Solvent Screen Solvents (Neat, Polar Aprotic, Protic) Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Catalyst Vary Catalyst Loading Check_Reagents->Optimize_Catalyst Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Modify_Protocol Modify Workup or Reaction Stoichiometry Analyze_Byproducts->Modify_Protocol Success Improved Yield Optimize_Solvent->Success Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reagents->Success Modify_Protocol->Success

Caption: A logical workflow for troubleshooting low yields in DABCO-catalyzed reactions.

References

Technical Support Center: Managing Exotherms in DABSO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing exothermic events during reactions involving 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more controlled experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a stable, colorless crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide (SO₂).[1][2] Its solid nature simplifies handling and mitigates the hazards associated with toxic SO₂ gas.[2] It is widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfones.

Q2: Are reactions involving this compound exothermic?

A: Yes, many reactions involving this compound can be exothermic. The overall heat generated depends on the specific reaction, including the substrates, reagents, and solvent system employed. The exotherm is a combination of the heat of solution of this compound, the heat of reaction of the released SO₂, and any subsequent reaction steps.

Q3: What is the thermal stability of this compound?

A: this compound is thermally stable and decomposes at 200 °C, as determined by Differential Scanning Calorimetry (DSC).[1] This high decomposition temperature provides a good safety margin for most applications, which are typically conducted at much lower temperatures.

Q4: How can I control the rate of SO₂ release from this compound?

A: The release of SO₂ from this compound is dependent on the reaction conditions. Key factors that influence the rate of release include:

  • Temperature: Higher temperatures generally increase the rate of SO₂ release and subsequent reaction.

  • Solvent: The solubility and reactivity of this compound can vary in different solvents, affecting the SO₂ availability.

  • Rate of addition of other reactants: In many cases, the reaction of another component with the in situ generated SO₂ is the rate-limiting step. Therefore, controlling the addition of the other reactants is a primary method for controlling the overall reaction rate and exotherm.

Troubleshooting Guide: Exotherm Management

This guide provides solutions to common problems related to exothermic events in this compound reactions.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (runaway reaction) 1. Addition of a reactive reagent (e.g., Grignard reagent, organolithium) is too fast.2. Inadequate cooling capacity for the scale of the reaction.3. Poor stirring leading to localized hot spots.Immediate Actions: 1. Stop all reagent addition immediately. 2. Enhance cooling: Add more ice/salt to the cooling bath or lower the cryostat setpoint.3. Increase stirring speed to improve heat dissipation.4. If necessary, and as a last resort, quench the reaction by adding a pre-cooled, appropriate quenching agent.
Slower than expected reaction with poor exotherm control 1. Poor solubility of this compound in the chosen solvent.2. Low reaction temperature is excessively slowing the reaction rate.1. Choose a solvent in which this compound has better solubility, if compatible with the reaction chemistry.2. Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the internal temperature.
Exotherm is difficult to control during scale-up 1. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.2. Addition rate was not properly adjusted for the larger scale.1. Perform a safety assessment before scaling up, including a calorimetry study if possible.2. Reduce the initial concentration of the reactants.3. Significantly slow down the addition rate of the limiting reagent.4. Ensure the cooling system is adequate for the larger volume.
Initial exotherm upon this compound addition 1. Heat of solution of this compound in the reaction solvent.1. Add this compound in portions to the reaction mixture, allowing the temperature to stabilize between additions.2. Ensure the reaction mixture is pre-cooled before adding this compound.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Aminosulfonylation with Exotherm Control

This protocol provides a general method for the synthesis of a sulfonamide from an aryl halide, an amine, and this compound, with an emphasis on temperature management.

1. Reaction Setup:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a condenser with an inert gas inlet, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the palladium catalyst system.

  • Add the solvent (e.g., 1,4-dioxane).

  • Place the flask in a cooling bath (e.g., an ice-water bath) and stir the mixture.

2. Reagent Addition and Exotherm Control:

  • Once the internal temperature is stable at the desired setpoint (e.g., 0-5 °C), add this compound (0.6 - 1.2 equiv) in small portions over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the this compound addition is complete, slowly warm the reaction to the desired reaction temperature (e.g., 70 °C) over 30-60 minutes.

  • Monitor the internal temperature closely during the heating phase. If a significant exotherm is observed, reduce or remove the external heating until the exotherm subsides.

3. Reaction Monitoring and Work-up:

  • Maintain the reaction at the target temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate work-up and purification procedures.

Protocol 2: Safe Addition of a Highly Reactive Reagent to a this compound-Containing Mixture

This protocol describes a safe method for adding a highly reactive reagent, such as a Grignard reagent, to a reaction mixture containing this compound.

1. Reaction Setup:

  • To an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.25 equiv) in a suitable anhydrous solvent (e.g., THF).

  • Cool the flask to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

2. Controlled Reagent Addition:

  • Add the Grignard reagent (1.0 equiv) to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred this compound suspension over an extended period (e.g., 1-2 hours).

  • Crucially, maintain the internal temperature below a set threshold (e.g., -70 °C) throughout the addition. If the temperature rises, pause the addition until it returns to the desired range.

3. Reaction Completion and Work-up:

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time.

  • Slowly warm the reaction to room temperature and then quench it carefully with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Proceed with the standard work-up and purification.

Visualizing Exotherm Management Workflows

The following diagrams illustrate key workflows for managing exotherms in this compound reactions.

Exotherm_Troubleshooting_Workflow start Exothermic Event (Rapid Temperature Rise) stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling increase_stirring Increase Stirring start->increase_stirring check_temp Is Temperature Under Control? stop_addition->check_temp enhance_cooling->check_temp increase_stirring->check_temp quench Execute Emergency Quench Protocol check_temp->quench  No resume Resume Reaction Under Modified Conditions check_temp->resume  Yes end Reaction Safe quench->end resume->end

Caption: Troubleshooting workflow for a runaway reaction.

Safe_Scale_Up_Logic cluster_considerations Key Considerations for Scale-Up lab_scale Successful Lab-Scale Reaction safety_assessment Perform Safety Assessment (e.g., Calorimetry) lab_scale->safety_assessment pilot_scale Pilot-Scale Reaction safety_assessment->pilot_scale cooling Cooling Capacity safety_assessment->cooling addition_rate Reagent Addition Rate safety_assessment->addition_rate concentration Concentration safety_assessment->concentration production Production Scale pilot_scale->production

Caption: Logical flow for the safe scale-up of this compound reactions.

References

Technical Support Center: Optimizing Dabso Reactivity Through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dabso (DABCO-bis(sulfur dioxide)). The focus is on understanding and mitigating the impact of solvent choice on the reactivity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in organic synthesis?

This compound, or DABCO-bis(sulfur dioxide), is a stable, solid charge-transfer complex of DABCO and sulfur dioxide.[1] It serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of organic reactions.[1][2] Its primary applications include the synthesis of sulfinates, sulfonamides, sulfamides, and sulfones.[1]

Q2: How does solvent choice generally impact chemical reactions?

The solvent is a critical component of a chemical reaction that can significantly influence the reaction rate, yield, and selectivity.[3] Key solvent properties to consider include:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate or inhibit certain reaction pathways.[4][5] Nonpolar solvents are suitable for nonpolar reactants.[6]

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) have acidic protons and can hydrogen bond, which can solvate and potentially deactivate nucleophiles.[7] Aprotic solvents (e.g., THF, DMF, DMSO) lack acidic protons.[7]

  • Coordinating Ability: Some solvents can coordinate to metal catalysts, influencing their activity and selectivity.[3]

  • Solubility: The solvent must dissolve all reactants to a sufficient extent for the reaction to proceed efficiently.[8][9]

Q3: Are there general solvent recommendations for reactions involving this compound?

Yes, the choice of solvent often depends on the specific type of reaction being performed with this compound. The following table summarizes some common solvent systems reported in the literature for different this compound applications.

Reaction TypeCommon SolventsKey Considerations
Sulfonamide Synthesis (from Grignard reagents) Tetrahydrofuran (THF)Anhydrous THF is crucial to prevent quenching of the Grignard reagent and hydrolysis of intermediates.[10]
Palladium-Catalyzed Aminosulfonylation Dioxane, Methanol (B129727)/Dioxane mixturesThe choice of solvent can influence catalyst stability and activity. Anhydrous conditions are generally recommended.[11]
Radical-Based Processes Acetic AcidCan act as both a solvent and a quencher for side reactions.[2]

Q4: My this compound reaction is not working. Could the solvent be the issue?

Yes, the solvent is a common factor in failed or low-yielding reactions.[12] Consider the following possibilities:

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow or incomplete.

  • Solvent Reactivity: The solvent may be reacting with your reagents (e.g., a protic solvent with a Grignard reagent).

  • Inappropriate Polarity: The polarity of the solvent may not be suitable for stabilizing the transition state of your specific reaction.

  • Presence of Water: this compound and many of the reagents it is used with (e.g., organometallics, sulfonyl chlorides) are sensitive to moisture.[13] Using wet solvents can lead to decomposition and low yields.

Troubleshooting Guides

Guide 1: Low or No Product Yield in this compound Reactions

If you are experiencing low or no yield in your reaction with this compound, follow this troubleshooting guide.

Step 1: Verify the Quality of Your Reagents and Solvents.

  • This compound: Although bench-stable, ensure it has been stored under an inert atmosphere to prevent degradation.[11]

  • Other Reagents: Use fresh or properly stored reagents, especially if they are moisture-sensitive (e.g., Grignard reagents, sulfonyl chlorides).[13]

  • Solvents: Use anhydrous (dry) solvents, particularly for moisture-sensitive reactions.[13] Consider using freshly distilled solvents or those from a solvent purification system.

Step 2: Assess the Solubility of Your Starting Materials.

  • Observation: Are all solid starting materials fully dissolved at the reaction temperature?

  • Solution: If not, you may need to choose a different solvent in which all components are soluble. Gentle heating may improve solubility, but be mindful of the thermal stability of your reactants.

Step 3: Evaluate the Appropriateness of Your Solvent Choice.

  • Reaction Type: Are you using a solvent system that is well-precedented for your type of reaction (see FAQ Q3)?

  • Polarity: If your reaction involves polar intermediates, a more polar aprotic solvent like DMF or DMSO might be beneficial. Conversely, for nonpolar reactants, a less polar solvent like THF or toluene (B28343) may be more suitable.

  • Protic vs. Aprotic: If you are using a strong nucleophile or a highly reactive organometallic reagent, ensure you are using an aprotic solvent to avoid quenching.[14]

Step 4: Consider the Reaction Temperature.

  • Some reactions may require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, consider carefully increasing the temperature. Monitor for any signs of decomposition.

Guide 2: Formation of Unexpected Side Products

The formation of side products can often be influenced by the reaction solvent.

Issue: Hydrolysis of Intermediates

  • Symptom: You observe the formation of sulfonic acid byproducts.

  • Cause: Presence of water in the reaction mixture.

  • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[13]

Issue: Solvent-Mediated Decomposition

  • Symptom: A complex mixture of unidentifiable products is formed.

  • Cause: The solvent may be reacting with your starting materials or intermediates at the reaction temperature.

  • Solution: Choose a more inert solvent. For example, if you are using a reactive solvent like dichloromethane, consider switching to a less reactive one like THF or dioxane.

Experimental Protocols

General Protocol for Palladium-Catalyzed Aminosulfonylation using this compound

This protocol is a general guideline for the synthesis of N-aminosulfonamides and should be optimized for specific substrates.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • N,N-dialkylhydrazine

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine (B1218219) ligand (e.g., P(t-Bu)3)

  • Anhydrous solvent (e.g., dioxane)

  • Oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, N,N-dialkylhydrazine, this compound, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench appropriately.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Notes on Solvent Selection for this Protocol:

  • Dioxane is a common choice for this reaction due to its ability to dissolve the various components and its relatively high boiling point, which allows for heating if necessary.[11]

  • A mixture of methanol/dioxane has also been reported to be effective.[11] The addition of a protic solvent like methanol can sometimes influence the catalytic cycle.

  • For substrates with poor solubility in dioxane, other polar aprotic solvents like DMF or DMSO could be explored, but their potential to coordinate to the palladium catalyst should be considered.[4]

Visualizations

Experimental_Workflow_for_Dabso_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry Glassware setup Assemble under Inert Atmosphere prep_glass->setup prep_reagents Weigh Reagents (Aryl Halide, Amine, this compound, Catalyst) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent add_solvent Add Solvent prep_solvent->add_solvent setup->add_solvent run_reaction Stir at Desired Temperature add_solvent->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Continue quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a reaction involving this compound.

Troubleshooting_Logic_for_Low_Yield start Low or No Product Yield check_reagents Verify Reagent & Solvent Quality (Fresh, Anhydrous) start->check_reagents reagents_ok Reagents & Solvents are Good check_reagents->reagents_ok Yes reagents_bad Use Fresh/Dry Materials check_reagents->reagents_bad No check_solubility Assess Reactant Solubility solubility_ok Reactants are Soluble check_solubility->solubility_ok Yes solubility_bad Change Solvent to Improve Solubility check_solubility->solubility_bad No check_conditions Evaluate Reaction Conditions (Solvent Choice, Temperature) conditions_ok Conditions are Appropriate check_conditions->conditions_ok Yes conditions_bad Optimize Solvent System and/or Temperature check_conditions->conditions_bad No reagents_ok->check_solubility outcome_retry Retry Reaction reagents_bad->outcome_retry solubility_ok->check_conditions solubility_bad->outcome_retry outcome_success Reaction Successful conditions_ok->outcome_success conditions_bad->outcome_retry

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Catalyst Deactivation in DABCO-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in 1,4-Diazabicyclo[2.2.2]octane (DABCO)-mediated coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield is a primary indicator of catalyst deactivation or other reaction inefficiencies. Follow this guide to diagnose and resolve the issue.

Possible Causes and Solutions

Potential Cause Diagnostic Check Proposed Solution
Catalyst Deactivation - Visual Inspection: Formation of a black precipitate (palladium black) suggests agglomeration of the palladium catalyst. - Reaction Monitoring: A reaction that starts but then stalls is a classic sign of catalyst deactivation.- Optimize Ligand-to-Metal Ratio: An inappropriate ratio can fail to stabilize the catalytic species. - Use a Supported Catalyst: Polymer-supported DABCO-palladium complexes have shown enhanced stability and reusability.[1] - Consider a Different Ligand: While DABCO is effective, bulky electron-rich phosphine (B1218219) ligands may offer greater stability in some cases, though they can be more sensitive to air and moisture.[2]
DABCO Degradation - High Reaction Temperatures: DABCO can degrade at elevated temperatures.[3] - Reaction with Reagents: DABCO can be oxidized or undergo side reactions with certain reagents.[4]- Lower Reaction Temperature: If possible, reduce the reaction temperature or screen for a more thermally stable catalyst system. - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidative degradation.
Impurities in Reagents or Solvents - Reagent Purity: Impurities in starting materials, such as sulfur or other coordinating species, can poison the catalyst. - Solvent Quality: Ensure solvents are anhydrous and free of peroxides or other reactive impurities.- Purify Starting Materials: Recrystallize or distill starting materials if purity is questionable. - Use High-Purity, Degassed Solvents: Degassing solvents prior to use can remove dissolved oxygen, which can contribute to catalyst deactivation.
Sub-optimal Reaction Conditions - Base Selection and Amount: The type and amount of base can significantly impact the reaction rate and catalyst stability.[5] - Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.- Screen Different Bases: Experiment with other inorganic or organic bases. - Optimize Solvent: Test a range of solvents to find the one that provides the best balance of solubility and catalyst stability.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_catalyst Check for Catalyst Precipitation (e.g., Palladium Black) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions No Precipitate troubleshoot_catalyst Optimize Catalyst System: - Adjust Ligand/Metal Ratio - Use Supported Catalyst - Screen Alternative Ligands check_catalyst->troubleshoot_catalyst Precipitate Observed check_reagents Verify Reagent Purity and Stoichiometry check_conditions->check_reagents Conditions Optimal troubleshoot_conditions Optimize Reaction Conditions: - Lower Temperature - Adjust Reaction Time - Ensure Inert Atmosphere check_conditions->troubleshoot_conditions Sub-optimal Conditions troubleshoot_reagents Purify/Replace Reagents: - Purify Starting Materials - Use Anhydrous, Degassed Solvents check_reagents->troubleshoot_reagents Impure Reagents or Incorrect Stoichiometry success Improved Yield troubleshoot_catalyst->success troubleshoot_conditions->success troubleshoot_reagents->success

Caption: A stepwise workflow for troubleshooting low yields in DABCO-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in DABCO-mediated coupling reactions?

A1: While direct studies on DABCO-specific deactivation are limited, the primary mechanisms are inferred from general principles of palladium and copper catalysis and the known properties of DABCO. These include:

  • Palladium Agglomeration (Palladium Black): The active Pd(0) species can aggregate into larger, less active or inactive palladium nanoparticles, often observed as a black precipitate. Amine ligands like DABCO can influence the formation and stability of these nanoparticles.[6][7]

  • Ligand Degradation: DABCO, being an organic molecule, can degrade under harsh reaction conditions such as high temperatures or in the presence of strong oxidants.[3][8] Its degradation products could potentially poison the catalyst.

  • Product or Byproduct Inhibition: In some coupling reactions, particularly copper-catalyzed C-N coupling (Ullmann-type reactions), the product or inorganic salt byproducts can coordinate to the metal center and inhibit catalytic activity.

  • Poisoning by Impurities: Trace impurities in the starting materials or solvents, such as sulfur compounds, can irreversibly bind to the active sites of the catalyst.

Q2: I see a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which is composed of agglomerated palladium nanoparticles.[7] Its formation indicates that the DABCO ligand is not effectively stabilizing the catalytically active palladium species, leading to deactivation.

  • To address this, you can try:

    • Increasing the concentration of DABCO to better stabilize the palladium nanoparticles.

    • Using a co-ligand, such as a phosphine, which may offer better stabilization, though this can add complexity.

    • Switching to a pre-formed, well-defined palladium catalyst with a more robust ligand system.

    • Employing a polymer-supported DABCO-palladium catalyst, which can enhance stability and prevent agglomeration.[1]

Catalyst Deactivation Pathways

deactivation_pathways cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst (e.g., Pd(0)-DABCO) agglomeration Agglomeration (Palladium Black) active_catalyst->agglomeration ligand_degradation DABCO Degradation (Oxidation, Thermal) active_catalyst->ligand_degradation poisoning Poisoning by Impurities (e.g., Sulfur) active_catalyst->poisoning product_inhibition Product/Byproduct Inhibition active_catalyst->product_inhibition inactive_catalyst Inactive Catalyst agglomeration->inactive_catalyst ligand_degradation->inactive_catalyst poisoning->inactive_catalyst product_inhibition->inactive_catalyst

Caption: Common pathways leading to catalyst deactivation in DABCO-mediated coupling reactions.

Q3: Can DABCO itself cause side reactions that affect my yield?

A3: Yes, DABCO is a nucleophilic and basic compound, which can lead to side reactions. For instance, in Heck reactions, DABCO can participate in the reaction mechanism, and its interaction with other components could potentially lead to undesired byproducts.[4] Additionally, at high temperatures, DABCO can undergo degradation, and its fragments may react with your substrates or catalyst.[3]

Q4: How can I regenerate a deactivated catalyst from a DABCO-mediated reaction?

A4: Regeneration of a deactivated catalyst depends on the cause of deactivation.

  • For fouling by organic residues or product inhibition: Washing the catalyst with appropriate organic solvents may restore some activity. For supported catalysts, a sequence of solvent washes can be effective.[9]

  • For palladium black formation: It is generally difficult to reverse this process in situ. The catalyst would typically need to be recovered and reprocessed.

  • For poisoning: If the poison is strongly bound, regeneration may not be feasible. However, for some types of poisoning of palladium catalysts, treatment with a basic or acidic solution can help remove the poisoning species.[10][11]

General Catalyst Regeneration Workflow

regeneration_workflow start Deactivated Catalyst identify_cause Identify Cause of Deactivation start->identify_cause fouling Fouling/ Product Inhibition identify_cause->fouling Soluble byproducts or residues agglomeration Agglomeration identify_cause->agglomeration Insoluble metal precipitate poisoning Poisoning identify_cause->poisoning Known impurities in reagents wash Wash with Solvents fouling->wash reprocess Recover and Reprocess (Advanced) agglomeration->reprocess treat Chemical Treatment (Acid/Base Wash) poisoning->treat success Regenerated Catalyst wash->success treat->success

Caption: A general workflow for the regeneration of a deactivated catalyst.

Experimental Protocols

Protocol 1: General Procedure for a DABCO-Mediated Suzuki-Miyaura Coupling

This protocol provides a starting point for a typical Suzuki-Miyaura reaction using a Pd/DABCO catalytic system. Optimization will likely be required for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • DABCO (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, Pd(OAc)₂, DABCO, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration by Solvent Washing (for Supported Catalysts)

This protocol is a general guideline for attempting to regenerate a supported catalyst that has been deactivated due to fouling.

Materials:

Procedure:

  • After the reaction, filter the supported catalyst from the reaction mixture.

  • Wash the catalyst sequentially with the chosen solvents. For example, start with a non-polar solvent like hexane to remove non-polar organic residues.

  • Follow with a more polar solvent like ethyl acetate to remove the product and other moderately polar compounds.

  • A final wash with a highly polar solvent like methanol or water can help remove any remaining salts or highly polar byproducts.

  • Dry the washed catalyst under vacuum before attempting to reuse it in a subsequent reaction. The activity of the regenerated catalyst should be compared to that of the fresh catalyst to assess the effectiveness of the regeneration.[9]

References

Technical Support Center: Optimizing Selectivity in Sulfonylation with Dabso

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonylation reactions using Dabso (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction selectivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sulfonylation?

This compound is a bench-stable, solid charge-transfer complex of DABCO and sulfur dioxide.[1][2] It serves as a convenient and safer surrogate for gaseous sulfur dioxide, eliminating the need for specialized equipment for handling toxic gas.[1] this compound is used to introduce the SO2 group in the synthesis of a wide range of organosulfur compounds, including sulfonamides, sulfones, sulfinates, and sulfonic esters.[2][3][4][5]

Q2: What are the main types of selectivity to consider in this compound-mediated sulfonylation?

There are two primary types of selectivity to consider:

  • Regioselectivity: This refers to the preferential reaction at one specific site in a molecule with multiple reactive positions. For example, achieving sulfonylation at the para position of a substituted aromatic ring over the ortho or meta positions. Several studies have reported excellent regioselectivity in this compound reactions.[6]

  • Chemoselectivity: This is the selective reaction of one functional group in the presence of other, different functional groups. A common challenge is the selective sulfonylation of an alcohol in the presence of an amine, or vice versa.

Q3: Can this compound be used with a variety of catalysts?

Yes, this compound has been successfully employed in reactions catalyzed by various transition metals, including palladium, copper, cobalt, and iridium. The choice of catalyst is crucial and can significantly impact reaction outcomes, including selectivity. For instance, palladium catalysts are often used for aminosulfonylation of aryl halides, while copper catalysts have been effective for reactions involving boronic acids.[7]

Q4: What are the common side reactions or byproducts when using this compound?

Side reactions can include the formation of undesired constitutional isomers, diaryl sulfones when only mono-aryl sulfones are desired, and the hydrolysis of intermediates if moisture is present. In some palladium-catalyzed reactions, aryl-aryl exchange between a sulfinate intermediate and a phosphine (B1218219) ligand (like XantPhos) has been observed as a side reaction. Careful selection of ligands and reaction conditions can help mitigate these issues.

Troubleshooting Guide

This guide addresses specific issues related to selectivity that you may encounter during sulfonylation with this compound.

Problem 1: Poor Regioselectivity (e.g., mixture of ortho/para isomers)

Possible Causes:

  • Steric Hindrance: The directing group on your substrate may not be bulky enough to effectively block one position over another.

  • Electronic Effects: The electronic nature of your substrate and reagents may not sufficiently differentiate the reactivity of various sites.

  • Reaction Conditions: Temperature, solvent, and choice of base can all influence the regiochemical outcome.

Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents. For instance, in a one-pot sulfone synthesis, DMF was found to be the optimal solvent for the in-situ trapping of metal sulfinates.[8]

  • Choice of Base/Catalyst: The base or catalyst used can play a significant role. For transition metal-catalyzed reactions, the ligand on the metal center can be tuned to improve selectivity.

  • Protecting Groups: Consider using a protecting group to temporarily block one of the reactive sites, forcing the reaction to occur at the desired position.

Problem 2: Poor Chemoselectivity (e.g., reaction at an unintended functional group)

Possible Causes:

  • Similar Reactivity of Functional Groups: The functional groups you are trying to differentiate (e.g., a primary amine and a secondary amine, or an alcohol and a phenol) may have similar nucleophilicity or reactivity under the chosen conditions.

  • Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to a loss of selectivity.

Solutions:

  • Protecting Group Strategy: This is the most common and effective solution. Protect the more reactive functional group, perform the sulfonylation, and then deprotect to obtain the desired product.

  • pH Control: In some cases, the pH of the reaction mixture can be adjusted to protonate one functional group (e.g., an amine), thereby reducing its nucleophilicity and allowing the other group to react selectively.

  • Enzyme-Catalyzed Reactions: For certain applications, biocatalysts can offer exquisite chemoselectivity that is difficult to achieve with traditional chemical methods.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes data from a study on a one-pot, three-component sulfone synthesis, illustrating the impact of solvent and temperature on the reaction yield.[8]

EntrySolventTemperature (°C)Heating MethodTime (h)Yield (%)
1THF120Microwave149
2THF120Microwave255
3THF/H₂O120Microwave258
4THF/DMF120Microwave268
5DMF120Microwave280
6DMF120Microwave385
7DMF150Microwave386
8DMF70Conventional1678
9DMF120Conventional1681

Reaction conditions: nBuMgCl (1 equiv), this compound (1 equiv), THF, -40 °C then benzyl (B1604629) bromide (3 equiv), solvent, and heat.[8]

Experimental Protocols & Workflows

General Protocol for One-Pot Sulfonamide Synthesis via a Grignard Reagent

This protocol is adapted from a procedure demonstrating the utility of this compound as a sulfur dioxide equivalent.[1]

  • Formation of the Sulfinate: To a solution of the Grignard reagent (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF), add this compound (2.5 equiv) portionwise at -40 °C under an inert atmosphere.

  • Stirring: Allow the reaction mixture to stir at -40 °C for 1 hour.

  • Formation of Sulfonyl Chloride: Add sulfuryl chloride (1.0 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Amination: Add the desired amine (10 equiv) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, extract the product, and purify by an appropriate method (e.g., column chromatography).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start grignard Prepare Grignard Reagent (1.0 equiv) in Anhydrous THF start->grignard This compound Weigh this compound (2.5 equiv) under Inert Atmosphere start->this compound add_this compound Add this compound to Grignard Solution at -40°C grignard->add_this compound This compound->add_this compound stir1 Stir for 1 hour at -40°C add_this compound->stir1 add_so2cl2 Add Sulfuryl Chloride (1.0 equiv) stir1->add_so2cl2 warm Warm to Room Temperature add_so2cl2->warm add_amine Add Amine (10 equiv) warm->add_amine stir2 Stir until Completion (Monitor by TLC/LC-MS) add_amine->stir2 quench Quench Reaction stir2->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end G cluster_analysis Analysis of the Problem cluster_regio_solutions Solutions for Regioselectivity cluster_chemo_solutions Solutions for Chemoselectivity start Poor Selectivity Observed check_regio Is it a Regioselectivity Issue? start->check_regio check_chemo Is it a Chemoselectivity Issue? start->check_chemo temp Lower Reaction Temperature check_regio->temp Yes solvent Screen Different Solvents check_regio->solvent Yes catalyst Change Catalyst/Ligand check_regio->catalyst Yes protect_regio Use a Protecting Group check_regio->protect_regio Yes protect_chemo Use a Protecting Group check_chemo->protect_chemo Yes ph Adjust Reaction pH check_chemo->ph Yes conditions Use Milder Conditions check_chemo->conditions Yes end Improved Selectivity temp->end solvent->end catalyst->end protect_regio->end protect_chemo->end ph->end conditions->end

References

Navigating DABSO Reaction Workups: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DABSO (diazido-bis(sulfinyl)amine) in their synthetic workflows, this technical support center provides essential guidance on quenching and workup procedures. Find answers to frequently asked questions and troubleshoot common issues to ensure efficient and safe post-reaction processing.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the quenching and workup of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s) Safety Precaution(s)
Persistent Emulsion during Aqueous Wash High concentration of polar solvents (e.g., DMF, DMSO), presence of finely divided solids, or formation of amphiphilic byproducts.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - If solids are present, filter the entire mixture through a pad of Celite® before extraction. - Dilute the organic layer with a less polar solvent (e.g., diethyl ether, hexanes) to decrease the solubility of polar impurities.Always vent the separatory funnel frequently to release any pressure buildup.
Low Product Yield After Workup - Product may be partially soluble in the aqueous layer. - Product may have decomposed upon exposure to acidic or basic workup conditions. - Volatile product may have been lost during solvent removal.- Back-extract the aqueous layer with a fresh portion of the organic solvent. - Test the stability of your product to the planned aqueous wash on a small scale before performing the full workup.[1] If unstable, use a neutral wash (e.g., water, brine). - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products.[1]Ensure proper ventilation when working with organic solvents.
Formation of a Persistent Precipitate In many this compound reactions, particularly those involving palladium catalysis, insoluble palladium black or other inorganic salts may form.[2]Filter the reaction mixture through a pad of Celite® before aqueous workup.[2] The reaction flask can be rinsed with the workup solvent to ensure complete transfer.[2]Handle palladium-containing residues with care, as they may be pyrophoric upon drying.
Incomplete Removal of DABCO Byproduct DABCO (1,4-diazabicyclo[2.2.2]octane) is a basic byproduct that can sometimes be carried through the workup.Wash the organic layer with a dilute acidic solution, such as 1M HCl, to protonate the DABCO and extract it into the aqueous phase.[3] This is only suitable for acid-stable target compounds.[3]Acidic washes can be corrosive. Wear appropriate personal protective equipment (PPE).
Difficulty Removing Tin-Based Byproducts (in Stille-type reactions) If using organotin reagents in conjunction with this compound, tin byproducts can be challenging to remove.Wash the organic layer with an aqueous solution of 1M KF.[3] This will precipitate the tin as insoluble tin fluoride, which can be removed by filtration through Celite®.[3]Organotin compounds are toxic. Handle with extreme caution and appropriate containment.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a this compound reaction involving a Grignard reagent?

A1: A typical procedure involves cooling the reaction mixture (often to 0 °C or room temperature) and slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] This protonates the intermediate metal sulfinates and quenches any remaining Grignard reagent. The mixture is then typically diluted with an organic solvent and washed with water and brine before drying and concentration.

Q2: How should I quench a palladium-catalyzed aminosulfonylation reaction using this compound?

A2: After the reaction is complete, it is common to cool the mixture to room temperature and then dilute it with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).[2] The mixture is often filtered through a pad of Celite® to remove the palladium catalyst and other insoluble materials before proceeding with aqueous washes.[2]

Q3: Can I use water to quench my this compound reaction?

A3: While water can be used, it is often more effective to use a saturated aqueous solution of a mild acid salt like NH₄Cl, especially when organometallic reagents are present.[4] This helps to neutralize basic species and can improve separation during the extraction. For reactions that do not involve highly reactive organometallics, a simple water quench may be sufficient.

Q4: My crude NMR spectrum looks messy after workup. What could be the cause?

A4: A complex crude NMR can result from several factors. Your product might be unstable to the workup conditions (e.g., acidic or basic washes).[1] It's also possible that byproducts, such as those from the decomposition of unreacted starting materials or reagents, are present. Consider taking a small aliquot of the reaction mixture before workup and analyzing it to see if the product profile changes after your workup procedure.[1]

Q5: Are there any specific safety concerns when quenching this compound reactions?

A5: Yes. This compound itself is a stable solid, but the reactions it's used in often involve pyrophoric reagents like Grignard reagents or organolithiums.[5] Quenching these reactions can be highly exothermic and may generate flammable gases. Always perform the quench slowly, with adequate cooling (e.g., in an ice bath), and under an inert atmosphere until all reactive species are consumed.[5]

Experimental Workflow & Protocols

Below are representative experimental protocols for the workup of common this compound reactions.

Protocol 1: Workup for Sulfonamide Synthesis via Grignard Reagent
  • Quenching: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until no further gas evolution is observed.

  • Extraction: Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Workup for Palladium-Catalyzed Aminosulfonylation
  • Filtration: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM).[2]

  • Celite Filtration: Filter the suspension through a pad of Celite® to remove the palladium catalyst and other precipitates.[2] Wash the Celite® pad with additional DCM to ensure all product is collected.[2]

  • Concentration: Combine the filtrates and concentrate under reduced pressure.[2]

  • Aqueous Wash (if necessary): If byproducts like DABCO are present, redissolve the crude material in an organic solvent and wash with dilute acid (for acid-stable products), followed by water and brine.

  • Drying and Purification: Dry the organic layer, concentrate, and purify the product as required.

Process Visualization

The following diagram illustrates a generalized workflow for the quenching and workup of a this compound reaction.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_aqueous cluster_solids A This compound Reaction Mixture B Quenching (e.g., sat. aq. NH4Cl) A->B 1. Cool & Add Quenching Agent C Phase Separation (Organic/Aqueous) B->C 2. Extraction D Wash Organic Layer (Water, Brine) C->D 3. Separate Layers C_aq Aqueous Layer (Discard or Back-Extract) C->C_aq E Drying (e.g., Na2SO4) D->E 4. Remove Water F Filtration E->F 5. Remove Drying Agent G Solvent Removal (Rotary Evaporation) F->G 6. Concentrate F_solids Drying Agent (Discard) F->F_solids H Purification (e.g., Chromatography) G->H 7. Isolate Product I Isolated Product H->I

Caption: General workflow for quenching and purification of this compound reactions.

References

Technical Support Center: Analytical Techniques for Monitoring Dabso Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring Dabso reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the analytical techniques used to monitor these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring this compound reactions?

A1: this compound (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a convenient solid surrogate for sulfur dioxide gas, widely used in reactions like palladium-catalyzed aminosulfonylation to synthesize sulfonamides and related compounds.[1][2][3][4] The most common analytical techniques to monitor the progress of these reactions include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[5]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis, allowing for the determination of reactant consumption, product formation, and the presence of any impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture to determine the concentration of reactants, intermediates, and products.[5][8]

  • In-situ Spectroscopic Techniques (FT-IR and Raman): These techniques allow for real-time, continuous monitoring of the reaction without the need for sampling. They are particularly useful for mechanistic studies and for tracking changes in functional groups.[9][10][11]

Q2: How can I perform a quick check of my this compound reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method for a rapid qualitative assessment of your reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. Visualization under UV light or with a suitable stain (like potassium permanganate) will show the consumption of the starting material and the formation of the product.[5] For example, in a reported aminosulfonylation, the product had an Rf of 0.2, while the starting aryl iodide had an Rf of 0.75 using an eluent of 75% diethyl ether in petroleum ether.[4]

Q3: Can I use in-situ monitoring for my this compound reaction?

A3: Yes, in-situ monitoring using techniques like FT-IR or Raman spectroscopy is highly beneficial for this compound reactions.[9][10] These methods provide real-time data on the concentration of reactants and products, offering insights into reaction kinetics and mechanism without disturbing the reaction.[10][11] For instance, a fiber-optic probe can be inserted directly into the reaction vessel to collect spectra at regular intervals.[10]

Troubleshooting Guides

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound reactions. However, various issues can arise during method development and routine analysis.

Issue 1: Unstable or Drifting Baseline

Potential Cause Troubleshooting Steps
Mobile phase composition changes Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly.
Column not equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Temperature fluctuations Use a column oven to maintain a constant temperature.
Contamination Flush the system with a strong solvent to remove any contaminants from the column or tubing.
Detector lamp instability Check the lamp's age and replace it if necessary.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Column overload Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase Adjust the mobile phase pH or use a different column with a more inert stationary phase. For sulfonamides, which can be acidic, operating at a lower pH can minimize interactions with residual silanol (B1196071) groups on the column.
Column degradation Replace the column if it has been used extensively or with aggressive mobile phases.
Inappropriate solvent for sample dissolution Dissolve the sample in the mobile phase whenever possible.

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Fluctuations in mobile phase composition Prepare fresh mobile phase and ensure accurate mixing.
Pump malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Column temperature variations Use a column oven for stable temperature control.
Column aging Retention times can shift as the column ages. Replace the column if shifts become significant.
In-situ Spectroscopic Monitoring (FT-IR/Raman)

In-situ spectroscopy provides real-time reaction monitoring but can be prone to specific issues.

Issue 1: Poor Signal-to-Noise Ratio

Potential Cause Troubleshooting Steps
Low concentration of analyte Optimize the probe's position in the reactor. For FT-IR, ensure good contact between the probe and the reaction mixture. For Raman, increase laser power (while avoiding sample degradation) or acquisition time.
Probe fouling Clean the probe window before and after each experiment. Ensure the probe material is inert to the reaction mixture.
Strong background fluorescence (Raman) Use a longer wavelength excitation laser (e.g., 785 nm) to minimize fluorescence. Apply baseline correction algorithms during data processing.

Issue 2: Unstable Baseline

Potential Cause Troubleshooting Steps
Temperature fluctuations Ensure robust temperature control of the reactor and the probe.
Formation of bubbles or solids Improve mixing within the reactor. If foaming is an issue, consider using an anti-foaming agent.
Changes in the refractive index of the mixture This is a common occurrence in reacting systems and can often be corrected during data processing.

Quantitative Data Summary

The following table provides an example of HPLC conditions and retention times for the analysis of a sulfonamide synthesis.

Compound Retention Time (min) Mobile Phase Column Flow Rate (mL/min) Detection Wavelength (nm)
Sulfamethoxazole (Starting Material)5.0Distilled Water: Acetonitrile (B52724): Methanol (60:35:5 v/v), pH 2.5 with phosphoric acidC18 (250 x 4.6 mm, 5 µm)1.0278
Sulfonamide Product (1a)13.5Distilled Water: Acetonitrile: Methanol (60:35:5 v/v), pH 2.5 with phosphoric acidC18 (250 x 4.6 mm, 5 µm)1.0278

Data extracted from a study on the synthesis of a sulfonamide derivative from sulfamethoxazole.[6]

Experimental Protocols

Detailed Methodology for HPLC Monitoring of a this compound Reaction

This protocol is a general guideline for developing an HPLC method for monitoring a palladium-catalyzed aminosulfonylation reaction using this compound.

  • System Preparation:

    • Ensure the HPLC system, including the pump, injector, and detector, is properly maintained and calibrated.

    • Select a suitable column, typically a C18 reversed-phase column.[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • The exact ratio will depend on the polarity of the reactants and products and should be optimized to achieve good separation.

    • Filter and degas the mobile phase before use to prevent blockages and baseline noise.

  • Standard and Sample Preparation:

    • Prepare standard solutions of the starting materials and, if available, the expected product at known concentrations in a suitable solvent.

    • During the reaction, withdraw small aliquots of the reaction mixture at different time points.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature, typically between 25-40 °C.

    • Set the flow rate, commonly around 1.0 mL/min.[6]

    • Set the UV detector to a wavelength where all components of interest have significant absorbance. A photodiode array (PDA) detector is useful for initial method development to identify the optimal wavelength.

    • Inject the standard solutions to determine their retention times and to generate a calibration curve for quantitative analysis.

    • Inject the prepared samples from the reaction mixture.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Use the peak areas to quantify the concentration of each component at different time points using the calibration curve.

    • Plot the concentration of reactants and products versus time to monitor the reaction progress.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification Reaction_Vessel 1. Prepare Reaction Vessel (Oven-dried glassware) Reagents 2. Add Reactants (Aryl halide, Amine, Catalyst) Reaction_Vessel->Reagents DABSO_Addition 3. Add this compound Reagents->DABSO_Addition Solvent 4. Add Solvent DABSO_Addition->Solvent Stirring 5. Stir at Reaction Temperature Solvent->Stirring Sampling 6. Withdraw Aliquots at Time Intervals Stirring->Sampling Analysis 7. Analyze by HPLC/TLC/NMR Sampling->Analysis Quench 8. Quench Reaction Analysis->Quench Extraction 9. Extraction Quench->Extraction Purification 10. Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a this compound reaction, from setup to product purification.

HPLC_Troubleshooting_Logic Start HPLC Problem Identified Check_Baseline Is the baseline unstable or drifting? Start->Check_Baseline Check_Peak_Shape Are the peaks tailing or fronting? Check_Baseline->Check_Peak_Shape No Baseline_Solutions Troubleshoot Baseline: - Degas mobile phase - Equilibrate column - Check temperature - Clean system Check_Baseline->Baseline_Solutions Yes Check_Retention_Time Are retention times inconsistent? Check_Peak_Shape->Check_Retention_Time No Peak_Shape_Solutions Troubleshoot Peak Shape: - Check for overload - Adjust mobile phase pH - Check column health - Use appropriate sample solvent Check_Peak_Shape->Peak_Shape_Solutions Yes Retention_Time_Solutions Troubleshoot Retention Time: - Check mobile phase - Inspect pump - Control temperature - Consider column aging Check_Retention_Time->Retention_Time_Solutions Yes End Problem Resolved Check_Retention_Time->End No Baseline_Solutions->End Peak_Shape_Solutions->End Retention_Time_Solutions->End

Caption: A logical workflow for troubleshooting common HPLC issues encountered during reaction monitoring.

Palladium_Catalyzed_Aminosulfonylation cluster_reactants Starting Materials cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Amine Amine (R2NH) Ligand_Exchange Ligand Exchange with Amine Amine->Ligand_Exchange This compound This compound (SO2 source) SO2_Insertion SO2 Insertion This compound->SO2_Insertion Pd0 Pd(0) Pd0->Oxidative_Addition ArPdX Ar-Pd(II)-X Oxidative_Addition->ArPdX ArPdX->SO2_Insertion ArSO2PdX ArSO2-Pd(II)-X SO2_Insertion->ArSO2PdX ArSO2PdX->Ligand_Exchange Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Sulfonamide Product (Ar-SO2-NR2) Reductive_Elimination->Product

Caption: A simplified representation of the palladium-catalyzed aminosulfonylation reaction pathway using this compound.

References

dealing with impurities in commercial Dabso

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for handling impurities in commercial Dabso (DABCO-bis(sulfur dioxide)).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

Commercial this compound is a stable, solid sulfur dioxide surrogate, but impurities can be present from its synthesis, handling, or storage.[1] The most common impurities include residual starting materials, solvents, and moisture.

ImpurityPotential SourcePotential Impact on Experiments
DABCO Unreacted starting material from this compound synthesis.As a base, it can interfere with catalytic cycles or pH-sensitive reactions.
Moisture (H₂O) Absorption from the atmosphere (this compound is hygroscopic).[2]Can quench moisture-sensitive reagents (e.g., Grignard reagents) or cause hydrolysis of substrates/products.[3]
Synthesis Solvents Residual solvents from the manufacturing process (e.g., THF, diethyl ether).[2]May compete as ligands in metal-catalyzed reactions or interfere with product isolation.
Pyridine (B92270)/Methanol If Karl-Fischer reagent is used as the SO₂ source during synthesis.[2]Can act as nucleophiles or ligands, leading to unexpected side products.
Degradation Products Although stable up to 200 °C, improper storage or handling could lead to degradation.The specific impact would depend on the nature of the degradation product.

Q2: How can these impurities affect my experimental results?

Impurities can significantly impact the outcome of your experiments, leading to lower yields, the formation of unexpected byproducts, and poor reproducibility.[4]

  • Reduced Yields: Nucleophilic impurities like water can consume reagents. For instance, in reactions involving Grignard reagents to form sulfinates, moisture will quench the organometallic species.[3][5]

  • Side Product Formation: Residual solvents or synthesis byproducts like pyridine can act as ligands in transition metal-catalyzed reactions, altering the catalyst's activity and selectivity.

  • Inaccurate Kinetic Data: Potent impurities can inhibit or accelerate a reaction, leading to incorrect kinetic estimates (e.g., Kᵢ, Kₘ).[4] Even a small amount of a highly active impurity can significantly skew results.[4]

  • Poor Reproducibility: Using different batches of this compound with varying impurity profiles can lead to inconsistent results between experiments.

Q3: What are the proper storage and handling procedures for this compound?

Proper storage is critical to maintaining the purity of this compound.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This compound is hygroscopic and can absorb atmospheric moisture.[2]
Temperature Store at -20°C for long-term stability (powder form).[6]Lower temperatures slow down potential degradation pathways.
Container Use a well-sealed container, preferably in a desiccator.[2]Prevents moisture ingress.
Handling Minimize exposure to air when weighing or dispensing.[7] Handle in a glovebox or perform quick transfers in a fume hood.Prevents moisture absorption.

Q4: How can I assess the purity of my commercial this compound?

It is good practice to assess the purity of a new batch of this compound before use, especially for sensitive applications.

Analytical MethodPurposeDetectable Impurities
¹H NMR To identify and quantify organic impurities.Residual DABCO, synthesis solvents (THF, ether), pyridine.
Karl Fischer Titration To accurately quantify water content.Water.
HPLC with UV/ELSD/CAD To determine the overall purity profile.Non-volatile impurities, degradation products.
Elemental Analysis To confirm the correct elemental composition (C, H, N, S).Gross deviations from the expected formula.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than reported in the literature.

Low yields are a common issue that can often be traced back to reagent purity.

G start Low Reaction Yield Observed check_moisture Is your this compound dry? (Check via Karl Fischer) start->check_moisture check_other_reagents Are other reagents and solvents anhydrous? check_moisture->check_other_reagents Yes purify Action: Purify this compound (Wash with ether & dry) check_moisture->purify No check_dabco Is residual DABCO present? (Check via ¹H NMR) check_other_reagents->check_dabco Yes dry_reagents Action: Dry all reagents and solvents rigorously check_other_reagents->dry_reagents No stoichiometry Action: Adjust stoichiometry to account for base check_dabco->stoichiometry Yes end Re-run Experiment check_dabco->end No purify->end dry_reagents->end stoichiometry->end

Caption: Troubleshooting logic for low reaction yields.

Problem: I am observing unexpected byproducts in my reaction.

The formation of side products often points to reactive impurities interfering with your desired chemical transformation.

  • Identify the Byproduct: If possible, isolate and characterize the unexpected byproduct(s). Does the structure suggest the incorporation of solvent molecules (e.g., THF) or other nucleophiles (e.g., pyridine)?

  • Analyze this compound Purity: Run a ¹H NMR of your this compound to check for residual solvents or unreacted DABCO. These are common culprits that can compete in the reaction.

  • Review the Reaction Mechanism: Consider if impurities could interfere with the mechanism. For example, in palladium-catalyzed reactions, basic impurities like DABCO can affect the catalyst's performance, and nucleophilic impurities can lead to undesired coupling products.

Experimental Protocols

Protocol 1: Purification of Commercial this compound by Washing

This protocol is designed to remove soluble impurities like residual pyridine, methanol, or THF from the synthesis process.[2]

  • Preparation: In a fume hood, place 10 g of commercial this compound into a dry round-bottomed flask equipped with a magnetic stir bar.

  • Washing: Add 50 mL of anhydrous diethyl ether to the flask. Seal the flask and stir the suspension vigorously for 15 minutes at room temperature under an inert atmosphere.

  • Filtration: Quickly filter the suspension through a sintered glass funnel under reduced pressure. Minimize the time the solid is exposed to the atmosphere.

  • Repeat: Transfer the collected solid back to the flask and repeat the washing procedure (Step 2) two more times.

  • Drying: After the final filtration, transfer the white solid to a clean, dry flask. Dry the purified this compound under high vacuum for at least 12 hours to remove all residual ether and any adsorbed moisture.

  • Storage: Immediately transfer the dry, purified this compound to a sealed container and store it under an inert atmosphere at -20°C.

G cluster_0 start Commercial this compound wash Slurry with Anhydrous Diethyl Ether start->wash filtrate Filter under Inert Atmosphere wash->filtrate repeat Repeat Wash x2 filtrate->repeat repeat->wash Yes dry Dry under High Vacuum (12h) repeat->dry Done end Purified this compound dry->end

Caption: Experimental workflow for this compound purification.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to check for common organic impurities.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Note: this compound has limited solubility in many common NMR solvents; warming or sonication may be required.[6]

  • Internal Standard: Add a known amount of a suitable internal standard with a sharp, well-resolved peak that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • This compound: Identify the characteristic signal for the protons of the DABCO core in the this compound complex.

    • Impurities: Look for signals corresponding to free DABCO, THF, diethyl ether, pyridine, etc.

    • Quantification: Compare the integration of the impurity peaks to the integration of the internal standard to quantify their weight percent in the sample.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in a solid sample.

  • Instrument Preparation: Ensure the Karl Fischer titrator is properly calibrated and the solvent is fresh.

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh a sample of this compound (typically 50-100 mg).

  • Titration: Quickly introduce the sample into the titration vessel.

  • Analysis: Perform the titration according to the instrument's instructions. The result will be given as a percentage or in ppm of water content. For most applications, a water content of <0.1% is desirable.

References

Validation & Comparative

A Comparative Guide to SO2 Surrogates: Dabso vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sulfur dioxide (SO2) is a critical step in the synthesis of a wide array of valuable compounds. However, the gaseous nature of SO2 presents significant handling challenges. This guide provides an objective comparison of Dabso (DABCO-bis(sulfur dioxide)) with other common SO2 surrogates, supported by available experimental data, to facilitate the selection of the optimal reagent for your synthetic needs.

Introduction to SO2 Surrogates

The use of SO2 surrogates has revolutionized the field of sulfur chemistry, offering safer and more convenient alternatives to gaseous SO2.[1] These reagents are stable, easy-to-handle solids that release SO2 under specific reaction conditions, enabling a broad range of synthetic transformations without the need for specialized equipment. This guide focuses on a comparative analysis of this compound, potassium metabisulfite (B1197395), and rongalite, three of the most prominent SO2 surrogates in modern organic synthesis.

Physical and Chemical Properties

A primary consideration in selecting an SO2 surrogate is its physical state, stability, and SO2 content. This compound is a stable, crystalline solid, making it easy to handle and weigh.[2] Potassium metabisulfite is another readily available and inexpensive solid surrogate.[3][4] Rongalite, or sodium hydroxymethylsulfinate, is also a solid reagent, valued for its role as a source of the sulfoxylate (B1233899) dianion (SO2^2-).[5][6]

PropertyThis compound (DABCO-bis(sulfur dioxide))Potassium Metabisulfite (K2S2O5)Rongalite (Sodium Hydroxymethylsulfinate)
Appearance Colorless crystalline solid[2]White crystalline powder[7]White crystalline powder
Formula C6H12N2(SO2)2K2S2O5CH3NaO3S
Molecular Weight 240.29 g/mol 222.32 g/mol 118.10 g/mol
SO2 Content (w/w) ~53.3%~57.6%[8][9](Releases SO2 indirectly)
Stability Air-stable, decomposes at ~200 °C[2]Decomposes at ~190 °C[7][10]Decomposes in aqueous solution at 80 °C[6]
Solubility Soluble in some organic solventsSoluble in water, insoluble in ethanol[7]Water-soluble

Mechanism of SO2 Release

The mechanism by which each surrogate releases SO2 is a key factor influencing its suitability for a particular reaction.

This compound: As a charge-transfer complex between DABCO (1,4-diazabicyclo[2.2.2]octane) and two molecules of SO2, this compound is believed to release SO2 upon thermal or chemical activation, although the precise mechanism in solution for many synthetic applications is not always detailed.[2]

Dabso_Release This compound This compound (DABCO•(SO₂)₂) Heat Heat or Chemical Trigger This compound->Heat DABCO DABCO Heat->DABCO SO2 2 SO₂ Heat->SO2

Mechanism of SO2 release from this compound.

Potassium Metabisulfite: In the presence of an acid or water, potassium metabisulfite hydrolyzes to form potassium bisulfite (KHSO3). This is in equilibrium with sulfurous acid (H2SO3), which readily decomposes to release SO2.[7]

Metabisulfite_Release K2S2O5 K₂S₂O₅ H2O H₂O K2S2O5->H2O KHSO3 2 KHSO₃ H2O->KHSO3 H2SO3 H₂SO₃ KHSO3->H2SO3 SO2 SO₂ H2SO3->SO2 H2O_prod H₂O H2SO3->H2O_prod

Mechanism of SO2 release from Potassium Metabisulfite.

Rongalite: Rongalite is not a direct SO2 donor but rather a source of the sulfoxylate dianion (SO2^2-).[5][6] Upon acidification, it decomposes to release both SO2 and formaldehyde.[11][12] In many of its applications, it reacts directly to form sulfones without the explicit release of gaseous SO2.[6]

Rongalite_Decomposition Rongalite Rongalite (HOCH₂SO₂⁻Na⁺) Acid H⁺ Rongalite->Acid SO2 SO₂ Acid->SO2 CH2O CH₂O Acid->CH2O H2O H₂O Acid->H2O

Decomposition of Rongalite to release SO2.

Performance in Synthetic Applications

While direct side-by-side quantitative comparisons are limited in the literature, the available information provides insights into the performance of these surrogates in common synthetic transformations.

Sulfonamide Synthesis

This compound has been extensively used in palladium-catalyzed aminosulfonylation reactions, demonstrating good to excellent yields. For instance, in a three-component reaction of aryl iodides, this compound, and N,N-dialkylhydrazines, N-aminosulfonamides were obtained in high yields. Potassium metabisulfite has also been employed as an alternative in similar palladium-catalyzed reactions, with reports suggesting it can be "equally efficient".[13]

ReactionSO2 SurrogateCatalystKey ReagentsProductYield (%)Reference
Aminosulfonylation of Aryl IodideThis compoundPd(OAc)2/P(t-Bu)3Aryl Iodide, N,N-DialkylhydrazineN-AminosulfonamideGood to Excellent
Aminosulfonylation of Aryl IodideK2S2O5Pd(0)Aryl Iodide, N,N-DialkylhydrazineN-AminosulfonamideNot explicitly quantified but noted as an alternative
Sandmeyer-type Sulfonyl Chloride SynthesisThis compoundCuCl2Aniline, t-Butyl nitrite, HClSulfonyl Chloride/SulfonamideHigh[14]
Sulfone Synthesis

This compound is also a versatile reagent for the one-pot synthesis of sulfones. The addition of Grignard or organolithium reagents to this compound generates metal sulfinates that can be trapped in situ with various electrophiles to yield sulfones in moderate to excellent yields. Rongalite is a particularly efficient surrogate for the synthesis of symmetrical sulfones and has been used in copper-catalyzed processes to construct sulfone motifs.[5][15]

ReactionSO2 SurrogateKey ReagentsProductYield (%)Reference
One-pot Sulfone SynthesisThis compoundGrignard/Organolithium, ElectrophileSulfoneModerate to Excellent
Sulfonylation of p-Quinone MethidesRongalitep-Quinone Methide, Alkyl/Allyl HalideUnsymmetrical SulfoneGood
Copper-catalyzed SulfonylationRongalite2'-Iodochalcone derivatives1-Thiaflavanone sulfoneExcellent[5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Aminosulfonylation using this compound

This protocol is adapted from the work of Willis and coworkers.

  • To a reaction vessel under an inert atmosphere, add the aryl iodide (1.0 equiv), this compound (0.6 equiv), and a palladium catalyst system (e.g., Pd(OAc)2 and a suitable phosphine (B1218219) ligand).

  • Add the appropriate solvent (e.g., dioxane).

  • Add the N,N-dialkylhydrazine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired N-aminosulfonamide.

General Procedure for One-Pot Sulfone Synthesis using this compound

This protocol is based on the method developed by Deeming et al.[16]

  • To a suspension of this compound (0.5 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the Grignard or organolithium reagent (1.0 equiv) dropwise at room temperature.

  • Stir the mixture for a specified time (e.g., 30 minutes) to form the metal sulfinate.

  • Add the electrophile (1.2 equiv) to the reaction mixture.

  • Heat the reaction, if necessary (e.g., using microwave irradiation), until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the target sulfone.

Illustrative Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants (Aryl Halide, SO₂ Surrogate, Catalyst, Solvent) Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

A general workflow for sulfonylation reactions.

Conclusion

The choice of an SO2 surrogate is a critical decision in the design of a synthetic route. This compound stands out as a versatile, stable, and easy-to-handle reagent for a wide range of sulfonylation and sulfone synthesis reactions, often providing good to excellent yields. Potassium metabisulfite offers a cost-effective alternative, and while direct quantitative comparisons are scarce, it is considered to be of comparable efficiency in certain applications. Rongalite provides a unique pathway to sulfones via the sulfoxylate anion and is particularly effective for the synthesis of symmetrical sulfones.

The selection of the most appropriate surrogate will depend on the specific requirements of the reaction, including the nature of the substrate, the desired product, the reaction conditions, and cost considerations. This guide provides a framework for making an informed decision, and researchers are encouraged to consult the primary literature for detailed experimental conditions tailored to their specific synthetic targets.

References

A Comparative Guide to the Spectroscopic Analysis of Dabso Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic analysis of products from reactions involving 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable solid surrogate for sulfur dioxide gas. We present supporting experimental data and detailed methodologies for the characterization of key reaction products, primarily sulfones and sulfonamides, and compare these with products from alternative synthetic routes.

Performance Comparison: this compound Reaction Products vs. Alternatives

The this compound reaction offers a convenient and safer alternative to using gaseous sulfur dioxide for the synthesis of various sulfur-containing compounds. The resulting products, such as sulfones and sulfonamides, are amenable to a range of spectroscopic analyses for structural confirmation and purity assessment.

Spectroscopic Data of this compound Reaction Products

The following tables summarize typical spectroscopic data for sulfones and sulfonamides synthesized using this compound. This data is essential for researchers to confirm the successful incorporation of the sulfonyl group and to characterize the final products.

Table 1: Spectroscopic Data for Sulfones Synthesized via this compound Reaction [1]

CompoundMolecular Formula1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
Benzyl (B1604629) phenyl sulfoneC13H12O2S7.27-7.21 (m, 1H), 7.20-7.15 (m, 2H), 7.03-6.98 (m, 2H), 4.23 (s, 2H)137.8, 133.7, 130.8, 128.9, 128.8, 128.7, 128.6, 128.1, 62.91323 (SO2), 1117 (SO2)
1-(Benzylsulfonyl)-3-methyl-1H-indoleC16H15NO2S7.63 (d, J=8.0, 1H), 7.35-7.25 (m, 2H), 7.20-7.11 (m, 5H), 6.96 (d, J=8.0, 2H), 4.37 (s, 2H), 3.24 (s, 3H)139.2, 132.2, 131.0, 129.1, 128.8, 127.7, 125.9, 125.1, 122.9, 121.2, 112.0, 110.5, 64.7, 30.41312 (SO2), 1125 (SO2)
(E)-1-(Phenylsulfonyl)but-2-eneC10H12O2S7.37-7.32 (m, 2H), 7.31-7.21 (m, 3H), 6.63 (d, J=16.0, 1H), 6.19 (dt, J=16.0, 7.5, 1H), 3.79 (d, J=7.5, 2H)138.8, 135.6, 128.8 (2C), 126.7, 115.6, 57.31319 (SO2), 1146 (SO2)

Table 2: Spectroscopic Data for Sulfonamides Synthesized via this compound-Sandmeyer Reaction [2][3]

CompoundMolecular Formula1H NMR (CDCl3, δ ppm)
4-(4-Methoxyphenylsulfonyl)morpholineC11H15NO3S7.69 (d, J=8.9 Hz, 2H), 6.99 (d, J=8.9 Hz, 2H), 3.88 (s, 3H), 3.75 (t, J=4.8 Hz, 4H), 3.01 (t, J=4.8 Hz, 4H)
4-(4-(Trifluoromethyl)phenylsulfonyl)morpholineC11H12F3NO3S7.89 (d, J=8.2 Hz, 2H), 7.82 (d, J=8.2 Hz, 2H), 3.77 (t, J=4.8 Hz, 4H), 3.07 (t, J=4.8 Hz, 4H)
4-(Naphthalen-2-ylsulfonyl)morpholineC14H15NO3S8.35 (s, 1H), 8.02 (d, J=8.7 Hz, 1H), 7.97 (d, J=8.1 Hz, 1H), 7.91 (d, J=8.1 Hz, 1H), 7.71-7.61 (m, 3H), 3.78 (t, J=4.8 Hz, 4H), 3.07 (t, J=4.8 Hz, 4H)
Comparison with an Alternative Method: Sulfonyl Chlorides

A common alternative to the this compound reaction for synthesizing sulfones and sulfonamides is the use of sulfonyl chlorides. Below is a comparison of the spectroscopic data for a sulfone prepared via a sulfonyl chloride route.

Table 3: Spectroscopic Data for a Sulfone Synthesized via a Sulfonyl Chloride Reaction [4]

CompoundMolecular Formula1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Benzyl p-tolyl sulfoneC14H14O2S7.50 (d, J=8.4 Hz, 3H), 7.32 (t, J=7.2 Hz, 1H), 7.26 (t, J=7.5 Hz, 2H), 7.23 (d, J=8.4 Hz, 2H), 7.09 (d, J=7.2 Hz, 2H), 4.29 (s, 2H), 2.42 (s, 3H)144.6, 135.0, 130.8, 129.5, 128.7, 128.6, 128.5, 128.3, 62.9, 21.6

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy can provide valuable information about the electronic properties of sulfonylated compounds, particularly those with aromatic moieties. The UV-Vis absorption spectrum of a reaction mixture containing an indolizine, a diaryliodonium salt, and this compound shows distinct changes upon complex formation, indicating an electron donor-acceptor (EDA) interaction that facilitates the reaction under visible light.[5]

Table 4: UV-Vis Absorption Maxima (λmax) for a Sulfonimide in Various Solvents [6]

SolventDielectric Constant (ε)λmax (nm)
1,4-Dioxane2.21470
Ethyl Acetate6.02472
2-Butanol16.5475
Acetone20.7478
2-Propanol22.2480
Ethanol24.6483
Methanol32.7485
Acetonitrile37.5490
DMF38.3493
DMSO46.7495

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and spectroscopic analysis of this compound reaction products.

Synthesis of Sulfones using this compound[1]
  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add the organolithium or Grignard reagent in an appropriate solvent (e.g., THF).

  • This compound Addition: Add a solution of this compound (0.5-0.6 equivalents) in the reaction solvent to the organometallic reagent at room temperature (or -78 °C for organolithiums, followed by warming to room temperature).

  • Reaction: Stir the mixture for 30-60 minutes at room temperature.

  • Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide, 1.25-2.5 equivalents).

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of Sulfonamides via this compound-Sandmeyer Reaction[2][3]
  • Diazotization: To a solution of the aniline (B41778) substrate in acetonitrile, add 37% aqueous HCl (2.0 equivalents). Cool the mixture and add tert-butyl nitrite (B80452) (1.1 equivalents) dropwise.

  • Sulfonylation: After stirring, add this compound (0.6 equivalents) and a catalytic amount of CuCl2 (5 mol%).

  • Reaction: Stir the reaction mixture at room temperature for several hours or heat as needed.

  • Amination: Cool the reaction to 0 °C and add the desired amine (e.g., morpholine, 2.2 equivalents).

  • Work-up: Perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the sulfonamide by column chromatography or recrystallization.

General Protocol for UV-Vis and Fluorescence Spectroscopy[7][8]
  • Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic grade solvent. Create a series of dilutions to the desired concentrations. Prepare a blank sample using the same solvent.

  • UV-Vis Spectroscopy:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan.

    • Place the blank sample in the spectrophotometer and record a baseline.

    • Replace the blank with the sample solution and record the absorption spectrum.

  • Fluorescence Spectroscopy:

    • Turn on the spectrofluorometer and allow it to warm up.

    • Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

    • Set the excitation and emission wavelength ranges.

    • Record the fluorescence emission spectrum of the sample.

    • If performing quantitative analysis, measure the fluorescence intensity of a series of standard solutions to create a calibration curve.

Visualizations

The following diagrams illustrate the this compound reaction mechanism and a typical experimental workflow for spectroscopic analysis.

Dabso_Reaction_Mechanism cluster_synthesis Sulfonamide Synthesis Organometallic_Reagent Organometallic Reagent (R-M) Sulfinate_Intermediate Sulfinate Intermediate (R-SO2-M) Organometallic_Reagent->Sulfinate_Intermediate + this compound This compound This compound (SO2 surrogate) Sulfonyl_Chloride_Intermediate Sulfonyl Chloride Intermediate (R-SO2-Cl) Sulfinate_Intermediate->Sulfonyl_Chloride_Intermediate + SO2Cl2 Sulfonamide_Product Sulfonamide Product (R-SO2-NR'2) Sulfonyl_Chloride_Intermediate->Sulfonamide_Product + Amine Amine Amine (R'2NH)

Caption: General reaction pathway for sulfonamide synthesis using this compound.

Spectroscopic_Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Purification->Sample_Prep NMR_Analysis NMR Spectroscopy (¹H, ¹³C, etc.) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (Confirmation of M.W.) Sample_Prep->MS_Analysis Optical_Analysis UV-Vis & Fluorescence Spectroscopy Sample_Prep->Optical_Analysis Data_Analysis Data Analysis and Structure Elucidation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Optical_Analysis->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Experimental workflow for spectroscopic analysis of reaction products.

Signaling_Pathway_Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate_Synthase

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.[7]

References

A Comparative Guide to the Mechanistic Nuances of Dabso-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stable, solid surrogates for sulfur dioxide (SO₂), such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has revolutionized the synthesis of sulfur-containing compounds, which are pivotal in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of this compound-mediated reactions, with a focus on their mechanistic underpinnings, performance against alternative SO₂ surrogates like potassium metabisulfite (B1197395) and Rongalite, and supporting experimental data.

Performance Comparison of SO₂ Surrogates

The choice of an SO₂ surrogate significantly impacts reaction efficiency, yield, and substrate scope. While this compound is a versatile and widely used reagent, alternatives such as potassium metabisulfite (K₂S₂O₅) and Rongalite (sodium hydroxymethanesulfinate) offer cost-effective and readily available options. The following tables summarize the performance of these surrogates in representative sulfonylation reactions.

Table 1: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides

SO₂ SurrogateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / P(t-Bu)₃·HBF₄i-PrOH751675-95[1]
Na₂SO₃ Pd(OAc)₂ / P(t-Bu)₃·HBF₄i-PrOH8012Comparable to this compound[2]

Note: While a direct head-to-head comparison in a single publication is limited, the yields for the palladium-catalyzed aminosulfonylation of aryl iodides using Na₂SO₃ have been reported to be comparable to those obtained with this compound under similar conditions[2].

Table 2: Synthesis of Sulfones from Alkyl Halides

SO₂ SurrogateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Grignard ReagentTHF, then DMF-40 to 120374 (with alkyl iodide)[3][4]
Rongalite Alkyl HalideDMF100Not SpecifiedModerate[5]

Mechanistic Pathways in this compound-Mediated Reactions

This compound participates in a variety of reaction mechanisms, primarily categorized into nucleophilic additions, transition-metal-catalyzed cross-couplings, and radical processes.

Nucleophilic Addition to this compound

Organometallic reagents, such as Grignard and organolithium reagents, readily add to this compound to form the corresponding metal sulfinates. These intermediates can then be trapped in situ with a range of electrophiles to generate sulfones, sulfonamides, and other sulfur-containing compounds.[3][4]

Nucleophilic_Addition RM R-MgX or R-Li Sulfinate R-SO₂⁻ M⁺ RM->Sulfinate + this compound This compound This compound Product R-SO₂-E Sulfinate->Product + E⁺ Electrophile E⁺

Nucleophilic addition of an organometallic reagent to this compound.
Palladium-Catalyzed Sulfonylation

In the presence of a palladium catalyst, this compound can be used for the sulfonylation of aryl halides and related substrates. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) complex, insertion of SO₂ (released from this compound), and subsequent reaction with a nucleophile.

Palladium_Catalyzed_Sulfonylation Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ Pd0->OxAdd + Ar-X (Oxidative Addition) ArX Ar-X SO2_ins Ar-S(O)₂-Pd(II)(X)Lₙ OxAdd->SO2_ins + SO₂ (from this compound) RedElim Ar-SO₂-Nu SO2_ins->RedElim + Nu-H (Reductive Elimination) NuH Nu-H RedElim->Pd0 - HX

Palladium-catalyzed sulfonylation cycle using this compound.
Radical-Mediated Reactions

This compound is frequently employed in radical reactions, particularly with aryldiazonium salts. The reaction is often initiated by a single-electron transfer (SET) process, generating an aryl radical which then reacts with SO₂ from this compound to form an arylsulfonyl radical. This radical can then participate in various downstream reactions.

Radical_Mechanism ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical SET, -N₂ SET Single Electron Transfer (SET) ArSO2_radical Ar-SO₂• Ar_radical->ArSO2_radical + SO₂ SO2 SO₂ (from this compound) Product Product ArSO2_radical->Product + Substrate Substrate Substrate

Radical pathway involving aryldiazonium salts and this compound.

Experimental Protocols

One-Pot Synthesis of Sulfones using this compound

This procedure is adapted from the work of Deeming, Russell, Hennessy, and Willis (2014).[4]

Materials:

  • Grignard reagent (e.g., n-BuMgCl, 1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl iodide, 3.0 equiv)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a suspension of this compound in anhydrous THF at -40 °C, add the Grignard reagent dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the electrophile and DMF to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Synthesis of Sulfones from Alkyl Halides using Rongalite

This protocol is a general representation based on literature procedures.[5]

Materials:

  • Alkyl halide (e.g., benzyl (B1604629) chloride, 1.0 equiv)

  • Rongalite (sodium hydroxymethanesulfinate, 1.0-1.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the alkyl halide and Rongalite in DMF.

  • Heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Copper-Catalyzed Sulfonylation with Sodium Sulfinates (from K₂S₂O₅)

The following is a general procedure for the synthesis of aryl sulfones from sodium sulfinates, which can be generated from potassium metabisulfite.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Sodium sulfinate (1.2 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a reaction vessel, add the aryl halide, sodium sulfinate, CuI, and DMEDA.

  • Add DMSO as the solvent.

  • Heat the reaction mixture at 110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

References

A Comparative Guide to the Kinetic Analysis of SO2 Release from DABSO and Alternative Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) with alternative sulfur dioxide (SO2) donors. The objective is to offer a clear, data-driven resource for selecting the most appropriate SO2 source for specific research and development applications. This document summarizes quantitative kinetic data, details relevant experimental protocols, and presents visual representations of key concepts and workflows.

Introduction to SO2 Donors

Sulfur dioxide is a gaseous signaling molecule with diverse physiological and pathological roles. Its controlled delivery is crucial for in vitro and in vivo studies. SO2 donors are chemical compounds that release SO2 under specific conditions. An ideal SO2 donor should be stable under storage, release SO2 at a predictable and controllable rate, and be tailored to the specific requirements of the experimental system.

This compound is a widely used, commercially available, and stable solid surrogate for gaseous SO2. However, its utility is primarily in organic synthesis, where it serves as a convenient source of SO2 at elevated temperatures. For biological applications requiring SO2 release under physiological conditions, a range of alternative donors with various activation mechanisms have been developed. This guide focuses on the kinetic analysis of SO2 release from this compound and compares it with these alternatives.

Kinetic Analysis of SO2 Release

The release of SO2 from a donor molecule is a chemical reaction, and its rate can be quantified by kinetic parameters such as the rate constant (k), half-life (t½), and activation energy (Ea).

This compound: A Thermally Activated SO2 Donor

This compound is a charge-transfer complex of DABCO and two molecules of SO2. It is a stable, crystalline solid that decomposes upon heating.

Thermal Decomposition: this compound is thermally stable at room temperature and decomposes at approximately 200°C.[1] This high decomposition temperature indicates that significant thermal energy is required to initiate the release of SO2. Consequently, under physiological conditions (e.g., 37°C), the rate of SO2 release from this compound is expected to be negligible.

Quantitative Kinetic Data for this compound: Currently, specific kinetic parameters such as the activation energy and pre-exponential factor for the thermal decomposition of this compound are not readily available in the peer-reviewed literature. This lack of data prevents a precise calculation of the SO2 release rate at temperatures below its decomposition point. To perform a quantitative comparison, these parameters would need to be determined experimentally.

Alternative SO2 Donors

A variety of alternative SO2 donors have been developed with different release mechanisms, making them suitable for a broader range of applications, particularly in biological systems. These can be broadly categorized as spontaneously decomposing, thiol-activated, and light-activated donors.

Spontaneously Decomposing Donors (at Physiological Temperature): These compounds are designed to release SO2 under physiological conditions (pH 7.4, 37°C) without the need for an external trigger. An example is the 1-aryl-benzosultine class of compounds.

Thiol-Activated Donors: These donors release SO2 in the presence of biological thiols such as cysteine or glutathione. This mechanism allows for targeted SO2 release in specific cellular environments.

Light-Activated Donors: These compounds are stable in the dark but release SO2 upon irradiation with light of a specific wavelength. This provides a high degree of spatial and temporal control over SO2 release.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for this compound and its alternatives.

SO2 Donor ClassExample Compound(s)Release TriggerHalf-life (t½)Rate Constant (k)Reference(s)
Thermally Activated This compoundHigh Temperature (~200°C)Not AvailableNot Available[1]
Spontaneously Decomposing 1-Aryl-benzosultinesPhysiological Temperature (37°C)10 - 68 min-[2]
Thiol-Activated VariousThiols (e.g., Cysteine)2 - 63 min-[2]
Light-Activated DMNB-SO2-FAEEUV Light (≥365 nm)-1 x 10⁻⁴ s⁻¹

Note: A direct quantitative comparison of the SO2 release rate from this compound with the alternative donors under physiological conditions is not possible due to the lack of kinetic data for this compound at these temperatures. However, its high decomposition temperature strongly suggests a significantly slower release rate compared to the alternatives listed.

Experimental Protocols

Determining the Kinetics of Thermal Decomposition of this compound via Thermogravimetric Analysis (TGA)

This protocol outlines the experimental procedure to determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of this compound, which in turn allows for the calculation of the SO2 release rate at different temperatures.

Objective: To determine the kinetic parameters of SO2 release from this compound using non-isothermal thermogravimetric analysis.

Materials and Equipment:

  • This compound powder

  • Thermogravimetric Analyzer (TGA) with a high-precision balance

  • Inert gas (e.g., Nitrogen or Argon)

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and in a fine powder form to promote uniform heating.

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.

  • TGA Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

    • Set up a non-isothermal heating program. This involves heating the sample at a constant rate. To obtain reliable kinetic data, perform the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[3][4]

  • Data Collection:

    • Initiate the heating program and record the sample mass as a function of temperature and time. The TGA software will generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass loss vs. temperature).

  • Kinetic Analysis (Isoconversional Method):

    • The Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) isoconversional methods are commonly used to determine the activation energy without assuming a specific reaction model.[1]

    • These methods are based on the principle that the reaction rate at a given conversion (α) is only a function of temperature.

    • For different heating rates (β), the temperature (T) at which a specific conversion is reached will vary.

    • By plotting ln(β) versus 1/T for a given conversion, the activation energy (Ea) can be determined from the slope of the resulting line.

    • Repeat this analysis for various degrees of conversion to see if the activation energy is constant or varies with the extent of the reaction.

  • Determination of the Pre-exponential Factor (A):

    • Once the activation energy is known, the pre-exponential factor can be calculated using the Arrhenius equation, often in combination with a model-fitting method.

Measuring SO2 Release from Alternative Donors

The quantification of SO2 release from alternative donors often involves spectroscopic or chromatographic methods. A general protocol using a colorimetric assay is described below.

Objective: To quantify the rate of SO2 release from a donor molecule in solution.

Materials and Equipment:

  • SO2 donor compound

  • Appropriate buffer solution (e.g., PBS for physiological pH)

  • SO2 detection reagent (e.g., a chromophore that reacts with SO2 or its sulfite/bisulfite forms in solution)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the SO2 donor in a suitable solvent.

    • Prepare a working solution of the SO2 detection reagent in the desired buffer.

  • Initiation of SO2 Release:

    • Add a known concentration of the SO2 donor to the detection reagent solution in a cuvette.

    • If the release is triggered (e.g., by light or addition of a thiol), initiate the trigger at time zero.

  • Data Collection:

    • Immediately place the cuvette in the temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at the wavelength corresponding to the product of the reaction between SO2 and the detection reagent over time.

  • Data Analysis:

    • Convert the absorbance data to the concentration of released SO2 using a standard calibration curve.

    • Plot the concentration of released SO2 versus time.

    • Determine the initial rate of SO2 release from the initial slope of the curve.

    • Fit the data to an appropriate kinetic model (e.g., first-order or second-order) to determine the rate constant (k) and half-life (t½).

Visualizing Mechanisms and Workflows

SO2 Release from this compound

so2_release_from_this compound This compound This compound (Solid) Heat Δ (≥ 200°C) This compound->Heat DABCO DABCO Heat->DABCO SO2 2 SO₂ (Gas) Heat->SO2 tga_workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Kinetic Analysis weigh Weigh this compound (1-5 mg) heat Heat at multiple constant rates (β) weigh->heat record Record Mass vs. Temperature heat->record isoconversional Isoconversional Analysis (FWO/KAS) record->isoconversional arrhenius Determine Ea and A isoconversional->arrhenius donor_comparison cluster_triggers Activation Triggers Donor SO₂ Donor Heat High Temp. Donor->Heat This compound Thiol Thiols Donor->Thiol Thiol-activated Light Light Donor->Light Light-activated Spontaneous 37°C Donor->Spontaneous Spontaneously decomposing SO2_release SO₂ Release Heat->SO2_release Thiol->SO2_release Light->SO2_release Spontaneous->SO2_release

References

Comparative Yield Analysis of Dabso and Alternative Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (Dabso), a stable solid reagent, against other sulfur dioxide (SO₂) sources for applications in organic synthesis. The primary focus is on comparative reaction yields, supported by experimental data and detailed protocols. This compound has emerged as a key reagent for incorporating SO₂ moieties into target compounds, offering a safer and more convenient alternative to gaseous sulfur dioxide.[1][2]

Data Presentation: Comparative Yield Analysis

The following table summarizes the yields of various organic synthesis reactions using this compound compared to gaseous sulfur dioxide (SO₂). The data indicates that this compound provides comparable yields to the traditional method of using gaseous SO₂, while offering significant advantages in handling and safety.

Reaction TypeProduct ClassReagentsThis compound Yield (%)Gaseous SO₂ Yield (%)Reference
Sulfonamide SynthesisSulfonamidesGrignard Reagent, Sulfuryl Chloride, Amine50-80Comparable to this compound[3][4]
Sulfamide SynthesisDiarylsulfamidesAnilines, IodineGoodRequires more reagent[3]
Cheletropic AdditionSulfolenes2,3-dimethylbutadiene80Not specified[3][4]
Palladium-Catalyzed AminosulfonylationN-AminosulfonamidesAryl Iodides, N,N-dialkylhydrazinesGood to ExcellentNot applicable (this compound enabled this reaction)[5][6]
Palladium-Catalyzed ConversionSulfinatesAryl Boronic AcidsHigh-yieldingNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and highlight the practical application of this compound in a laboratory setting.

1. One-Pot Synthesis of Sulfonamides using this compound

This protocol describes the synthesis of sulfonamides from Grignard reagents, a process where this compound serves as a direct replacement for gaseous SO₂.[4]

  • Step 1: Formation of the Sulfinate Salt

    • To a solution of the Grignard reagent (1.0 equivalent) in an appropriate solvent (e.g., THF) at room temperature, add this compound (0.6 equivalents).

    • Stir the reaction mixture for a specified time (e.g., 1 hour) to allow for the formation of the magnesium sulfinate salt.

  • Step 2: Conversion to Sulfonyl Chloride

    • Cool the reaction mixture to a lower temperature (e.g., 0°C).

    • Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1 hour).

  • Step 3: Amination

    • Cool the mixture again (e.g., 0°C).

    • Add the desired amine (2.5 equivalents) to the reaction mixture.

    • Stir the reaction, allowing it to warm to room temperature, until the reaction is complete (as monitored by TLC or LC-MS).

  • Step 4: Work-up and Purification

    • Quench the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired sulfonamide.

Visualizations

The following diagrams illustrate the workflow for the synthesis of sulfonamides using this compound and the role of this compound as a sulfur dioxide surrogate.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_intermediates Intermediates cluster_end Final Product & Purification Grignard Grignard Reagent (R-MgBr) Step1 Step 1: Add this compound to Grignard Reagent Grignard->Step1 This compound This compound (DABCO·(SO₂)₂) This compound->Step1 Amine Amine (R'-NH₂) Step3 Step 3: Add Amine Amine->Step3 SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Step2 Step 2: Add SO₂Cl₂ SO2Cl2->Step2 Sulfinate Sulfinate Salt (R-SO₂MgBr) Step1->Sulfinate Formation SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Step2->SulfonylChloride Formation Sulfonamide Sulfonamide (R-SO₂NHR') Step3->Sulfonamide Formation Sulfinate->Step2 SulfonylChloride->Step3 Purification Purification Sulfonamide->Purification

Caption: Workflow for the one-pot synthesis of sulfonamides using this compound.

G cluster_source SO₂ Sources cluster_properties Properties cluster_application Application SO2_gas Gaseous SO₂ Gas_prop Hazardous Difficult to handle SO2_gas->Gas_prop This compound This compound (Solid) This compound->SO2_gas Releases Dabso_prop Bench-stable Easy to handle Safer This compound->Dabso_prop Reaction Organic Synthesis (e.g., Sulfonamide formation) Gas_prop->Reaction Direct use Dabso_prop->Reaction Serves as surrogate

Caption: this compound as a safe and stable surrogate for gaseous sulfur dioxide.

Conclusion

This compound has proven to be an effective and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides, sulfamides, and other sulfur-containing compounds.[7] Its performance in terms of yield is comparable to that of gaseous sulfur dioxide, while offering significant improvements in safety and handling.[3][4] The development of new reactions, such as transition metal-catalyzed cross-coupling, has been facilitated by the use of this compound.[5] For researchers in drug development and other scientific fields, this compound represents a valuable tool for the efficient and safe synthesis of complex molecules.

References

The Synthetic Chemist's Guide to Dabso: A Safer, Solid Surrogate for Sulfur Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of gaseous sulfur dioxide (SO₂) presents a significant operational challenge due to its toxicity and difficult handling. Dabso, a stable, solid adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, has emerged as a practical and efficient alternative, enabling a wide range of sulfonyl-containing compounds. This guide provides a comprehensive comparison of this compound's applications in synthesis with other alternatives, supported by experimental data and detailed protocols.

This compound: Performance in Key Synthetic Transformations

This compound has proven to be a versatile reagent for the synthesis of a variety of important sulfur-containing functional groups, including sulfones, sulfonamides, and sulfinamides. Its performance, characterized by good to excellent yields, is comparable to methods employing gaseous SO₂ without the associated hazards.

One-Pot Sulfone Synthesis

A highly efficient, one-pot, three-component synthesis of sulfones has been developed using organometallic reagents (Grignard or organolithium reagents), this compound, and a variety of electrophiles. This method allows for the creation of a diverse range of sulfones in moderate to excellent yields.[1]

Table 1: One-Pot Synthesis of Sulfones using this compound [1]

Organometallic ReagentElectrophileProductYield (%)
n-BuMgClBenzyl (B1604629) bromiden-Butyl benzyl sulfone86
PhMgClBenzyl bromidePhenyl benzyl sulfone81
2-ThienylMgClBenzyl bromide2-Thienyl benzyl sulfone75
n-BuMgClIodopropanen-Butyl n-propyl sulfone74
PhLiPhenyliodonium diacetateDiphenyl sulfone65
n-BuMgClCyclohexene oxide2-(Butylsulfonyl)cyclohexanol78

Reaction Conditions: Organometallic reagent (1 equiv), this compound (1 equiv), THF, -40 °C to rt; then electrophile (3-5 equiv), DMF, 120 °C (microwave) or 90°C (conventional heating for epoxides), 3 h.

Sulfinamide Synthesis

This compound also facilitates a convenient one-pot synthesis of sulfinamides. The process involves the reaction of an organometallic reagent with this compound to form a metal sulfinate, which is then treated with thionyl chloride to generate a sulfinyl chloride intermediate. In-situ trapping with a nitrogen-based nucleophile affords the desired sulfinamide.[2][3]

Table 2: One-Pot Synthesis of Sulfinamides using this compound [2][3]

Organometallic ReagentAmineProductYield (%)
p-F-PhMgBrMorpholineN-(4-Fluorophenyl)sulfinylmorpholine83
PhMgBrDibenzylamineN,N-Dibenzylbenzenesulfinamide76
MeMgBrPiperidineN-(Methylsulfinyl)piperidine65
2-ThienylLiAnilineN-Phenylthiophene-2-sulfinamide58
n-BuLiAmmoniaButanesulfinamide45

Reaction Conditions: Organometallic reagent (1 equiv), this compound (0.5-0.6 equiv), THF, rt or -78 °C to rt; then SOCl₂ (1.1 equiv), rt; then amine (1.5 equiv) and Et₃N (1.5 equiv), rt. Total reaction time ~1.5 h.

Comparison with Alternative SO₂ Surrogates

While this compound is a leading SO₂ surrogate, other reagents, primarily alkali metal metabisulfites (e.g., potassium metabisulfite (B1197395), K₂S₂O₅, and sodium metabisulfite, Na₂S₂O₅), are also employed. These inorganic salts are inexpensive and readily available.

For instance, potassium metabisulfite has been successfully used in the synthesis of sulfonohydrazides.

Table 3: Synthesis of Sulfonohydrazides using Potassium Metabisulfite

Aryl HydrazineHydrazineProductYield (%)
PhenylhydrazineHydrazineBenzenesulfonohydrazide85
4-MethylphenylhydrazineHydrazine4-Methylbenzenesulfonohydrazide82
4-ChlorophenylhydrazineHydrazine4-Chlorobenzenesulfonohydrazide78

Reaction conditions are specific to the cited literature and may not be directly comparable to the this compound protocols.

Experimental Protocols

General Procedure for One-Pot Sulfone Synthesis using this compound[1]

To a solution of the Grignard reagent (1.0 M in THF, 0.5 mmol, 1.0 equiv) in anhydrous THF (2 mL) at -40 °C under an inert atmosphere is added this compound (120 mg, 0.5 mmol, 1.0 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The electrophile (1.5 mmol, 3.0 equiv) and anhydrous DMF (2 mL) are then added, and the reaction mixture is heated in a microwave reactor at 120 °C for 3 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired sulfone.

General Procedure for One-Pot Sulfinamide Synthesis using this compound[2][3]

To a solution of the organometallic reagent (0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) under an inert atmosphere at room temperature (or -78 °C for organolithium reagents) is added a suspension of this compound (60 mg, 0.25 mmol, 0.5 equiv) in anhydrous THF (5 mL). The mixture is stirred for 30 minutes at room temperature. Thionyl chloride (40 µL, 0.55 mmol, 1.1 equiv) is then added dropwise, and the mixture is stirred for a further 30 minutes. Finally, triethylamine (B128534) (110 µL, 0.75 mmol, 1.5 equiv) and the amine (0.75 mmol, 1.5 equiv) are added, and the reaction is stirred for 30 minutes. The reaction is quenched with brine and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction workflows described above.

G cluster_0 One-Pot Sulfone Synthesis Organometallic Organometallic Reagent (R-MgX or R-Li) Sulfinate Metal Sulfinate (R-SO₂M) Organometallic->Sulfinate + this compound DABSO_s This compound DABSO_s->Sulfinate Sulfone Sulfone (R-SO₂-E) Sulfinate->Sulfone + Electrophile Electrophile Electrophile (E-X) Electrophile->Sulfone G cluster_1 One-Pot Sulfinamide Synthesis Organometallic_a Organometallic Reagent (R-MgX or R-Li) Sulfinate_a Metal Sulfinate (R-SO₂M) Organometallic_a->Sulfinate_a + this compound DABSO_a This compound DABSO_a->Sulfinate_a SulfinylChloride Sulfinyl Chloride (R-SOCl) Sulfinate_a->SulfinylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->SulfinylChloride Sulfinamide Sulfinamide (R-SONR'₂) SulfinylChloride->Sulfinamide + Amine Amine Amine (R'₂NH) Amine->Sulfinamide

References

The Strategic Advantage of Dabso in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of sulfur-containing compounds is a critical aspect of pharmaceutical development. The sulfonamide functional group, in particular, is a cornerstone of medicinal chemistry, found in a wide array of therapeutics. This guide provides a comprehensive comparison of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (Dabso), a bench-stable solid, with alternative sulfur dioxide (SO₂) surrogates and traditional gaseous SO₂, supported by experimental data and detailed protocols.

This compound has emerged as a important reagent in modern pharmaceutical synthesis, offering a safer and more convenient alternative to gaseous sulfur dioxide.[1] As a stable, crystalline solid, this compound eliminates the handling challenges and toxicity risks associated with SO₂, while demonstrating comparable or superior performance in the synthesis of key pharmaceutical intermediates like sulfones and sulfonamides.[2][3] This guide will delve into case studies and comparative data to illustrate the practical advantages of incorporating this compound into synthetic workflows.

Performance Comparison: this compound vs. Alternative SO₂ Sources

The selection of a sulfur dioxide source is a critical decision in the synthesis of sulfonamides and sulfones, impacting not only yield and purity but also operational safety and scalability. Below is a comparative analysis of this compound against gaseous SO₂ and other solid surrogates.

Table 1: Comparison of this compound with Gaseous SO₂ for Sulfonamide Synthesis

FeatureThis compoundGaseous SO₂
Physical State Crystalline SolidToxic, Corrosive Gas
Handling Easy to weigh and dispenseRequires specialized equipment (gas lines, scrubbers)
Safety Significantly lower toxicity and handling riskHigh inhalation and exposure risk
Reaction Conditions Mild, often room temperatureOften requires low temperatures and careful monitoring
Yields Generally good to excellent (50-80%)[3]Can be high, but may require optimization
Scalability Readily scalable[4]Challenging to scale safely

Table 2: Comparison of this compound with Other Solid SO₂ Surrogates

ReagentKey AdvantagesKey DisadvantagesTypical Applications
This compound Bench-stable, high SO₂ content, broad functional group tolerance[2]Higher cost compared to inorganic sulfitesOne-pot sulfonamide and sulfone synthesis, transition-metal catalysis[5]
Potassium Metabisulfite (K₂S₂O₅) Inexpensive, readily available[6]Lower reactivity, may require additives or harsher conditionsRadical-mediated sulfonylation, palladium-catalyzed reactions[5]
Sodium Dithionite (Na₂S₂O₄) Reductive SO₂ sourceAir-sensitive, can lead to side productsSynthesis of aryl-alkyl sulfones[7]
Thiourea Dioxide Reductive SO₂ source, transition-metal-free conditions[7]Can act as a reducing agent, limiting scopeSynthesis of alkyl-alkyl sulfones[7]

Experimental Workflows and Logical Relationships

The synthesis of sulfonamides and sulfones using this compound typically involves a multi-step, one-pot process. The following diagrams illustrate the general workflows.

G cluster_0 Sulfonamide Synthesis Workflow start Organometallic Reagent (e.g., Grignard) sulfinate In situ formation of Sulfinate Intermediate start->sulfinate 1. Reaction with this compound This compound This compound (SO₂ source) This compound->sulfinate sulfonyl_chloride Conversion to Sulfonyl Chloride (e.g., with SO₂Cl₂) sulfinate->sulfonyl_chloride 2. Activation sulfonamide Sulfonamide Product sulfonyl_chloride->sulfonamide 3. Amination amine Amine amine->sulfonamide

General workflow for one-pot sulfonamide synthesis using this compound.

G cluster_1 Sulfone Synthesis Workflow start_sulfone Organometallic Reagent sulfinate_sulfone Sulfinate Intermediate start_sulfone->sulfinate_sulfone 1. Reaction dabso_sulfone This compound dabso_sulfone->sulfinate_sulfone sulfone Sulfone Product sulfinate_sulfone->sulfone 2. Alkylation/Arylation electrophile Electrophile (e.g., Alkyl Halide) electrophile->sulfone

General workflow for one-pot sulfone synthesis using this compound.

Case Study: Synthesis of a Sulfonamide Pharmaceutical Intermediate

Experimental Protocols

Synthesis of N-Aryl Sulfonamides via a One-Pot Reaction with a Grignard Reagent and this compound

This protocol is adapted from established literature procedures and demonstrates a reliable method for the synthesis of sulfonamides.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1 equiv)

  • Sulfuryl chloride (SO₂Cl₂) (1.2 equiv)

  • Amine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings. A solution of the aryl bromide in anhydrous THF is added dropwise, and the reaction is initiated with gentle heating if necessary. The mixture is stirred until the magnesium is consumed.

  • Sulfinate Formation: The Grignard solution is cooled to 0 °C, and a solution of this compound in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Sulfonyl Chloride Formation: The reaction mixture is cooled to 0 °C, and sulfuryl chloride is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Amination: A solution of the desired amine in anhydrous DCM is added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl sulfonamide.

Conclusion

This compound presents a compelling case for its adoption in pharmaceutical synthesis, particularly for the introduction of the critical sulfonamide and sulfone functionalities. Its advantages in safety, handling, and scalability, coupled with its demonstrated efficacy in a variety of synthetic transformations, position it as a superior alternative to gaseous SO₂ and other solid surrogates for many applications. While the initial cost may be higher than that of bulk inorganic sulfites, the overall benefits in terms of process safety, reduced infrastructure requirements, and reliable performance make this compound a strategically sound choice for modern drug discovery and development.

References

A Comparative Guide to the Green Chemistry Metrics of Dabco and its Alternatives in Amine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for more sustainable chemical synthesis, the choice of catalyst plays a pivotal role. This guide provides a detailed comparison of the green chemistry metrics of 1,4-diazabicyclo[2.2.2]octane (Dabco), a widely used amine catalyst, with its common alternative, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This analysis is centered around the aza-Baylis-Hillman reaction, a powerful carbon-carbon bond-forming reaction, to provide a quantitative assessment of their environmental performance.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the aza-Baylis-Hillman reaction catalyzed by Dabco and DBU. The calculations for the Dabco-catalyzed reaction are based on a pedagogical experiment designed to teach green chemistry principles. The data for the DBU-catalyzed reaction is derived from a comparable experimental protocol in the literature. It is important to note that direct, side-by-side comparative studies with a primary focus on green metrics are limited; therefore, these values are calculated from similar, but not identical, reaction systems and are intended to be illustrative.

Green Chemistry MetricDabco-Catalyzed Aza-Baylis-Hillman ReactionDBU-Catalyzed Aza-Baylis-Hillman Reaction (Estimated)Ideal ValueFormula
Atom Economy (AE) 95%[1]~95%100%(MW of product / Σ MW of reactants) x 100
Reaction Mass Efficiency (RME) 76%[1]Not explicitly calculated, depends on yield100%(Mass of isolated product / Σ Mass of reactants) x 100
E-Factor 180 (excluding water)[1]Potentially lower than Dabco-catalyzed reaction0Total waste (kg) / Product (kg)
Process Mass Intensity (PMI) 181[1]Potentially lower than Dabco-catalyzed reaction1Total mass in process (kg) / Mass of product (kg)

Note: The values for the DBU-catalyzed reaction are estimations based on typical reaction conditions and yields found in the literature. A precise calculation would require a dedicated experimental study under identical conditions to the Dabco-catalyzed reaction. The high E-Factor and PMI for the Dabco-catalyzed reaction are largely attributed to the significant use of solvents in the reaction and purification steps, a common feature in many academic laboratory protocols.[1] Industrial processes would be highly optimized to reduce these values.

Experimental Protocols

Dabco-Catalyzed Aza-Baylis-Hillman Reaction

This protocol is based on the procedure described by Dicks et al. in the Journal of Chemical Education for the synthesis of methyl 2-methylene-3-[(p-toluenesulfonyl)amino]-3-phenylpropanoate.[1]

Materials:

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • p-Toluenesulfonamide (1.71 g, 10.0 mmol)

  • Methyl acrylate (B77674) (1.29 g, 15.0 mmol)

  • Dabco (0.56 g, 5.0 mmol)

  • Lanthanum(III) triflate (0.29 g, 0.5 mmol)

  • Isopropanol (20 mL)

  • Dichloromethane (B109758) (for extraction, ~60 mL)

  • Saturated aqueous sodium bicarbonate solution (~20 mL)

  • Saturated aqueous sodium chloride solution (~20 mL)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a round-bottom flask, add benzaldehyde, p-toluenesulfonamide, isopropanol, methyl acrylate, Dabco, and lanthanum(III) triflate.

  • Stir the mixture at room temperature for 48 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DBU-Catalyzed Aza-Baylis-Hillman Type Reaction

The following is a representative protocol based on procedures where DBU is used as a catalyst in similar transformations.[2]

Materials:

  • N-sulfonyl ketimine (0.2 mmol)

  • Morita-Baylis-Hillman carbonate (0.26 mmol)

  • Dabco (0.04 mmol, 20 mol%) - for the initial step

  • DBU (0.24 mmol, 1.2 equiv) - for the subsequent elimination/aromatization

  • Toluene (B28343) (as solvent)

Procedure:

  • A mixture of the N-sulfonyl ketimine, Morita-Baylis-Hillman carbonate, and Dabco in toluene is stirred at 60 °C for 6-8 hours.

  • DBU is then added to the reaction mixture, and stirring is continued at the same temperature in an open atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up, which typically involves solvent removal and purification by column chromatography.

Green Chemistry Assessment Workflow

The following diagram illustrates a logical workflow for assessing the green chemistry metrics of a catalyst for a given chemical reaction.

Green_Chemistry_Assessment cluster_0 Reaction Planning cluster_1 Experimental Execution cluster_2 Data Collection & Calculation cluster_3 Analysis & Comparison Define_Reaction Define Reaction & Stoichiometry Select_Catalysts Select Catalysts (e.g., Dabco vs. DBU) Define_Reaction->Select_Catalysts Run_Reaction_Dabco Run Reaction with Dabco Select_Catalysts->Run_Reaction_Dabco Run_Reaction_Alternative Run Reaction with Alternative Catalyst Select_Catalysts->Run_Reaction_Alternative Isolate_Product_Dabco Isolate & Purify Product (Dabco) Run_Reaction_Dabco->Isolate_Product_Dabco Isolate_Product_Alternative Isolate & Purify Product (Alternative) Run_Reaction_Alternative->Isolate_Product_Alternative Measure_Masses_Dabco Measure All Input & Output Masses (Dabco) Isolate_Product_Dabco->Measure_Masses_Dabco Measure_Masses_Alternative Measure All Input & Output Masses (Alternative) Isolate_Product_Alternative->Measure_Masses_Alternative Calculate_Metrics_Dabco Calculate Green Metrics (Dabco) Measure_Masses_Dabco->Calculate_Metrics_Dabco Calculate_Metrics_Alternative Calculate Green Metrics (Alternative) Measure_Masses_Alternative->Calculate_Metrics_Alternative Compare_Metrics Compare Green Metrics Calculate_Metrics_Dabco->Compare_Metrics Calculate_Metrics_Alternative->Compare_Metrics Assess_Other_Factors Assess Other Factors (Toxicity, Cost, Recyclability) Compare_Metrics->Assess_Other_Factors Conclusion Draw Conclusion on Greener Catalyst Assess_Other_Factors->Conclusion

Caption: Workflow for assessing the green chemistry of catalysts.

Discussion of Signaling Pathways and Logical Relationships

The assessment of a catalyst's "greenness" is not a single measurement but a holistic evaluation of multiple factors, as depicted in the workflow diagram. The process begins with careful planning, defining the specific chemical transformation and selecting the catalysts for comparison. The experimental phase must be conducted with meticulous tracking of all materials used, from reactants and catalysts to solvents for reaction and purification.

The core of the green assessment lies in the calculation of various metrics. Atom Economy provides a theoretical measure of the efficiency of the reaction in converting reactant atoms to the desired product.[1] A high atom economy is a hallmark of a green reaction. Reaction Mass Efficiency (RME) provides a more practical measure by considering the actual isolated yield.

Metrics like the E-Factor and Process Mass Intensity (PMI) offer a broader view of the process's environmental impact by accounting for all waste generated (E-Factor) and the total mass of all materials used to produce a certain amount of product (PMI).[1] For many processes, the bulk of the waste comes from solvents used in the reaction and subsequent workup and purification steps. Therefore, a catalyst that enables the use of greener solvents, or solvent-free conditions, can significantly improve these metrics.

Beyond these quantitative measures, a comprehensive assessment must also consider qualitative factors such as the toxicity of the catalyst and solvents, the energy requirements of the reaction (e.g., heating or cooling), and the potential for catalyst recycling. Dabco is often highlighted as a non-toxic and inexpensive catalyst, which are significant advantages from a green chemistry perspective. DBU, while a strong and effective base, may have a different toxicity profile that should be considered.

References

The Cross-Reactivity of Dabso with Functional Groups: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of reagents is paramount for successful synthesis. This guide provides an objective comparison of the cross-reactivity and reaction compatibility of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (Dabso) with various functional groups, supported by experimental data and detailed protocols.

This compound has emerged as a valuable reagent in organic synthesis, serving as a stable, solid surrogate for gaseous sulfur dioxide. Its primary application lies in the efficient, one-pot synthesis of sulfur-containing compounds, most notably sulfonamides and sulfones. Rather than direct, often undesirable cross-reactivity, this compound participates in controlled, multi-component reactions where its reactivity towards different functional groups can be harnessed. This guide explores the scope of these reactions with a focus on nitrogen, oxygen, and sulfur-based nucleophiles.

Comparison of this compound's Reactivity with Key Functional Groups

The reactivity of this compound is typically initiated by its reaction with an organometallic reagent or through a metal-catalyzed cycle, generating a reactive sulfinate or sulfonyl intermediate. The subsequent reaction of this intermediate with various nucleophiles is the focus of this comparison.

Functional GroupNucleophile TypeProductReaction ContextTypical YieldsReference
Amines Primary, Secondary, Anilines, Amides, CarbamatesSulfinamidesOne-pot reaction with organometallic reagents and thionyl chloride.32-83%[1]
Hydrazines N,N-dialkylhydrazinesN-aminosulfonamidesPalladium-catalyzed three-component reaction with aryl iodides.Good to Excellent[2]
Alcohols Aliphatic AlcoholsSulfonic EstersCopper-catalyzed multicomponent reaction with aryl diazonium salts.Moderate to Good[3]
Thiols Aromatic and Aliphatic ThiolsThiosulfonatesVisible-light mediated three-component reaction with aryldiazonium salts.Good to Excellent[4]

Experimental Protocols

Synthesis of Sulfinamides using Amines

This protocol describes a one-pot synthesis of sulfinamides from organometallic reagents, this compound, and various nitrogen-based nucleophiles.[1]

Materials:

  • This compound (pre-dried)

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard or organolithium, 1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.1 equiv)

  • Nitrogen nucleophile (e.g., primary/secondary amine, aniline, amide, 1.5 equiv)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

Procedure:

  • To a suspension of this compound (0.5 equiv) in anhydrous THF under a nitrogen atmosphere, add the organometallic reagent (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add thionyl chloride (1.1 equiv) dropwise and continue stirring for another 30 minutes.

  • In a separate flask, prepare a solution of the nitrogen nucleophile (1.5 equiv) and triethylamine (1.5 equiv) in THF.

  • Add the amine solution to the reaction mixture and stir for an additional 30 minutes at room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Synthesis of Sulfonic Esters using Alcohols

This protocol outlines a copper-catalyzed multicomponent reaction for the synthesis of sulfonic esters from alcohols, this compound, and aryldiazonium salts.[3]

Materials:

  • Aryl diazonium tetrafluoroborate (B81430) (1.0 equiv)

  • Alcohol (solvent and reactant)

  • This compound (1.2 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

Procedure:

  • To a solution of the aryl diazonium tetrafluoroborate (1.0 equiv) in the desired alcohol, add this compound (1.2 equiv) and CuI (0.2 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the product by flash column chromatography.

Synthesis of Thiosulfonates using Thiols

This protocol details the visible-light mediated synthesis of thiosulfonates from thiols, aryldiazonium salts, and this compound.[4]

Materials:

  • Thiol (1.0 equiv)

  • Aryldiazonium tetrafluoroborate (1.5 equiv)

  • This compound (1.0 equiv)

  • Eosin Y (5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vial, combine the thiol (1.0 equiv), aryldiazonium tetrafluoroborate (1.5 equiv), this compound (1.0 equiv), and Eosin Y (5 mol%).

  • Add DCM as the solvent and stir the mixture under irradiation with a green LED for 8 hours.

  • After the reaction is complete, dilute the mixture with a saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Reaction Pathways and Workflows

Sulfinamide_Synthesis Workflow for Sulfinamide Synthesis Organometallic Organometallic Reagent (R-M) Sulfinate Metal Sulfinate (R-SO2M) Organometallic->Sulfinate + this compound This compound This compound This compound->Sulfinate SulfinylChloride Sulfinyl Chloride (R-SOCl) Sulfinate->SulfinylChloride + SOCl₂ SOCl2 SOCl₂ SOCl2->SulfinylChloride Sulfinamide Sulfinamide (R-SONR'₂) SulfinylChloride->Sulfinamide + Amine Amine Amine (R'₂NH) Amine->Sulfinamide Sulfonic_Ester_Synthesis Pathway for Sulfonic Ester Synthesis ArylDiazonium Aryl Diazonium Salt (Ar-N₂⁺) ArylRadical Aryl Radical (Ar•) ArylDiazonium->ArylRadical Cu(I) catalyst This compound This compound (SO₂) ArylSulfonylRadical Arylsulfonyl Radical (Ar-SO₂•) This compound->ArylSulfonylRadical ArylRadical->ArylSulfonylRadical + SO₂ (from this compound) SulfonicEster Sulfonic Ester (Ar-SO₃R) ArylSulfonylRadical->SulfonicEster Alcohol Alcohol (R-OH) CuII_OR Cu(II)-OR Complex Alcohol->CuII_OR CuI Cu(I) CuI->CuII_OR + R-OH CuII_OR->SulfonicEster Radical Trapping Thiosulfonate_Synthesis Mechanism for Thiosulfonate Synthesis cluster_Aryl Arylsulfonyl Radical Formation cluster_Sulfenyl Sulfenyl Radical Formation ArylDiazonium Aryl Diazonium Salt (Ar-N₂⁺) ArylRadical Aryl Radical (Ar•) ArylDiazonium->ArylRadical Visible Light This compound This compound (SO₂) ArylSulfonylRadical Arylsulfonyl Radical (Ar-SO₂•) This compound->ArylSulfonylRadical ArylRadical->ArylSulfonylRadical + SO₂ Thiosulfonate Thiosulfonate (Ar-SO₂-S-R) ArylSulfonylRadical->Thiosulfonate Radical-Radical Coupling Thiol Thiol (R-SH) SulfenylRadical Sulfenyl Radical (R-S•) Thiol->SulfenylRadical SET with Eosin Y* EosinY Eosin Y* EosinY->SulfenylRadical SulfenylRadical->Thiosulfonate

References

Safety Operating Guide

Proper Disposal of Dabso: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Dabso (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable, solid surrogate for sulfur dioxide gas, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection.[1] This guide provides essential information on the safe handling and disposal of this compound waste.

This compound is classified as a flammable solid, is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be managed as hazardous waste.

Key Safety and Hazard Data

A summary of the pertinent safety information for this compound is provided in the table below. This information should be consulted prior to handling or disposing of the chemical.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Flammable solids, category 1H228: Flammable solidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Acute toxicity, oral, category 4H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin corrosion/irritation, category 2H315: Causes skin irritationP280: Wear protective gloves/ eye protection/ face protection.
Serious eye damage/eye irritation, category 2AH319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure, category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Hazardous to the aquatic environment, chronic hazard, category 3H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

This table is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) for complete information.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as a flammable solid hazardous waste. Chemical neutralization in the laboratory is not advised without validated procedures due to the potential for uncontrolled reactions and the release of sulfur dioxide gas.

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and materials from spill clean-ups.

    • Segregate this compound waste from other chemical waste streams, particularly from incompatible materials. It should be stored separately from liquids and oxidizing agents.[2]

  • Containerization :

    • Place this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with a flammable solid, in good condition, and have a secure lid.[3]

    • The container should be clearly labeled with the words "Hazardous Waste," the name "this compound" or "1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)," and the associated hazard pictograms (e.g., flame, exclamation mark).[4]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and away from sources of ignition.[2]

    • Ensure the storage area complies with all institutional and regulatory requirements for flammable solids.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][5]

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • Never dispose of this compound in the regular trash or down the drain.[6]

Experimental Protocols

No experimentally validated protocols for the chemical neutralization of this compound for disposal purposes were found in the reviewed literature. The primary use of this compound is as a reagent in controlled chemical reactions, and its disposal follows standard procedures for hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DabsoDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 On-Site Management cluster_2 Disposal cluster_3 Final Disposition Generate Generate this compound Waste (Unused reagent, contaminated materials) Identify Identify as Flammable Solid Hazardous Waste (H228) Generate->Identify Segregate Segregate from incompatible materials Identify->Segregate Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Store Store in designated hazardous waste area Containerize->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS ProvideSDS Provide Safety Data Sheet (SDS) ContactEHS->ProvideSDS Collection Schedule and complete waste pickup ProvideSDS->Collection Incineration Professional Incineration or other approved method Collection->Incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dabso

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Dabso (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), a versatile reagent used in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and proper waste management.

Hazard Identification and Classification

This compound is a stable, white crystalline solid that serves as a convenient surrogate for gaseous sulfur dioxide.[1][2] While it offers significant safety advantages over SO2 gas, it is not without its own hazards. It is a flammable solid and is also hygroscopic.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard Class Hazard Statement
Flammable SolidsH228: Flammable solid
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled

Data compiled from multiple safety data sheets.[4]

Personal Protective Equipment (PPE)

Due to the identified hazards, the following personal protective equipment must be worn at all times when handling this compound:

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.
Skin Protection A flame-retardant lab coat must be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected for integrity before use and changed frequently.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for dusts may be necessary.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When weighing and transferring this compound, do so in a fume hood to control dust. Use spark-proof tools and equipment to prevent ignition sources.

  • Hygroscopic Nature: this compound is hygroscopic.[3] Minimize its exposure to atmospheric moisture by keeping containers tightly sealed when not in use. Work efficiently to reduce the time the compound is exposed to the air.

  • Avoidance of Incompatibilities: Keep this compound away from strong oxidizing agents and moisture.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from heat, sparks, open flames, and other ignition sources.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct water stream, as it may spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Collection
  • Segregation: Collect all this compound waste, including empty containers, contaminated PPE (gloves, etc.), and any spilled material, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound" or "1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct"), and the associated hazards (e.g., "Flammable Solid," "Irritant").

Disposal Procedure
  • Consult Regulations: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

Dabso_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Assess Hazards B Don PPE A->B C Prepare Workspace B->C D Work in Fume Hood C->D Begin Experiment E Weigh and Transfer D->E F Minimize Exposure E->F G Segregate Waste F->G End of Procedure J Seal Container F->J Store Unused Reagent H Label Waste Container G->H I Store for Pickup H->I K Store in Cool, Dry Place J->K

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.